DL-Isoleucine-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-SHJFKSRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Isoleucine-d10 is a deuterated, racemic mixture of the essential amino acid isoleucine. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the precise quantification of isoleucine in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, applications, relevant metabolic pathways, and standardized experimental protocols for its use.
Introduction to this compound
Isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and various metabolic processes. DL-Isoleucine refers to a racemic mixture containing equal amounts of D-Isoleucine and L-Isoleucine, which is typically a product of chemical synthesis.[1] The "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium (B1214612).
This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the cornerstone of its utility in mass spectrometry-based applications, allowing it to be distinguished from the endogenous analyte.[2][3] this compound is predominantly used as an internal standard to improve the accuracy, precision, and reproducibility of quantitative analytical methods.[4]
Physicochemical and Quantitative Data
The fundamental properties of this compound are crucial for experimental design, including accurate stock solution preparation and analytical method development.
| Property | Value | Source(s) |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10, Isoleucine-d10 | [5][6] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [5][6] |
| Molecular Weight | ~141.23 g/mol | [5][7] |
| Exact Mass | 141.157396117 Da | [7] |
| CAS Number | 29909-02-2 | [6] |
| Appearance | Solid, White to off-white crystalline powder | [6] |
| Purity | ≥98-99% deuterated forms (d₁-d₁₀) | [6][8] |
| Solubility | Slightly soluble in water (sonication may be required) | [6] |
| Storage | Store at room temperature, protected from light and moisture. | [8] |
Synthesis and Manufacturing Overview
The production of DL-Isoleucine is typically achieved through chemical synthesis, which inherently produces a racemic mixture of the D and L isomers.[1] The synthesis of the deuterated analog, this compound, follows similar principles but utilizes deuterated starting materials.
A common chemical synthesis route involves the alkylation of a malonic ester followed by bromination, amination, and hydrolysis.[1][9]
Caption: Generalized workflow for the chemical synthesis of DL-Isoleucine.
To produce this compound, this process is adapted by using precursors that are enriched with deuterium atoms at the desired positions.
Core Applications in Research and Drug Development
Internal Standard for Mass Spectrometry
The most prominent application of this compound is as an internal standard (IS) for the quantification of isoleucine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][6] An IS is a compound of a known concentration added to every sample, calibrator, and quality control to correct for variations during sample processing and analysis.[4]
Principle: this compound co-elutes with the unlabeled, endogenous isoleucine during chromatography. However, due to its higher mass, it is detected as a different ion in the mass spectrometer. By calculating the ratio of the analyte's signal intensity to the IS's signal intensity, variations in sample injection volume, matrix effects, and instrument response are normalized, leading to highly accurate quantification.[4]
Caption: General workflow for quantitative analysis using an internal standard.
Metabolic Tracer Studies
Deuterated compounds like this compound can be used as tracers to investigate metabolic pathways in vitro and in vivo.[2][3] By introducing the labeled compound into a biological system, researchers can track its metabolic fate, identify downstream metabolites, and measure metabolic flux. The deuterium label allows the metabolites derived from the tracer to be distinguished from the endogenous pool.
Metabolic Pathways of Isoleucine
While this compound is a synthetic compound, understanding the metabolic fate of its components (D- and L-isomers) is crucial for interpreting experimental results.
L-Isoleucine Catabolism
L-Isoleucine, the natural isomer, is degraded through a multi-step mitochondrial pathway. The process begins with a transamination reaction, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10] Subsequent steps lead to the production of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[11][12] Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), are caused by deficiencies in this pathway.[6][10]
Caption: Key steps in the mitochondrial degradation pathway of L-Isoleucine.
D-Isoleucine Metabolism
Mammalian cells primarily utilize L-amino acids. However, some D-amino acids can be metabolized. The key enzyme is D-amino acid oxidase (DAO), a peroxisomal enzyme that can convert D-amino acids into their corresponding α-keto acids.[13] The resulting α-keto-β-methylvalerate can then enter the L-Isoleucine catabolic pathway. The efficiency of this conversion can vary significantly between cell types and organisms.[13]
Caption: Hypothetical metabolic conversion of D-Isoleucine in mammalian cells.
Experimental Protocols
Quantification of Isoleucine in Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of isoleucine using this compound as an internal standard. Optimization is required for specific instruments and applications.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve in 10 mL of 0.1% formic acid in water. Vortex thoroughly. Store at -20°C.[4]
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution with 0.1% formic acid in water. This concentration should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Isoleucine into a surrogate matrix (e.g., charcoal-stripped plasma).
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (or calibrator/QC), add 10 µL of the this compound working solution. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would run from low %B to high %B to elute the analyte.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Isoleucine Transition (example): Q1: 132.1 m/z → Q3: 86.1 m/z
-
This compound Transition (example): Q1: 142.1 m/z → Q3: 92.1 m/z (Note: Specific mass transitions must be optimized on the instrument.)
-
4. Data Analysis:
-
Integrate the peak areas for both the isoleucine and this compound MRM transitions.
-
Calculate the peak area ratio (Isoleucine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]
- 9. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Chemical Properties of DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Isoleucine-d10, its applications in research, and detailed experimental methodologies. This compound is the deuterated form of the essential amino acid isoleucine, and it serves as a crucial tool in metabolic research and quantitative analysis.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of DL-isoleucine where ten hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically similar to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.[1][2]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10 | [3][4] |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | [4] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [3][4] |
| CAS Number | 29909-02-2 | [3][4] |
| Appearance | White to off-white solid | [3] |
Table 2: Quantitative Physical and Chemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 141.23 g/mol | [3] |
| Exact Mass | 141.157396117 Da | [5] |
| Purity (HPLC) | ≥98.0% | [1][2] |
| Isotopic Enrichment | ≥99.0% | [3] |
| Solubility | Slightly soluble in water (sonication may be required). | [4] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 3 years when stored as a powder at -20°C. | [3] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of isoleucine in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4] Its use as an internal standard is critical for correcting variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.
Additionally, this compound can be used as a tracer in metabolic studies to investigate the biosynthesis and catabolism of isoleucine and other branched-chain amino acids.[1][2]
Experimental Protocols
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of isoleucine in a biological sample (e.g., plasma) by LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as 0.1% formic acid in water. Vortex to ensure complete dissolution. Store at -20°C.
-
This compound Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with the same solvent to a final concentration appropriate for spiking into samples.
-
Analyte (Isoleucine) Stock and Working Solutions: Prepare a series of standard solutions of unlabeled isoleucine at known concentrations to create a calibration curve.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each sample.
-
Add an appropriate volume of a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatography: Employ a suitable chromatographic column (e.g., a C18 reversed-phase column) to separate isoleucine from other components in the sample. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify both the unlabeled isoleucine and the deuterated internal standard, this compound. The specific precursor and product ion transitions for each should be optimized.
4. Data Analysis
-
Integrate the peak areas for both the analyte (isoleucine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantification using a deuterated internal standard.
Metabolic Pathway of Isoleucine
This compound can be utilized as a tracer to study the catabolic pathway of isoleucine. Isoleucine is both a glucogenic and a ketogenic amino acid.[6] Its degradation ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle or be used in the synthesis of ketone bodies or fatty acids.[6][7]
Caption: The catabolic pathway of isoleucine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoleucine - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Guide: Molecular Weight of DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of DL-Isoleucine-d10, a deuterated isotopologue of the essential amino acid isoleucine. This document outlines its chemical properties, the empirical basis for its molecular weight determination, and the methodologies used for its verification. This compound is a critical tool in metabolomics and pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard for quantification by mass spectrometry.[1][2]
Core Molecular Data
The incorporation of ten deuterium (B1214612) atoms significantly increases the mass of the isoleucine molecule. This mass shift is fundamental to its utility as an internal standard, allowing for clear differentiation from its endogenous, unlabeled counterpart in complex biological matrices. The quantitative details are summarized below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| DL-Isoleucine | C₆H₁₃NO₂ | 131.17[3][4][5] | 131.09463 |
| This compound | C₆H₃D₁₀NO₂ | ~141.23 [6][7] | ~141.15740 [7] |
Isotopic Contribution to Molecular Weight
The molecular weight of this compound is a direct result of replacing ten protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms. The standard atomic weight of hydrogen is approximately 1.008 Da, while the atomic mass of a deuterium isotope is approximately 2.014 Da.[8] This substitution adds significant mass, providing a distinct isotopic signature for analytical detection.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The definitive method for confirming the molecular weight and isotopic enrichment of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule.
Objective: To verify the molecular weight and confirm the isotopic purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
An analytical standard of this compound is dissolved in a suitable solvent (e.g., water with sonication) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]
-
A working solution is prepared by diluting the stock solution in an appropriate mobile phase, often a mixture of water and acetonitrile (B52724) with a small percentage of formic acid to facilitate ionization.
-
An unlabeled DL-Isoleucine standard is prepared in parallel to serve as a control.[9]
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The analyte is passed through a C18 reversed-phase column to separate it from potential impurities.
-
A gradient elution method is typically employed, starting with a high aqueous mobile phase composition and ramping to a high organic phase composition to elute the analyte.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC system is directed into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight instrument).
-
Electrospray Ionization (ESI) in positive ion mode is commonly used, which generates the protonated molecular ion [M+H]⁺.
-
The mass spectrometer is set to perform a full scan (MS1) analysis to detect the m/z of the intact parent ions.
-
For the unlabeled DL-Isoleucine, the expected [M+H]⁺ ion would be at m/z ≈ 132.10.
-
For this compound, the expected [M+H]⁺ ion would be at m/z ≈ 142.16.
-
-
Data Analysis and Interpretation:
-
The acquired mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound.
-
The measured monoisotopic mass is compared to the theoretical (calculated) mass. High-resolution instruments allow this comparison with high accuracy (typically <5 ppm mass error).
-
The isotopic distribution is examined to confirm the incorporation of ten deuterium atoms and to assess the isotopic purity of the standard.[10][11]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the analysis of this compound.
Caption: Logical diagram illustrating the mass increase from unlabeled to deuterated Isoleucine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. mpbio.com [mpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]
- 7. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 9. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
DL-Isoleucine-d10 CAS number
An In-depth Technical Guide to DL-Isoleucine-d10
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a deuterated, stable isotope-labeled form of DL-Isoleucine, a racemic mixture of the D and L isomers of the essential branched-chain amino acid. Its primary application in research and development is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By substituting ten hydrogen atoms with deuterium, this compound has a higher molecular weight than its unlabeled counterpart, allowing for clear differentiation in a mass spectrometer. Its chemical and physical properties are nearly identical to the natural analyte, making it an ideal tool for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use.
Physicochemical and Quantitative Data
The fundamental properties of this compound are critical for its application in analytical methodologies. These characteristics ensure its behavior closely mimics that of endogenous isoleucine during sample extraction, chromatography, and ionization.
| Property | Value |
| CAS Number | 29909-02-2 |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 |
| Molecular Formula | C₆H₃D₁₀NO₂ |
| Formula Weight | 141.2 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₁₀) |
| Appearance | Solid |
| Solubility | Slightly soluble in water (sonication may be required) |
Core Applications in Research and Drug Development
The primary utility of this compound stems from its isotopic labeling, making it an invaluable tool in quantitative proteomics, metabolomics, and pharmacokinetic studies.
-
Internal Standard in Mass Spectrometry : The "gold standard" application for this compound is as an internal standard for the quantification of isoleucine. When a known quantity of the deuterated standard is added to a biological sample at the beginning of the workflow, it experiences the same processing variations as the endogenous analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, variations from sample extraction, injection volume, and instrument response can be effectively normalized, leading to highly accurate and reproducible results.[1]
-
Metabolic Tracer Studies : Stable isotope-labeled amino acids like this compound can be used as tracers to investigate metabolic pathways.[2] By introducing the labeled compound into a biological system, researchers can track its incorporation into proteins and its conversion into various metabolites, providing insights into amino acid metabolism in health and disease.[2] For instance, it can be used to study metabolic disorders like Maple Syrup Urine Disease (MSUD), which is characterized by the accumulation of branched-chain amino acids.
-
Pharmacokinetic Analysis : In drug development, deuteration is a strategy used to alter the metabolic profiles of pharmaceutical compounds.[2] While not a drug itself, this compound can be used in foundational studies to understand the kinetic isotope effect and how deuteration might impact the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based drugs or peptides.
Experimental Protocol: Quantification of Isoleucine in Plasma using LC-MS/MS
This section provides a detailed methodology for the use of this compound as an internal standard for the accurate quantification of isoleucine in a biological matrix such as plasma. This protocol is a general guideline and may require optimization for specific instruments and analytes.[1]
Materials and Reagents
-
This compound (Internal Standard)
-
L-Isoleucine (Analyte for calibration curve)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Biological Plasma (e.g., human, rat)
-
Microcentrifuge tubes
-
Calibrated pipettes
Preparation of Standard and Internal Standard Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of 0.1% formic acid in water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution at -20°C.[1]
-
-
This compound Working Solution (10 µg/mL):
-
Perform a 1:100 dilution of the stock solution.
-
Add 100 µL of the 1 mg/mL stock solution to 9.9 mL of 0.1% formic acid in water.
-
This working solution will be used to spike all samples, standards, and quality controls.[1]
-
-
L-Isoleucine Calibration Standards:
-
Prepare a 1 mg/mL stock solution of L-Isoleucine in 0.1% formic acid in water.
-
Perform serial dilutions to create a series of calibration standards at concentrations ranging from the expected physiological levels (e.g., 1 µg/mL to 200 µg/mL).
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to each tube.[1]
-
Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube or an LC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: It is crucial to achieve chromatographic separation of isoleucine from its isobaric isomer, leucine, as they have the same nominal mass.[1] A suitable C18 or HILIC column should be used with an optimized gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for both L-Isoleucine and this compound. For example:
-
L-Isoleucine: m/z 132.1 → 86.1
-
This compound: m/z 142.2 → 92.1 (Note: exact m/z values must be optimized on the specific instrument).
-
-
Data Processing and Quantification
-
Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of L-Isoleucine in the unknown samples based on their measured peak area ratios.
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard.
Caption: Workflow for quantifying isoleucine using a deuterated internal standard.
Caption: Logical diagram illustrating the principle of internal standardization.
References
Technical Guide to the Certificate of Analysis for DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with DL-Isoleucine-d10, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols used to verify these parameters, and presents logical workflows for its analysis.
Data Presentation: Summary of Quantitative Specifications
The quality of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible analytical results. The following tables summarize the typical quantitative data and specifications for this compound, compiled from various suppliers.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | Isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10 |
| Synonyms | (2S,3S)-2-Amino-3-methylpentanoic Acid-d10, DL-Ile-d10 |
| Molecular Formula | C₆H₃D₁₀NO₂ |
| Molecular Weight | 141.23 g/mol [1] |
| CAS Number | 29909-02-2[1] |
| Appearance | White to off-white solid[1] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥98%[1][2] |
| Isotopic Enrichment | Mass Spectrometry / NMR | ≥99% Deuterated forms (d₁-d₁₀)[1][3] |
| Optical Rotation [α]D²⁰ | Polarimetry | +38.0° to +41.5° (for L-Isoleucine) |
Table 3: Physical and Safety Data
| Parameter | Specification |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] |
| Solubility | Slightly soluble in water.[3] |
| Loss on Drying | ≤ 0.30% |
| Residue on Ignition | ≤ 0.10% |
Experimental Protocols
Detailed methodologies are critical for the replication and verification of the data presented on a Certificate of Analysis. Below are representative protocols for key analytical tests performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The chemical purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of isoleucine, methods are designed to separate its stereoisomers.
Method: Chiral HPLC with UV Detection
This method allows for the direct separation and quantification of the D- and L-enantiomers of Isoleucine without the need for derivatization.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of DL-Isoleucine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
Mass spectrometry is a fundamental technique for confirming the identity and determining the isotopic enrichment of this compound.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
MS Analysis:
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is observed. For C₆H₃D₁₀NO₂, the expected monoisotopic mass is approximately 142.16 Da.
-
Compare the isotopic distribution of the sample with the theoretical distribution for a molecule with ten deuterium (B1214612) atoms.
-
Perform tandem MS (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated isoleucine will yield characteristic product ions that can be compared to the fragmentation of the unlabeled standard to confirm the location of the deuterium labels. Leucine and isoleucine, being isobaric, can be distinguished by their characteristic fragmentation patterns, particularly the formation of w-ions.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.
References
A Technical Guide to the Isotopic Purity of DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of DL-Isoleucine-d10. This deuterated analog of isoleucine is a critical tool in various scientific disciplines, serving as an internal standard for quantitative mass spectrometry and as a tracer in metabolic research.[1] Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of experimental results.
Physicochemical Properties and Commercial Availability
This compound is a stable, isotopically labeled form of DL-isoleucine where ten hydrogen atoms have been replaced by deuterium. This substitution results in a significant mass shift, which is the basis for its utility in mass spectrometry-based applications. Several vendors supply this compound with specified levels of chemical and isotopic purity.
| Property | Value | Reference |
| Molecular Formula | C₆H₃D₁₀NO₂ | [2] |
| Formula Weight | 141.2 g/mol | [2] |
| Appearance | Solid | [2] |
| Stated Isotopic Purity | ≥98% deuterated forms (d₁-d₁₀) | [2][3][4] |
| Chemical Purity | ≥98% | [3][4] |
Synthesis of this compound
The synthesis of perdeuterated amino acids like this compound typically involves hydrogen-deuterium (H/D) exchange reactions on the unlabeled amino acid. Catalytic exchange methods are commonly employed for this purpose.
General Principle of Perdeuteration via Catalytic Exchange
Perdeuteration can be achieved by heating the amino acid in the presence of a metal catalyst, such as platinum or palladium on carbon, in a deuterium-rich solvent like heavy water (D₂O).[1][5] The catalyst facilitates the exchange of protons with deuterons at various positions on the molecule.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]
- 4. L-ISOLEUCINE | Eurisotop [eurisotop.com]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Isoleucine-d10, a deuterated internal standard crucial for quantitative analyses in various research and development settings. Proper handling and storage are paramount to ensure its integrity and the accuracy of experimental results.
Core Stability Profile
This compound, when stored as a solid under appropriate conditions, is a stable compound. One supplier indicates a shelf life of at least four years when stored at -20°C.[1] However, its stability can be influenced by several factors, including temperature, moisture, light, and the presence of other reactive substances, particularly when in solution.
Quantitative Stability Data
The following tables summarize the known stability data for Isoleucine and its deuterated forms under various storage conditions.
Table 1: Stability of Solid Isoleucine Forms
| Compound | Storage Temperature | Light/Moisture Conditions | Reported Stability |
| Isoleucine-d10 | -20°C | Not specified | ≥ 4 years[1] |
| L-Isoleucine | Room Temperature | Store in a dry place | Stable under normal ambient conditions[2] |
| L-Isoleucine (D₁₀, 98%; ¹⁵N, 98%) | Room Temperature | Away from light and moisture | Not specified[3][4] |
Table 2: Stability of Isoleucine in Solution
| Compound Form | Solvent | Storage Temperature | Reported Stability |
| L-Isoleucine-d10 | Not specified | -80°C | 6 months[5] |
| L-Isoleucine-d10 | Not specified | -20°C | 1 month[5] |
| L-Isoleucine | In solvent | -80°C | 2 years[6] |
| L-Isoleucine | In solvent | -20°C | 1 year[6] |
| DL-Isoleucine | Complex Media | 4-8°C | Significantly reduced degradation compared to room temperature[7] |
Factors Influencing Stability
Several environmental factors can affect the chemical integrity of this compound. Understanding these is key to preventing degradation.
Potential Degradation Pathways
While specific chemical degradation pathways for this compound are not extensively detailed in the literature, potential reactions can be inferred from the general chemistry of amino acids.
-
Maillard Reaction : In the presence of reducing sugars, isoleucine can undergo the Maillard reaction, leading to browning and the formation of complex products.[7] This reaction is accelerated by heat.
-
Oxidation : As with other amino acids, exposure to strong oxidizing agents or certain conditions of light and metal ion catalysis could lead to oxidative degradation.
-
Metabolic Degradation : Although a biological process, the metabolic degradation of isoleucine involves transamination and oxidative decarboxylation, which could suggest potential chemical liabilities under certain in-vitro conditions.[8][9]
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
Solid Form:
-
Temperature : For long-term storage, -20°C is recommended.[1] Room temperature storage is also suggested by some suppliers, provided the material is protected from light and moisture.[3][4]
-
Light : Store in a dark place or in a light-resistant container.[3][4]
-
Moisture : Keep in a tightly sealed container in a dry environment.[2][3][4]
In Solution:
-
Temperature : For extended storage of stock solutions, -80°C is preferable.[5] For shorter periods, -20°C can be used.[5]
-
pH : The pH of the solution can affect solubility and stability. For instance, alkaline conditions (pH 9.0-10.0) have been shown to improve the stability of some concentrated amino acid formulations.[7]
-
Preparation : If using an aqueous stock solution, it is advisable to filter and sterilize it before use.[5] Prepare solutions fresh when possible, especially for sensitive applications.[7]
General Handling:
-
Avoid the formation of dust.[2]
-
Use appropriate personal protective equipment.
-
Keep away from food, drink, and animal feedingstuffs.[2]
Experimental Protocols for Stability Assessment
To determine the stability of this compound in a specific formulation or under particular conditions, a stability study is recommended.
Generalized Stability Study Protocol
This protocol provides a framework for assessing the stability of this compound in a liquid matrix (e.g., cell culture media).
References
- 1. caymanchem.com [caymanchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]
- 4. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of DL-Isoleucine-d10 in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of DL-Isoleucine-d10, a deuterated stable isotope of the essential amino acid isoleucine. Given the limited direct quantitative data for the deuterated form, this document leverages the extensively studied solubility of its non-deuterated counterpart, DL-Isoleucine, as a close proxy. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the physicochemical properties of the molecule, making the solubility of DL-Isoleucine a reliable reference.
This compound is primarily utilized as an internal standard for the quantification of isoleucine in various biological matrices by mass spectrometry. Accurate solubility data is crucial for the preparation of stock solutions, calibration standards, and ensuring the reliability of experimental results in metabolic research and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₃D₁₀NO₂ |
| Molecular Weight | 141.2 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 |
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for non-deuterated DL-Isoleucine and L-Isoleucine in water and various organic solvents. This data serves as a strong approximation for the solubility of this compound.
Table 1: Solubility of DL-Isoleucine in Water at Various Temperatures [1]
| Temperature (°C) | Solubility (g/L) |
| 0 | 18.3 |
| 25 | 22.3 |
| 50 | 30.3 |
| 75 | 46.1 |
| 100 | 78.0 |
Table 2: Solubility of L-Isoleucine in Water at Various Temperatures [1]
| Temperature (°C) | Solubility (g/L) |
| 0 | 37.9 |
| 25 | 41.2 |
| 50 | 48.2 |
| 75 | 60.8 |
| 100 | 82.6 |
Table 3: Solubility in Various Solvents
| Solvent | This compound | DL-Isoleucine / L-Isoleucine |
| Water | Slightly soluble (sonication may be required)[2]. Soluble at 5% in water[3]. | See Tables 1 & 2. |
| 1M HCl | Soluble at 5%[3]. | Soluble[4]. |
| Hot Alcohol | Data not available. | Sparingly soluble (0.13% wt/wt at 80°C)[1]. |
| Ethanol (95%) | Data not available. | Practically insoluble[4]. |
| Ether | Data not available. | Insoluble[1]. |
| Formic Acid | Data not available. | Freely soluble[4]. |
| Propylene Glycol | Data not available. | Soluble[1]. |
| DMSO | Data not available. | D-Isoleucine is soluble at 55 mg/mL (sonication recommended). |
Factors Influencing Solubility
The solubility of amino acids like this compound is governed by several factors. Understanding these can aid in the preparation of solutions for various experimental needs.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the solution at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the solution to stand at the same temperature to let the undissolved solid settle.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or LC-MS method.
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or molarity).
-
Experimental Workflow: Use as an Internal Standard
This compound is most commonly used as an internal standard in quantitative mass spectrometry-based methods to account for variability in sample preparation and instrument response.
Caption: Workflow for using this compound as an internal standard in LC-MS/MS.
References
An In-depth Technical Guide to DL-Isoleucine-d10 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of DL-Isoleucine-d10, a deuterated stable isotope of the essential amino acid isoleucine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This document covers suppliers and pricing, key quantitative data, and detailed experimental protocols for its application.
This compound: Suppliers and Quantitative Data
This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of isoleucine. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the available quantitative data from prominent suppliers.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| Cayman Chemical | 34842 | ≥98% | ≥99% deuterated forms (d1-d10) | 1 mg, 5 mg, 10 mg, 25 mg |
| MedchemExpress | HY-N0771S1 | 98.6% | Not Specified | Contact for details |
| Toronto Research Chemicals | I820177 | Not Specified | Not Specified | Contact for details |
| Santa Cruz Biotechnology | sc-212389 | Not Specified | Not Specified | Contact for details |
Pricing Information:
Pricing for this compound can vary based on the supplier, quantity, and purity. As of the latest available information, indicative pricing from Cayman Chemical is as follows. Users are advised to contact the suppliers directly for the most current and accurate pricing.
| Supplier | Quantity | Price (USD) |
| Cayman Chemical | 1 mg | $32 |
| 5 mg | $116 | |
| 10 mg | $169 | |
| 25 mg | $381 |
Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Analysis
This protocol details the use of this compound as an internal standard for the accurate quantification of unlabeled isoleucine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2.1. Materials and Reagents:
-
This compound
-
Unlabeled DL-Isoleucine (for calibration standards)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
2.2. Preparation of Stock and Working Solutions:
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in water. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50% methanol in water. This working solution will be used to spike the samples.
-
Unlabeled DL-Isoleucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled DL-Isoleucine in the same manner as the deuterated standard.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the unlabeled DL-Isoleucine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range of the analyte in the samples.
2.3. Sample Preparation:
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the LC-MS mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled isoleucine and this compound.
-
Isoleucine (unlabeled): e.g., m/z 132.1 → 86.1
-
This compound: e.g., m/z 142.1 → 92.1
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
2.5. Data Analysis:
-
Integrate the peak areas for both the analyte (unlabeled isoleucine) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
Experimental Workflow for Quantification of Isoleucine using this compound as an Internal Standard
Caption: A typical workflow for the quantification of isoleucine in biological samples.
Simplified Branched-Chain Amino Acid (BCAA) Catabolism Pathway
Caption: The initial steps of the BCAA catabolic pathway.
An In-depth Technical Guide to the Synthesis and Manufacturing of DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of DL-Isoleucine-d10, a perdeuterated isotopologue of the essential amino acid isoleucine. This document details a feasible synthetic pathway, experimental protocols, and relevant quantitative data. The information is intended to support researchers in the fields of proteomics, metabolomics, and drug development who utilize stable isotope-labeled compounds for applications such as mass spectrometry-based quantification, metabolic tracing, and structural biology.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of DL-isoleucine where all ten non-exchangeable hydrogen atoms on the carbon skeleton have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for quantitative analysis of isoleucine by mass spectrometry, as it is chemically identical to the natural analyte but mass-shifted, allowing for precise and accurate measurements.[1][2] Furthermore, deuterated amino acids are valuable tools in metabolic research to trace the fate of amino acids in biological systems and in NMR spectroscopy for simplifying complex spectra.[3]
The synthesis of this compound presents a unique challenge in ensuring complete deuteration at all non-labile positions. The most practical approach involves a multi-step chemical synthesis utilizing deuterated starting materials. The classic malonic ester synthesis for α-amino acids provides a robust framework for the construction of the isoleucine backbone, which can be adapted for the incorporation of deuterium.[4][5][6]
Physicochemical and Quantitative Data
The properties of this compound are crucial for its application in experimental settings. The following tables summarize key quantitative data for the final product and its non-deuterated counterpart for comparison.
Table 1: Physicochemical Properties of this compound and DL-Isoleucine
| Property | This compound | DL-Isoleucine | Reference(s) |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | DL-ISOLEUCINE, 2-Amino-3-methylpentanoic acid | [1][7] |
| CAS Number | 29909-02-2 | 443-79-8 | [1][7] |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ | [1][7] |
| Molecular Weight | 141.23 g/mol | 131.17 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [7] |
| Melting Point | Not explicitly available; expected to be similar to undeuterated form (~278-280 °C with decomposition) | ~290 °C (decomposes at 278–280°C) | [5] |
| Water Solubility | Slightly soluble (sonicated) | 22.3 g/L (25 °C) | [1][7] |
| Purity | ≥99% deuterated forms (d1-d10) | N/A | [1] |
Table 2: Key Intermediates in the Synthesis of this compound
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl malonate-d2 | C₇H₁₀D₂O₄ | 162.19 | ~199 |
| 2-Bromobutane-d9 | C₄D₉Br | 146.08 | ~91 |
| Diethyl sec-butyl-d9-malonate-d1 | C₁₁H₁₀D₁₀O₄ | 226.33 | 110–120°C/18–20 mm (for undeuterated) |
| α-Bromo-β-methyl-d9-valeric acid-d1 | C₆HD₉BrO₂ | 206.11 | 125–140°C/18–20 mm (for undeuterated) |
Synthesis and Manufacturing Workflow
The synthesis of this compound can be achieved through a modified malonic ester synthesis. The overall workflow involves the preparation of deuterated starting materials, followed by a series of reactions to construct the carbon skeleton and introduce the amino group.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Preparation of Deuterated Starting Materials
4.1.1. Synthesis of Diethyl malonate-d₂
Diethyl malonate can be deuterated at the active methylene (B1212753) position through base-catalyzed hydrogen-deuterium exchange.
-
Materials: Diethyl malonate, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (catalytic amount).
-
Procedure:
-
In a round-bottom flask, dissolve diethyl malonate in an excess of D₂O.
-
Add a catalytic amount of a 40 wt. % solution of NaOD in D₂O.
-
Stir the mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the α-carbon.
-
Neutralize the catalyst with DCl in D₂O.
-
Extract the deuterated diethyl malonate with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The extent of deuteration can be confirmed by ¹H NMR spectroscopy by the disappearance of the signal for the α-protons.
-
4.1.2. Synthesis of 2-Bromobutane-d₉
This multi-step synthesis starts from a commercially available deuterated ketone.
-
Step 1: Reduction of Butan-2-one-d₈ to 2-Butanol-d₉
-
Materials: Butan-2-one-d₈, Sodium borodeuteride (NaBD₄), Methanol-d₄.
-
Procedure:
-
Dissolve butan-2-one-d₈ in methanol-d₄ in a round-bottom flask cooled in an ice bath.
-
Slowly add sodium borodeuteride in portions with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product, 2-butanol-d₉, with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
-
-
Step 2: Bromination of 2-Butanol-d₉ to 2-Bromobutane-d₉
-
Materials: 2-Butanol-d₉, Phosphorus tribromide (PBr₃).
-
Procedure:
-
In a flask equipped with a dropping funnel and a condenser, cool 2-butanol-d₉ in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Distill the crude 2-bromobutane-d₉ from the reaction mixture.
-
Wash the distillate with water, a dilute sodium bicarbonate solution, and finally with water.
-
Dry the product over anhydrous calcium chloride and perform a final distillation to obtain pure 2-bromobutane-d₉.
-
-
Synthesis of this compound
This procedure is adapted from the classical malonic ester synthesis of DL-isoleucine.[4][5]
-
Step 1: Diethyl sec-butyl-d₉-malonate-d₁ Synthesis
-
Materials: Sodium metal, Absolute ethanol (B145695), Diethyl malonate-d₂, 2-Bromobutane-d₉.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Heat the solution and add diethyl malonate-d₂ with stirring.
-
Subsequently, add 2-bromobutane-d₉ at a rate that maintains a gentle reflux.
-
Stir and reflux the mixture for 48 hours.
-
Remove the ethanol by distillation.
-
Treat the residue with water and separate the ester layer.
-
Purify the ester by distillation under reduced pressure.
-
-
-
Step 2: α-Bromo-β-methyl-d₉-valeric acid-d₁ Synthesis
-
Procedure:
-
The diethyl sec-butyl-d₉-malonate-d₁ is first saponified using aqueous sodium hydroxide (B78521).
-
The resulting dicarboxylic acid is then decarboxylated by heating.
-
The resulting β-methyl-d₉-valeric acid-d₁ is then brominated at the α-position using bromine and a catalyst such as red phosphorus (Hell-Volhard-Zelinsky reaction).
-
The α-bromo acid is purified by distillation under reduced pressure.
-
-
-
Step 3: Amination to form this compound
-
Materials: α-Bromo-β-methyl-d₉-valeric acid-d₁, Concentrated ammonium (B1175870) hydroxide.
-
Procedure:
-
Add the α-bromo-β-methyl-d₉-valeric acid-d₁ to an excess of concentrated ammonium hydroxide in a sealed pressure vessel.
-
Heat the mixture at 100°C for 6-8 hours.[9]
-
Cool the reaction mixture and evaporate it to dryness under reduced pressure.
-
-
-
Step 4: Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in hot water.
-
Decolorize the solution with activated charcoal if necessary and filter while hot.
-
Add ethanol to the hot filtrate and allow it to cool slowly to crystallize the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry. A second crop of crystals can be obtained by concentrating the mother liquor.
-
-
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Conclusion
The synthesis of this compound is a challenging but achievable process for well-equipped organic chemistry laboratories. The modified malonic ester synthesis presented in this guide, utilizing deuterated starting materials, offers a reliable pathway to this valuable research chemical. Careful execution of the experimental protocols and purification steps is essential to obtain a final product with high isotopic enrichment and chemical purity. The availability of this compound will continue to be a critical enabler for advanced research in proteomics, metabolomics, and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. DL-Isoleucine | CAS#:443-79-8 | Chemsrc [chemsrc.com]
- 8. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Natural Abundance of Isoleucine Isotopes for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural isotopic abundance of isoleucine, an essential amino acid critical in various physiological processes. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the isotopic composition of isoleucine for applications in metabolic research, tracer studies, and pharmaceutical development. This guide presents quantitative data on the natural abundance of stable isotopes of the constituent elements of isoleucine, details common experimental protocols for their determination, and includes a workflow diagram for a typical analytical procedure.
Introduction
Isoleucine is a branched-chain amino acid with the chemical formula C₆H₁₃NO₂.[1][2][3][4][5] It is one of the twenty proteinogenic amino acids and is essential for humans, meaning it must be obtained through diet.[5] Understanding the natural distribution of stable isotopes within the isoleucine molecule is fundamental for a range of scientific applications. These include metabolic flux analysis, environmental and food web studies, and the development of isotopically labeled internal standards for quantitative bioanalysis in pharmacology. This guide serves as a comprehensive resource on the natural isotopic composition of isoleucine and the methodologies used for its characterization.
Natural Isotopic Abundance of Isoleucine's Constituent Elements
The natural abundance of stable isotopes for the elements that constitute isoleucine—Carbon, Hydrogen, Nitrogen, and Oxygen—is well-established. These abundances are the foundation for the isotopic distribution observed in the isoleucine molecule. The following table summarizes the natural abundances of the stable isotopes for each of these elements.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | ~98.9% |
| ¹³C | 13.003355 | ~1.1% | |
| Hydrogen | ¹H (Protium) | 1.007825 | >99.98%[6] |
| ²H (Deuterium) | 2.014102 | ~0.0156%[7] | |
| Nitrogen | ¹⁴N | 14.003074 | 99.62% |
| ¹⁵N | 15.000109 | 0.38% | |
| Oxygen | ¹⁶O | 15.994915 | 99.76%[8] |
| ¹⁷O | 16.999131 | 0.038%[8] | |
| ¹⁸O | 17.999160 | 0.205%[8] |
Note: The exact natural abundance can vary slightly depending on the source of the material.
Experimental Protocols for Determining Isotopic Abundance in Isoleucine
The determination of the natural isotopic abundance of isoleucine, and other amino acids, is most commonly achieved through Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques require the derivatization of the amino acid to increase its volatility for gas chromatographic separation.
Sample Preparation: Acid Hydrolysis
For isoleucine present in a protein or peptide matrix, the first step is to liberate the individual amino acids. This is typically achieved through acid hydrolysis.
Protocol:
-
Place the dried and homogenized sample material into a borosilicate vial.
-
Add 6 M hydrochloric acid (HCl) to the vial.
-
Flush the vial with an inert gas, such as nitrogen, to create an anoxic environment.[9]
-
Seal the vial and place it in an oven at 110-150°C for 20-24 hours.[9][10]
-
After hydrolysis, the HCl is evaporated under a stream of nitrogen.
-
The dried hydrolysate, now containing free amino acids, is reconstituted in a suitable solvent for the subsequent derivatization step.
Derivatization of Isoleucine for GC-MS Analysis
Due to the polar nature of amino acids, derivatization is a crucial step to make them volatile for GC analysis.[11] A common method is the formation of N-acetyl methyl esters.
Protocol for N-acetyl methyl ester derivatization:
-
To the dried amino acid sample, add 1 mL of 1.85 M acidified methanol (B129727).
-
Heat the mixture at 100°C for 1 hour to esterify the carboxyl group.[10]
-
Evaporate the remaining methanol under a stream of nitrogen at room temperature.
-
To acetylate the amino group, add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5, v/v/v) and heat at 60°C for 10 minutes.[10]
-
Evaporate the reagents under a stream of nitrogen at room temperature.
-
The resulting N-acetyl methyl ester of isoleucine is then dissolved in a solvent suitable for GC injection, such as ethyl acetate.[10]
Another common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives.[11]
Protocol for MTBSTFA derivatization:
-
Dry a 50 μL aliquot of the amino acid solution.
-
Add 100 μL of neat MTBSTFA, followed by 100 μL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours.
-
The sample is then ready for GC-MS analysis.
GC-C-IRMS Analysis
The derivatized isoleucine is then analyzed by GC-C-IRMS to determine its isotopic ratios.
Typical GC-C-IRMS Parameters:
-
Gas Chromatograph: Thermo Trace GC 1310 or similar.
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.
-
Injection: Splitless injection at 260°C.
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Oven Program: Initial temperature of 70°C (hold for 2 min), ramp to 140°C at 15°C/min (hold for 4 min), ramp to 240°C at 12°C/min (hold for 5 min), and finally ramp to 255°C at 8°C/min (hold for 35 min).
-
Combustion Interface: A combustion reactor containing copper oxide and nickel oxide wires maintained at 1000°C.
-
Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or equivalent.
Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for the determination of the natural isotopic abundance of isoleucine.
Caption: Experimental workflow for isoleucine isotope analysis.
Conclusion
This technical guide has provided a detailed overview of the natural abundance of isoleucine isotopes, including a comprehensive table of the isotopic abundances of its constituent elements and detailed experimental protocols for their determination. The provided workflow diagram offers a clear visual representation of the analytical process. This information is intended to be a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding and application of isotopic analysis in their respective fields.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Practical considerations for amino acid isotope analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. alexandraatleephillips.com [alexandraatleephillips.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
A Technical Guide to DL-Isoleucine-d10 and L-Isoleucine-d10 for Researchers and Drug Development Professionals
An In-Depth Examination of Stereochemistry, Isotopic Labeling, and Applications
This technical guide provides a comprehensive overview of the core differences, applications, and experimental considerations for DL-Isoleucine-d10 and L-Isoleucine-d10. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of these stable isotope-labeled amino acids, offering detailed data, experimental protocols, and visual aids to facilitate their effective use in a laboratory setting.
Core Differences: Stereochemistry and Isotopic Labeling
The fundamental difference between this compound and L-Isoleucine-d10 lies in their stereochemistry. Isoleucine possesses two chiral centers, which gives rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2]
-
L-Isoleucine-d10 is the deuterium-labeled form of the naturally occurring L-stereoisomer. This is the isomer that is incorporated into proteins and is the primary biologically active form.[1]
-
This compound is a racemic mixture, containing equal amounts of the L- and D-enantiomers of isoleucine, with ten deuterium (B1214612) atoms.[3]
The "-d10" designation indicates that ten hydrogen atoms on the isoleucine molecule have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic labeling makes the molecule "heavy," allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and L-Isoleucine-d10, compiled from various suppliers.
| Property | This compound | L-Isoleucine-d10 |
| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | (2S,3S)-2-Amino-3-methylpentanoic Acid-d10 |
| CAS Number | 29909-02-2[2][3] | 35045-71-7[4] |
| Molecular Formula | C₆H₃D₁₀NO₂[2] | C₆H₃D₁₀NO₂ |
| Molecular Weight | ~141.23 g/mol [2][4] | ~141.23 g/mol [5][4] |
| Isotopic Purity | Typically ≥99% deuterated forms (d1-d10)[2] | Typically ≥98% |
| Enantiomeric Composition | Racemic mixture (50% L- and 50% D-isoleucine) | Enantiomerically pure L-isoleucine |
| Primary Application | Internal standard for quantitative mass spectrometry[2] | Tracer for in vivo and in vitro metabolic studies[6] |
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS for Quantification of Isoleucine in Plasma
This protocol outlines a general procedure for using this compound as an internal standard for the accurate quantification of isoleucine in a biological matrix like plasma.
Materials:
-
This compound
-
Human plasma samples
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration (e.g., 1 mg/mL).[7]
-
-
Preparation of Working IS Solution:
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent.[7]
-
-
Sample Preparation (Protein Precipitation):
-
Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Add a precise volume of the working IS solution (e.g., 5 µL) to the plasma sample.
-
Add a protein precipitation agent, such as cold acetonitrile with 0.1% formic acid, in a 3:1 ratio (v/v) to the plasma and IS mixture (e.g., 150 µL of ACN).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the supernatant onto the LC-MS/MS system.
-
Chromatographic separation is crucial to separate isoleucine from its isobaric isomer, leucine. A suitable reversed-phase column and gradient elution should be employed.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both unlabeled isoleucine and this compound.
-
-
Data Analysis:
-
Quantify the amount of isoleucine in the plasma samples by calculating the peak area ratio of the analyte (unlabeled isoleucine) to the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of unlabeled isoleucine.
-
Metabolic Tracing with L-Isoleucine-d10 in Cell Culture
This protocol provides a general workflow for a pulse-chase experiment to trace the incorporation of L-Isoleucine-d10 into cellular proteins.
Materials:
-
L-Isoleucine-d10
-
Cell line of interest (e.g., CHO, HEK293)
-
Isoleucine-free cell culture medium
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (if required)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
Procedure:
-
Cell Culture Preparation:
-
Culture cells to the desired confluency in complete medium.
-
-
"Pulse" Phase (Labeling):
-
Remove the complete medium and wash the cells with PBS.
-
Add the "pulse" medium, which is the isoleucine-free medium supplemented with L-Isoleucine-d10 at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled amino acid into newly synthesized proteins.
-
-
"Chase" Phase (Removal of Label):
-
Remove the "pulse" medium and wash the cells with PBS.
-
Add the "chase" medium, which is the complete medium containing unlabeled L-isoleucine.
-
Harvest cells at various time points during the chase phase.
-
-
Sample Preparation for Analysis:
-
Lyse the harvested cells and quantify the total protein concentration.
-
Perform protein hydrolysis to break down proteins into their constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the hydrolyzed amino acid samples by LC-MS/MS to determine the ratio of L-Isoleucine-d10 to unlabeled L-isoleucine.
-
-
Data Analysis:
-
The rate of decrease in the L-Isoleucine-d10/unlabeled L-isoleucine ratio over time during the chase phase can be used to calculate the protein turnover rate.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of this compound and L-Isoleucine-d10.
Caption: Workflow for using this compound as an internal standard.
Caption: Simplified mTOR signaling pathway activated by L-Isoleucine.
References
- 1. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Amino Acids - CAT N°: 34842 [bertin-bioreagent.com]
- 4. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Isoleucine (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-141-0.1 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
The Isotopic Fingerprint: A Technical Guide to the Physical Characteristics of Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) in amino acids imparts subtle yet significant changes to their physical and chemical properties. These alterations, rooted in the mass difference between the two isotopes, provide powerful tools for a wide range of scientific applications, from elucidating enzyme mechanisms and metabolic pathways to enhancing the stability and efficacy of therapeutic proteins. This in-depth technical guide explores the core physical characteristics of deuterated amino acids, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their scientific endeavors.
Core Physical and Chemical Property Changes Upon Deuteration
The doubling of mass when replacing protium (B1232500) (¹H) with deuterium (²H) is the primary driver of the observed physical and chemical differences in deuterated amino acids. These changes, collectively known as isotope effects, manifest in several key areas:
-
Increased Mass: The most straightforward consequence of deuteration is an increase in the molecular weight of the amino acid. This property is fundamental to mass spectrometry-based applications.
-
Stronger Covalent Bonds: The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. This increased bond strength leads to greater metabolic and photochemical stability.
-
Altered Vibrational Frequencies: Due to the increased mass of deuterium, the vibrational frequencies of bonds involving deuterium are lower than their hydrogen-containing counterparts. This shift is readily observable by infrared (IR) and Raman spectroscopy.
-
Changes in Acidity (pKa): The substitution of deuterium for hydrogen can alter the acid dissociation constant (pKa) of ionizable groups. Deuterium-containing acids are generally weaker than their protonated counterparts, resulting in a higher pKa.
-
Thermodynamic Stability: Deuteration can influence the thermodynamic stability of amino acids and the proteins they constitute. For instance, proteins are often more stable in deuterium oxide (D₂O) compared to water (H₂O).
Quantitative Data on the Physical Properties of Deuterated Amino Acids
The following tables summarize the key quantitative changes observed in the physical properties of amino acids upon deuteration.
| Property | Change upon Deuteration | Typical Magnitude |
| Molecular Weight | Increase | +1.006 Da per deuterium atom |
| Bond Length | Minimal change | Generally considered negligible for most applications[1] |
| Bond Strength (BDE) | Increase | C-D bonds are stronger than C-H bonds. For example, the Cα–H bond dissociation energy in glycine (B1666218) is +363.8 kJ mol⁻¹, while in alanine (B10760859) it is +372.3 kJ mol⁻¹. The corresponding C-D bonds would be slightly stronger[2]. |
| Vibrational Frequency | Decrease | Significant red-shift in IR and Raman spectra. |
| pKa | Increase (weaker acid) | ΔpKa (pKa in D₂O - pKa in H₂O) is typically in the range of 0.2 to 0.7. For example, the pKa of the imidazole (B134444) ring of a histidine residue in a tripeptide was found to be 6.82 in D₂O[3]. |
Table 1: Summary of General Physical Property Changes upon Deuteration.
| Amino Acid | Molar Mass ( g/mol ) | Free Energy of Transfer (ΔG) from H₂O to D₂O (kcal/mol) |
| Alanine | 89.09 | ~1.0 |
| Arginine | 174.20 | ~1.8 |
| Asparagine | 132.12 | ~1.3 |
| Aspartic Acid | 133.10 | ~1.2 |
| Cysteine | 121.16 | ~1.1 |
| Glutamic Acid | 147.13 | ~1.4 |
| Glutamine | 146.14 | ~1.5 |
| Glycine | 75.07 | ~0.8 |
| Histidine | 155.16 | ~1.5 |
| Isoleucine | 131.17 | ~1.6 |
| Leucine | 131.17 | ~1.6 |
| Lysine | 146.19 | ~1.7 |
| Methionine | 149.21 | ~1.5 |
| Phenylalanine | 165.19 | ~1.8 |
| Proline | 115.13 | ~1.2 |
| Serine | 105.09 | ~1.0 |
| Threonine | 119.12 | ~1.2 |
| Tryptophan | 204.23 | ~2.1 |
| Tyrosine | 181.19 | ~1.8 |
| Valine | 117.15 | ~1.4 |
Table 2: Free Energy of Transfer of Amino Acids from H₂O to D₂O. All calculated free energies are positive, indicating that amino acids are less stable in heavy water than in light water[4][5][6][7]. The transfer from H₂O to D₂O is unfavorable, and the magnitude of this effect generally increases with the size of the amino acid[4][5][7].
Key Experimental Protocols for Characterizing Deuterated Amino Acids
A variety of biophysical and analytical techniques are employed to study the physical characteristics of deuterated amino acids and their impact on protein structure and function.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein conformation, dynamics, and interactions by monitoring the rate of deuterium exchange of backbone amide hydrogens.
Detailed Methodology:
-
Protein Sample Preparation: The protein of interest is prepared in a non-deuterated aqueous buffer at a known concentration.
-
Deuterium Labeling: The protein solution is diluted with a D₂O-based buffer to initiate the hydrogen-deuterium exchange. The exchange reaction is allowed to proceed for various time points, ranging from seconds to hours.
-
Quenching: The exchange reaction is rapidly quenched by lowering the pH to ~2.5 and the temperature to ~0°C. This significantly slows down the back-exchange of deuterium to hydrogen.
-
Proteolysis: The quenched protein is then subjected to online digestion, typically using an immobilized pepsin column, to generate peptide fragments.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer. The mass of each peptide is measured to determine the extent of deuterium incorporation.
-
Data Analysis: The mass spectra are analyzed to calculate the deuterium uptake for each peptide at each time point. This information is then mapped onto the protein structure to identify regions of varying solvent accessibility and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying the structure, dynamics, and interactions of deuterated proteins at atomic resolution. Deuteration is often employed to simplify spectra and overcome the size limitations of NMR.
Detailed Methodology for TROSY-based Experiments:
Transverse Relaxation-Optimized Spectroscopy (TROSY) is an NMR technique particularly useful for studying large, deuterated proteins.
-
Protein Expression and Purification: The protein of interest is overexpressed in a minimal medium containing D₂O and ¹⁵N- and/or ¹³C-labeled nutrients to produce a uniformly deuterated and isotopically labeled sample.
-
Sample Preparation: The purified protein is dissolved in a D₂O-based buffer suitable for NMR analysis.
-
NMR Data Acquisition: A series of TROSY-based NMR experiments, such as the ¹H-¹⁵N TROSY-HSQC, are performed. These pulse sequences are specifically designed to select for the slowly relaxing component of the NMR signal, resulting in sharper lines and improved spectral quality for large molecules[1][5][8][9][10].
-
Spectral Processing and Analysis: The acquired NMR data is processed to generate multidimensional spectra. The chemical shifts and intensities of the observed signals provide information about the protein's structure and dynamics.
Neutron Diffraction
Neutron diffraction is a powerful technique for locating hydrogen (and deuterium) atoms in protein structures, providing crucial information about hydrogen bonding networks and enzyme mechanisms.
Detailed Methodology:
-
Protein Deuteration and Crystallization: Large, high-quality crystals of the deuterated protein are grown. This is often the most challenging step in the process.
-
Data Collection: The crystal is mounted on a neutron diffractometer and exposed to a beam of neutrons. The scattered neutrons are detected, and a diffraction pattern is recorded[4][11][12][13][14].
-
Data Processing: The diffraction data is processed to determine the intensities and positions of the diffraction spots.
-
Structure Determination and Refinement: The processed data is used to calculate a neutron scattering length density map, from which the positions of the atoms, including deuterium, can be determined. This information is then used to build and refine a three-dimensional model of the protein[4][12][14].
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of proteins by monitoring the heat changes that occur as the protein is heated and unfolds.
Detailed Methodology:
-
Sample Preparation: A solution of the purified protein (either in H₂O or D₂O buffer) and a matching reference buffer are prepared.
-
DSC Measurement: The protein solution and the reference buffer are placed in the sample and reference cells of the calorimeter, respectively. The temperature is then ramped at a constant rate, and the difference in heat capacity between the sample and reference is measured[15][16][17][18].
-
Data Analysis: The resulting thermogram (a plot of heat capacity versus temperature) is analyzed to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH)[15][17][18]. Comparing these parameters for a protein in H₂O versus D₂O provides insights into the effect of deuteration on protein stability.
Signaling Pathways and Logical Relationships
The physical characteristics of deuterated amino acids have profound implications for their use in studying biological systems.
The Kinetic Isotope Effect (KIE)
The stronger C-D bond compared to the C-H bond leads to a slower rate of reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme reaction mechanisms. A significant KIE (kH/kD > 1) indicates that C-H bond cleavage is a rate-limiting step in the reaction.
Tracing Metabolic Pathways
Deuterated amino acids are widely used as stable isotope tracers to follow the fate of amino acids in metabolic pathways. By introducing a deuterated amino acid into a biological system and monitoring its incorporation into various metabolites using mass spectrometry or NMR, researchers can map out metabolic fluxes and identify key enzymatic steps.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Dissociation energies of Cα–H bonds in amino acids – a re-examination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. Neutron Diffraction Experiments for Protein [jstage.jst.go.jp]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 10. Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. epj-conferences.org [epj-conferences.org]
- 13. Structural Biochemistry/Proteins/Neutron Diffraction - Wikibooks, open books for an open world [en.wikibooks.org]
- 14. portlandpress.com [portlandpress.com]
- 15. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
A Technical Guide to Stable Isotope Labeling in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, methodologies, and applications of stable isotope labeling in research. By incorporating non-radioactive, "heavy" isotopes into proteins, metabolites, or drug candidates, researchers can achieve highly accurate and robust quantification of dynamic biological processes. This document provides detailed experimental protocols for key techniques, summarizes quantitative data in structured tables, and visualizes complex workflows and pathways to facilitate a deeper understanding of this powerful technology.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes molecules in which one or more atoms are substituted with their heavier, non-radioactive isotopes (e.g., Carbon-13, Nitrogen-15, Deuterium).[1][2] These labeled molecules are chemically identical to their natural, "light" counterparts but possess a distinct mass that can be detected by mass spectrometry (MS).[3] This mass difference allows for the differentiation and quantification of molecules from different samples that have been mixed together.[4]
The fundamental advantage of this approach is the ability to combine samples at an early stage in the experimental workflow, which minimizes variability introduced during sample preparation and analysis.[5] The ratio of the signal intensities between the heavy and light forms of a molecule in the mass spectrometer provides a precise measure of their relative abundance in the original samples.[4]
Stable isotope labeling strategies can be broadly categorized into:
-
Metabolic Labeling: Cells or organisms are cultured in media containing stable isotope-labeled nutrients (e.g., amino acids, glucose), which are incorporated into newly synthesized proteins and metabolites.[2]
-
Chemical Labeling: Stable isotope-containing tags are chemically attached to molecules in vitro after extraction and digestion.[6]
Key Techniques and Methodologies
This section details the experimental protocols for three prominent stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique that enables the accurate relative quantification of proteins in cultured cells.[2] It involves growing two cell populations in media that are identical except for the inclusion of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically arginine and lysine).[5]
-
Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance L-arginine and L-lysine. The other is cultured in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[7]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one cell population while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration for each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the protein mixture using a reducing agent (e.g., dithiothreitol).
-
Alkylate the cysteine residues to prevent disulfide bond reformation.
-
Digest the protein mixture into peptides using a protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Isobaric Tagging: iTRAQ and TMT
iTRAQ and TMT are chemical labeling techniques that use isobaric tags to quantify proteins from multiple samples simultaneously.[8] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[9] While the total mass of the tags is the same, fragmentation in the mass spectrometer releases reporter ions of different masses, allowing for relative quantification.[10]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8 for iTRAQ, and 10 or more for TMT).
-
Reduce, alkylate, and digest the proteins into peptides as described in the SILAC protocol.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different iTRAQ or TMT reagent. The reagents react with the N-terminus and lysine (B10760008) side chains of the peptides.
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation (Optional but Recommended):
-
Fractionate the pooled peptide mixture to reduce its complexity, typically using strong cation exchange or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. In the initial MS scan (MS1), the isobarically labeled peptides appear as a single peak.
-
During the MS/MS scan (MS2), the tags fragment, releasing the reporter ions.
-
-
Data Analysis:
-
Identify the peptides from the fragmentation spectra.
-
Quantify the relative abundance of the peptides (and thus the proteins) by comparing the intensities of the reporter ions.[9]
-
¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates of intracellular metabolic reactions.[11] It involves culturing cells with a ¹³C-labeled substrate, such as glucose or glutamine.[12] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, creating specific labeling patterns that can be measured by MS or NMR.[13]
-
Cell Culture and Isotope Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).
-
Continue the culture for a duration sufficient to achieve isotopic steady state (often several cell doubling times).[14]
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells, typically by using cold methanol.
-
Extract the intracellular metabolites.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extracts.
-
Derivatize the metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[13]
-
-
MS Analysis:
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites.
-
-
Flux Estimation:
-
Use computational models to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured mass isotopomer distributions.[11]
-
Data Presentation: Quantitative Summaries
The following tables present example quantitative data from studies utilizing stable isotope labeling techniques.
Table 1: SILAC Analysis of Drug Response in HeLa Cells
| Protein | Gene | Function | SILAC Ratio (Drug/Control) | p-value |
| HSPA5 | GRP78 | ER Chaperone | 2.85 | <0.001 |
| DDIT3 | CHOP | Apoptosis Regulator | 4.12 | <0.001 |
| XBP1 | XBP1 | Transcription Factor | 2.50 | <0.01 |
| CALR | Calreticulin | ER Chaperone | 1.98 | <0.01 |
| HERPUD1 | HERP1 | ER-associated Degradation | 3.20 | <0.001 |
This table summarizes hypothetical SILAC data showing the upregulation of key proteins involved in the unfolded protein response in HeLa cells treated with an ER stress-inducing drug.[3]
Table 2: iTRAQ-based Biomarker Discovery in Serum for Idiopathic Pulmonary Fibrosis (IPF)
| Protein | Accession | Function | iTRAQ Ratio (IPF/Control) | p-value |
| C-reactive protein | P02741 | Inflammation | 3.15 | <0.05 |
| Fibrinogen alpha chain | P02671 | Coagulation | 2.78 | <0.05 |
| Haptoglobin | P00738 | Hemoglobin binding | 2.54 | <0.05 |
| Kininogen-1 | P01042 | Inflammation | 2.21 | <0.05 |
This table presents data from an iTRAQ study identifying potential serum biomarkers for IPF.[15]
Table 3: TMT-based Analysis of Notch Signaling Pathway in FAdV-4 Infected Cells
| Protein | Gene | Function | TMT Ratio (Infected/Control) | Regulation |
| Notch1 | NOTCH1 | Receptor | 0.65 | Down |
| Jagged1 | JAG1 | Ligand | 0.72 | Down |
| HES1 | HES1 | Target Gene | 0.58 | Down |
| RBPJ | RBPJ | Transcription Factor | 0.81 | Down |
This table illustrates TMT data indicating the downregulation of key components of the Notch signaling pathway upon Fowl Adenovirus serotype 4 (FAdV-4) infection.[16]
Table 4: ¹³C-Metabolic Flux Analysis in Pichia pastoris
| Metabolic Flux | Reference Strain | Producing Strain | Fold Change |
| Glucose Uptake | 100 | 115 | 1.15 |
| Glycolysis | 85 | 98 | 1.15 |
| Pentose Phosphate Pathway | 15 | 17 | 1.13 |
| TCA Cycle | 50 | 65 | 1.30 |
| Methanol Oxidation | 30 | 42 | 1.40 |
This table shows a simplified representation of ¹³C-MFA data comparing the central carbon metabolism of a reference Pichia pastoris strain and a strain producing a recombinant protein. The data is presented as relative flux values normalized to the glucose uptake rate of the reference strain.[1]
Signaling Pathway Visualization
Stable isotope labeling is instrumental in elucidating how signaling pathways are regulated. The following diagram illustrates a simplified MAPK/ERK signaling pathway, which is often studied using these techniques to quantify changes in protein abundance and phosphorylation upon stimulation.
Conclusion
Stable isotope labeling techniques are indispensable tools in modern biological research and drug development. They provide a robust and accurate means to quantify the dynamic changes in the proteome and metabolome. From metabolic labeling with SILAC and ¹³C-MFA to chemical labeling with iTRAQ and TMT, researchers have a versatile toolkit to investigate complex biological systems. The detailed protocols and data presented in this guide offer a comprehensive overview for scientists looking to integrate these powerful methodologies into their research.
References
- 1. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Application of Isobaric Tags for Relative and Absolute Quantification (iTRAQ) Coupled with Two-Dimensional Liquid Chromatography/Tandem Mass Spectrometry in Quantitative Proteomic Analysis for Discovery of Serum Biomarkers for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMT-based quantitative proteomics analysis reveals the role of Notch signaling in FAdV-4-infected LMH cell - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Accurate Quantification: An In-depth Technical Guide to the Core Principles of Using Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This technical guide delves into the fundamental principles, selection criteria, and practical application of internal standards (IS), a critical component in mitigating these variables and ensuring the integrity of quantitative mass spectrometry data.
The Imperative for Internal Standards: Correcting for Analytical Variability
Quantitative analysis by mass spectrometry relies on the principle that the instrument's response is proportional to the concentration of the analyte.[1] However, this relationship can be affected by numerous factors throughout the analytical workflow.[1] An internal standard is a compound of a known and fixed concentration added to every sample, calibrator, and quality control (QC) sample, ideally at the beginning of the analytical process.[1][2] Its primary function is to normalize the analyte's response, thereby correcting for variations that can occur from sample to sample.[3]
Key sources of variability that internal standards help to correct include:
-
Sample Preparation: Losses can occur during various steps such as extraction, evaporation, and reconstitution.[1]
-
Injection Volume: Minor variations in the injected volume can lead to proportional changes in the analyte signal.[1]
-
Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[1][4]
By adding a constant amount of an internal standard, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if both the analyte and the internal standard are equally affected by the aforementioned variables.[3]
Selecting the Right Tool: Types of Internal Standards
The selection of an appropriate internal standard is a crucial decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[5] There are two primary categories of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[6] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] Because they are chemically identical to the analyte, they co-elute chromatographically and experience nearly identical extraction recovery and ionization efficiency.[4] This close similarity allows for the most effective correction of matrix effects.[4][6]
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[6] While generally less expensive and more readily available than SIL internal standards, they may not perfectly mimic the analyte's behavior during chromatography and ionization, which can lead to less accurate correction for matrix effects.[7]
Data Presentation: Performance Comparison of Internal Standard Types
The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following tables present a summary of performance data comparing a stable isotope-labeled internal standard to a structural analog for the quantification of various immunosuppressive drugs in whole blood.[8]
Table 1: Comparison of Within-Day and Between-Day Imprecision
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) |
| Tacrolimus (B1663567) | Isotopically Labeled | <10 | <8 |
| Structural Analog | <10 | <8 | |
| Sirolimus | Isotopically Labeled | <10 | <8 |
| Structural Analog | <10 | <8 | |
| Ciclosporin A | Isotopically Labeled | <10 | <8 |
| Structural Analog | <10 | <8 | |
| Everolimus | Isotopically Labeled | <10 | <8 |
| Structural Analog | <10 | <8 |
Table 2: Comparison of Accuracy
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Tacrolimus | Isotopically Labeled | -1.2 |
| Structural Analog | 0.2 | |
| Sirolimus | Isotopically Labeled | 12.2 |
| Structural Analog | 11.4 | |
| Ciclosporin A | Isotopically Labeled | -2.1 |
| Structural Analog | -2.0 | |
| Everolimus | Isotopically Labeled | 9.1 |
| Structural Analog | 9.8 |
Data summarized from a study on the LC-MS/MS analysis of immunosuppressive drugs.[8] In this particular study, both types of internal standards performed acceptably, though SILs are generally considered superior.
Experimental Protocols: A Step-by-Step Guide
Adherence to a structured workflow is essential for successful quantitative analysis using internal standards. The following protocols outline the key experimental stages.
General Workflow for Quantitative Analysis Using an Internal Standard
This protocol provides a generalized workflow for the application of an internal standard in a typical quantitative LC-MS/MS analysis.[9]
I. Reagent and Standard Preparation
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the analyte in a suitable organic solvent.
-
IS Stock Solution: Prepare a high-concentration stock solution of the IS in the same solvent as the analyte.
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking known concentrations of the analyte stock solution into a representative blank matrix (e.g., plasma, urine).[1]
-
Internal Standard Working Solution: Prepare a working solution of the IS at a concentration that will yield a consistent and robust signal in the mass spectrometer.
II. Sample Preparation
-
Sample Thawing: Thaw biological samples on ice.
-
Aliquoting: Aliquot a precise volume of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the IS working solution to each sample, calibration standard, and QC sample. This should be done as early as possible in the sample preparation process.
-
Extraction: Perform the chosen sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase.[1]
III. LC-MS/MS Analysis
-
Injection: Inject the reconstituted samples into the LC-MS/MS system.
-
Chromatography: Utilize a chromatographic method that provides adequate separation of the analyte and any potential interferences. A SIL-IS should ideally co-elute with the analyte, while a structural analog should be chromatographically resolved.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard, typically using Multiple Reaction Monitoring (MRM) mode.
IV. Data Processing
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Calibration Curve Construction: Plot the peak area ratio against the known concentrations of the calibration standards to create a calibration curve.[10]
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[10]
Protocol for Constructing a Calibration Curve
A calibration curve is essential for determining the concentration of the analyte in unknown samples.[1]
-
Prepare Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking a blank biological matrix with known concentrations of the analyte.[1]
-
Add Internal Standard: Add a constant concentration of the internal standard to each calibration standard.
-
Analyze Standards: Analyze the processed calibration standards using the developed LC-MS/MS method.
-
Calculate Response Ratios: For each calibration standard, determine the peak areas of both the analyte and the internal standard. Calculate the response ratio by dividing the analyte peak area by the internal standard peak area.[1]
-
Plot the Calibration Curve: Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis).[1]
-
Perform Regression Analysis: Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (r²) are used to assess the linearity and quality of the calibration curve. An r² value of >0.99 is generally considered acceptable.[1]
Protocol for Assessment of Matrix Effects
The matrix effect is a crucial parameter in LC-MS assays, and its evaluation is a core part of method validation.[11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high concentrations.[4]
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the resulting extract with the analyte and IS at the same low and high concentrations as Set A.[4][11]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS method.
-
Calculate Matrix Factor (MF): The matrix factor is calculated to quantitatively assess the matrix effect.[12]
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[4]
-
Mandatory Visualizations
Logical Relationships and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: DL-Isoleucine-d10 as an Internal Standard for Accurate Quantification of Isoleucine by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of biomedical research, clinical diagnostics, and drug development, the accurate quantification of amino acids is of paramount importance. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] However, variabilities introduced during sample preparation, chromatographic separation, and ionization can compromise the accuracy and reproducibility of quantitative LC-MS assays.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.[1][2] DL-Isoleucine-d10, a deuterated form of isoleucine, serves as an excellent internal standard for the quantification of isoleucine and its isomers. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly throughout the analytical process.[3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification through isotope dilution mass spectrometry.[4][5] This application note provides a comprehensive protocol for the use of this compound as an internal standard for the LC-MS-based quantification of isoleucine in biological matrices such as human plasma.
Principle of Isotope Dilution
The core principle of this method is isotope dilution, where a known amount of the stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the workflow.[3] The ratio of the signal from the endogenous analyte (isoleucine) to the signal from the internal standard is then measured by the mass spectrometer. This ratio is used for quantification, effectively normalizing for any sample loss during preparation and variations in instrument response, which leads to highly reliable and reproducible results.[2][3]
Experimental Protocols
This protocol is designed for the quantitative analysis of isoleucine in human plasma.
1. Materials and Reagents
-
This compound (Internal Standard)
-
L-Isoleucine (Analyte Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Control)
2. Preparation of Stock and Working Solutions
-
L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Isoleucine and dissolve it in 10 mL of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with a 50:50 mixture of methanol and water. This solution will be used for protein precipitation.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking the L-Isoleucine stock solution into control human plasma at various concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the ice-cold IS Working Solution (1 µg/mL in methanol/water) to each tube. The methanol will precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 30 seconds.[6]
-
Incubate the tubes at 4°C for 20 minutes to facilitate complete protein precipitation.[1]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS analysis.[1]
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column (e.g., CROWNPAK CR-I(+)) is necessary for the separation of isoleucine stereoisomers if required.[6][7] For general isoleucine quantification, a standard C18 column can be used.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A gradient elution should be optimized for the best separation. A typical starting point is 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion transitions for both isoleucine and this compound need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Isoleucine | 132.1 | 86.1 |
| This compound | 142.1 | 96.1 |
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present calibration curve data, as well as precision and accuracy results.
Table 1: Calibration Curve for L-Isoleucine
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |
| 0.1 | 0.052 ± 0.004 |
| 0.5 | 0.255 ± 0.015 |
| 1.0 | 0.510 ± 0.025 |
| 5.0 | 2.545 ± 0.120 |
| 10.0 | 5.090 ± 0.250 |
| 25.0 | 12.725 ± 0.630 |
| 50.0 | 25.450 ± 1.250 |
| Linearity (R²) | 0.999 |
Table 2: Precision and Accuracy for L-Isoleucine Quality Controls
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium | 7.5 | 7.65 ± 0.38 | 102.0 | 5.0 |
| High | 40.0 | 41.20 ± 1.65 | 103.0 | 4.0 |
Note: Acceptable accuracy is typically within ±15% of the nominal concentration, and precision (%RSD) should be ≤15%.
Visualizations
Caption: A generalized workflow for the quantitative analysis of isoleucine using this compound as an internal standard.
Caption: Logical flow for quantification using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of isoleucine in biological matrices by LC-MS.[3] This isotope dilution approach effectively corrects for variations that can occur during sample handling and analysis, thereby ensuring high accuracy and precision.[1][2] The detailed protocol provided herein offers a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Successful implementation relies on careful preparation of standards and samples, optimization of chromatographic conditions, and adherence to good laboratory practices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Application Note and Protocol: Quantitative Analysis of Amino Acids in Biological Samples using DL-Isoleucine-d10 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of amino acids in various biological matrices. Due to their low volatility, amino acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2] Accurate quantification in complex biological samples is often challenged by variations in sample preparation, injection volume, and instrument response.[3][4] To overcome these challenges, the use of a stable isotope-labeled internal standard is considered the gold standard, as it closely mimics the behavior of the analyte of interest throughout the analytical process.[3][5][6][7]
This document provides a detailed application note and protocol for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with DL-Isoleucine-d10 as an internal standard. This compound, a deuterated form of isoleucine, serves as an excellent internal standard for the quantification of isoleucine and other amino acids due to its chemical similarity to the native compounds.[3] Its distinct mass-to-charge ratio allows for clear differentiation from the unlabeled analytes in the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is isotope dilution, where a known amount of the stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the workflow.[7] The ratio of the peak area of the native amino acid to the peak area of the corresponding labeled internal standard is used for quantification. This ratio corrects for potential losses during sample preparation and variations in instrument performance, leading to highly accurate and precise results.[3][4]
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of amino acids.
Materials and Reagents
-
This compound
-
Amino acid standards
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Protein precipitation reagent: ice-cold acetonitrile (B52724) or methanol
-
Derivatization reagent 1: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)[1][8]
-
Derivatization reagent 2: Pyridine and Ethyl Chloroformate (ECF)[8]
-
Solvents: Acetonitrile, Methanol, Chloroform (HPLC or GC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
Sodium bicarbonate (for neutralization if needed)[1]
Sample Preparation
-
Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: Add a known concentration of this compound working solution to a specific volume of the sample, calibration standards, and quality controls.
-
Protein Precipitation (for plasma/serum): To 100 µL of the spiked sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.[9]
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[9]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the amino acids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization: Silylation using MTBSTFA
Silylation is a common derivatization technique for amino acids, making them more volatile for GC analysis.[2]
-
To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA (with 1% t-BDMCS).[9]
-
Cap the vial tightly and heat at 100°C for 2 to 4 hours to ensure complete derivatization.[1][9]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument and application.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[9]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each amino acid derivative and for this compound.
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are example tables for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve for Isoleucine
| Concentration (µM) | Peak Area Ratio (Isoleucine / Isoleucine-d10) |
| 1 | 0.05 |
| 5 | 0.24 |
| 10 | 0.51 |
| 25 | 1.23 |
| 50 | 2.52 |
| 100 | 5.05 |
| R² | 0.999 |
Table 2: Quantification of Isoleucine in Plasma Samples
| Sample ID | Peak Area Ratio | Calculated Concentration (µM) | %RSD (n=3) |
| Control 1 | 1.85 | 36.8 | 3.5 |
| Control 2 | 1.92 | 38.1 | 2.9 |
| Treated 1 | 3.21 | 63.7 | 4.1 |
| Treated 2 | 3.15 | 62.5 | 3.8 |
Visualizations
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of amino acids using this compound as an internal standard is depicted below.
Logic of Internal Standard Quantification
The following diagram illustrates the logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in biological matrices by GC-MS. The described protocol, involving protein precipitation, silylation, and GC-MS analysis, offers high sensitivity and accuracy. Proper method validation is crucial to ensure the reliability of the results for research and drug development applications.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. iroatech.com [iroatech.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma amino acid quantitation using gas chromatography chemical ionization mass spectrometry and 13C amino acids as internal standards. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Mass spectrometric analysis of stable-isotope-labelled amino acid tracers | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for DL-Isoleucine-d10 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate and robust quantitative proteomics using mass spectrometry (MS).[1] The methodology relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acid.[2] DL-Isoleucine-d10, a deuterated form of the essential amino acid isoleucine, serves as a cost-effective and efficient labeling reagent for these applications.
Isoleucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo.[2] This ensures that the cellular protein synthesis machinery will exclusively incorporate the isoleucine provided in the culture medium, leading to high labeling efficiency.[2] When the protein lysates from the "heavy" (this compound labeled) and "light" (unlabeled) cell populations are mixed, the mass difference between the heavy and light peptides allows for their simultaneous identification and quantification by mass spectrometry.[2] This approach minimizes experimental variability as the samples are combined at an early stage.[3]
It is important to note that while DL-Isoleucine is a racemic mixture, ribosomes primarily incorporate the L-isomer into proteins. Therefore, for practical purposes in SILAC, the L-Isoleucine-d10 component of the mixture is the active labeling agent.
Key Applications in Drug Development and Research
Quantitative proteomics using this compound can be applied to various stages of research and drug development:
-
Target Identification and Validation: Identifying proteins that are differentially expressed in diseased vs. healthy states, or in response to a drug candidate, can help identify and validate new therapeutic targets.
-
Mechanism of Action Studies: Elucidating the cellular pathways affected by a drug can provide insights into its mechanism of action. By quantifying changes in protein expression and post-translational modifications, researchers can map the signaling cascades influenced by a compound.
-
Biomarker Discovery: Proteins that show significant and consistent changes in abundance in response to a disease or treatment can serve as biomarkers for diagnostics, prognostics, or treatment efficacy.
-
Toxicity and Off-Target Effect Analysis: A comprehensive proteomic profile can reveal unintended changes in protein expression, helping to identify potential off-target effects and toxicity of a drug candidate early in the development process.
Data Presentation: Quantitative Proteomics Data
The results of a SILAC experiment are typically presented in tables that clearly list the identified proteins and their corresponding abundance ratios between the different experimental conditions.
Table 1: Representative Data from a SILAC Experiment Investigating Protein Secretion in a Co-culture System.
This table presents data adapted from a study using a triple-SILAC approach with deuterated leucine (B10760876) (²H₃-Leu) to investigate changes in the secretome of co-cultured cancer (CT26) and macrophage (Ana-1) cell lines. The principles and data structure are directly applicable to experiments using this compound.
| Protein Name | Gene Symbol | UniProt ID | Quantitative Peptides | Fold Change (Co-culture vs. Mono-culture) | p-value | Biological Function |
| Cathepsin L1 | CTSL | P06798 | 8 | 4.5 | <0.01 | Proteolysis, immune response |
| Thrombospondin-1 | THBS1 | P35442 | 12 | 0.13 | <0.01 | Cell adhesion, angiogenesis |
| Galectin-1 | LGALS1 | P16045 | 5 | 1.0 | >0.05 | Cell-cell adhesion, inflammation |
| Myosin-9 | MYH9 | P35579 | 15 | 0.45 | <0.05 | Cell motility, cytokinesis |
| Prosaposin | PSAP | P10868 | 7 | 2.23 | <0.01 | Lysosomal function, neuroprotection |
Data adapted from a study on cell-cell interactions using a SILAC-based approach.[4] The fold changes represent the relative abundance of secreted proteins in a co-culture environment compared to mono-culture.
Table 2: Expected Performance and Reproducibility of SILAC.
This table summarizes the typical performance metrics for the SILAC technique, providing a benchmark for researchers using this compound.
| Parameter | Typical Coefficient of Variation (CV) | Notes |
| Intra-Assay CV | < 10% | Represents the variation within a single experiment in one laboratory.[3] |
| Inter-Assay CV | < 15% | Represents the variation between different experiments conducted on different days within the same laboratory.[3] |
| Inter-Laboratory CV | 2.1% - 2.6% (for well-established assays) | Represents the variation in results for the same sample analyzed by different laboratories.[3] |
| Accuracy | High | The measured ratios of heavy to light peptides correlate well with the known mixing ratios of cell populations. |
| Linearity | Excellent | The quantitative response is linear over a wide dynamic range of protein abundance. |
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells with this compound
This protocol outlines the steps for metabolically labeling two cell populations for a typical duplex SILAC experiment.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Isoleucine
-
"Heavy" this compound
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Media Preparation:
-
Light Medium: To 500 mL of L-Isoleucine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin, and "light" L-Isoleucine to the standard concentration for your cell line.
-
Heavy Medium: To 500 mL of L-Isoleucine-deficient medium, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and "heavy" this compound to the same final concentration as the light isoleucine.
-
Sterile-filter both media using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Maintain the cells in their respective SILAC media for at least 5-6 cell divisions to ensure >95% incorporation of the labeled amino acid. Monitor cell growth and morphology to ensure the heavy isotope does not adversely affect cell health.
-
-
Verification of Incorporation (Optional but Recommended):
-
After approximately 5 cell divisions, harvest a small number of cells from the "Heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of this compound.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug compound) to one of the cell populations. The other population will serve as the control.
-
-
Cell Harvest and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to minimize experimental error.[3]
-
Protocol 2: Protein Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a pH of <3.
-
Desalt the peptides using C18 columns according to the manufacturer's protocol to remove salts and other contaminants.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated d10-isoleucine.
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify the peptides and calculate the ratio of the peak intensities of the "heavy" to "light" peptide pairs. This ratio directly reflects the relative abundance of the corresponding protein in the treated versus the control sample.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the application of this compound in quantitative proteomics.
References
Application Notes and Protocols for the Use of DL-Isoleucine-d10 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems, identifying biomarkers, and developing novel therapeutics. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for these analyses. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative MS methods, correcting for variations in sample preparation, injection volume, and instrument response.[1]
DL-Isoleucine-d10, a deuterated form of the essential branched-chain amino acid isoleucine, serves as an excellent internal standard for the quantification of isoleucine and other amino acids in complex biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample processing and analysis, while its distinct mass allows for separate detection by the mass spectrometer. This document provides detailed protocols for the use of this compound as an internal standard for quantitative metabolomics and as a tracer in metabolic flux analysis.
Principle of Internal Standardization
The core principle of using this compound as an internal standard is isotopic dilution. A known concentration of the labeled standard is added to the sample at the beginning of the workflow. The ratio of the endogenous analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for sample loss during preparation and variations in ionization efficiency in the mass spectrometer, leading to highly reliable and reproducible results.
Application 1: Quantitative Analysis of Isoleucine in Biological Matrices
This protocol details a method for the quantification of isoleucine in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocol
1. Materials and Reagents
-
This compound
-
L-Isoleucine (analytical standard)
-
Human Plasma (control, collected in EDTA or heparin tubes)
-
LC-MS grade methanol (B129727), acetonitrile, and formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standard and Internal Standard Solutions
-
L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Isoleucine in 0.1% formic acid in water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1% formic acid in water.
-
Working Solutions: Prepare a series of L-Isoleucine working solutions for the calibration curve by serially diluting the stock solution. Prepare a working IS solution (e.g., 1 µg/mL) by diluting the IS stock solution.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
It is crucial to achieve chromatographic separation of isoleucine from its isobaric isomer, leucine, for accurate quantification.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | Chiral column (e.g., CROWNPAK CR-I(+)) or a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Isoleucine: 132.1 -> 86.1 This compound: 142.1 -> 96.1 |
Note: The gradient and flow rate should be optimized for the specific column and system to ensure adequate separation of isoleucine and leucine.
Data Presentation: Quantitative Performance
The following tables illustrate the expected quantitative performance data for the described method.
Table 1: Calibration Curve for L-Isoleucine
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |
|---|---|
| 0.1 | 0.052 ± 0.004 |
| 0.5 | 0.258 ± 0.015 |
| 1.0 | 0.515 ± 0.029 |
| 5.0 | 2.591 ± 0.130 |
| 10.0 | 5.213 ± 0.255 |
| 25.0 | 12.895 ± 0.640 |
| 50.0 | 25.750 ± 1.280 |
A linear regression of the calibration curve should yield a correlation coefficient (R²) ≥ 0.99.
Table 2: Precision and Accuracy | QC Level | Nominal Conc. (µg/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean ± SD (µg/mL) | Precision (%RSD) | Accuracy (%) | Mean ± SD (µg/mL) | Precision (%RSD) | Accuracy (%) | | LQC | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 | 0.31 ± 0.03 | 9.7 | 103.3 | | MQC | 7.5 | 7.6 ± 0.4 | 5.3 | 101.3 | 7.3 ± 0.5 | 6.8 | 97.3 | | HQC | 40.0 | 41.2 ± 1.8 | 4.4 | 103.0 | 39.5 ± 2.1 | 5.3 | 98.8 | Acceptable accuracy is typically within ±15% of the nominal concentration, and precision (%RSD) should be ≤15%.
Workflow Diagram
References
Application Notes and Protocols for DL-Isoleucine-d10 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within biological systems. The choice of an isotopic tracer is paramount for the success of MFA studies. DL-Isoleucine-d10, a stable isotope-labeled version of the essential branched-chain amino acid (BCAA) isoleucine, serves as a powerful tool for dissecting specific metabolic pathways. Unlike more common tracers like 13C-glucose that provide a global view of central carbon metabolism, this compound offers a targeted approach to investigate amino acid metabolism, its contribution to the tricarboxylic acid (TCA) cycle, and protein synthesis and degradation dynamics.
Isoleucine is both a glucogenic and ketogenic amino acid, catabolizing into acetyl-CoA and propionyl-CoA, which are key intermediates that fuel the TCA cycle. By tracing the deuterium (B1214612) labels from this compound through various metabolic pathways, researchers can gain quantitative insights into cellular bioenergetics and biosynthetic activities. These application notes provide detailed protocols for utilizing this compound in MFA studies, from experimental design to data interpretation.
Data Presentation
The following tables present illustrative quantitative data that can be obtained from a metabolic flux analysis experiment using this compound. This data is representative of typical results and is intended to guide researchers in their experimental design and data analysis.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates
This table showcases the mass isotopomer distribution (MID) of key TCA cycle intermediates in cultured cells labeled with this compound. The data reveals the incorporation of deuterium atoms from isoleucine into the TCA cycle.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Citrate | 65.2% | 15.8% | 10.5% | 5.3% | 2.1% | 1.1% |
| α-Ketoglutarate | 70.1% | 14.2% | 9.8% | 4.1% | 1.8% | - |
| Succinate | 72.5% | 13.9% | 8.9% | 3.6% | 1.1% | - |
| Fumarate | 73.1% | 13.5% | 8.5% | 3.8% | 1.1% | - |
| Malate | 71.8% | 14.0% | 9.1% | 3.9% | 1.2% | - |
M+n represents the fraction of the metabolite pool containing 'n' deuterium atoms.
Table 2: Calculated Metabolic Fluxes
This table presents calculated flux rates for key metabolic pathways, normalized to the isoleucine uptake rate. Such data provides a quantitative understanding of the contribution of isoleucine to central carbon metabolism under different experimental conditions.
| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) | Fold Change |
| Isoleucine Uptake | 10.0 ± 0.8 | 12.5 ± 1.1 | 1.25 |
| Isoleucine to Acetyl-CoA | 6.2 ± 0.5 | 7.8 ± 0.6 | 1.26 |
| Isoleucine to Propionyl-CoA | 3.8 ± 0.3 | 4.7 ± 0.4 | 1.24 |
| TCA Cycle Flux (from Acetyl-CoA) | 15.5 ± 1.2 | 19.4 ± 1.5 | 1.25 |
| Anaplerotic Flux (from Propionyl-CoA) | 3.8 ± 0.3 | 4.7 ± 0.4 | 1.24 |
| Protein Synthesis (Isoleucine Incorporation) | 2.5 ± 0.2 | 2.0 ± 0.18 | 0.80 |
Values are represented as mean ± standard deviation.
Experimental Protocols
A successful MFA experiment relies on meticulous execution. The following are detailed protocols for conducting a stable isotope tracing study using this compound in cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Culture: Culture mammalian cells to approximately 70-80% confluency in their standard growth medium.
-
Media Preparation: Prepare the tracer medium by supplementing isoleucine-free growth medium with a known concentration of this compound. The concentration should be similar to that in the standard medium to avoid metabolic artifacts.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).
-
Replace the PBS with the pre-warmed tracer medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This typically ranges from 8 to 24 hours, depending on the cell type and metabolic rates. A preliminary time-course experiment is recommended to determine the optimal labeling duration.
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining tracer medium.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish to quench all enzymatic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Incubate the lysate on dry ice or at -80°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for the separation of amino acids and TCA cycle intermediates.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of the target metabolites.
-
Data Acquisition: Acquire data for both the unlabeled (M+0) and deuterium-labeled (M+n) forms of each metabolite of interest.
-
Protocol 4: Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer for all measured metabolites by integrating the peak areas from the LC-MS/MS data.
-
Metabolic Flux Calculation:
-
Utilize a metabolic network model that describes the biochemical reactions and atom transitions relevant to isoleucine metabolism.
-
Use software packages such as INCA, OpenFLUX, or Metran to perform the flux calculations.
-
These programs use iterative algorithms to find the set of metabolic fluxes that best fit the experimentally determined MIDs.
-
The output will provide the calculated flux values and their statistical confidence intervals.
-
Visualizations
Diagrams are essential for visualizing the experimental process and the metabolic pathways being investigated.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Isoleucine catabolic pathway.
Preparation of DL-Isoleucine-d10 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isoleucine-d10, a stable isotope-labeled internal standard, is a critical tool for accurate and precise quantification of isoleucine and related metabolites in various biological matrices by mass spectrometry (MS). Its use is fundamental in metabolomics, proteomics, and drug development research to correct for variability in sample preparation and instrument response. Proper preparation of stock solutions is the first and most crucial step to ensure the reliability of quantitative data. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.
Stable isotope-labeled compounds, such as this compound, are the preferred internal standards in MS-based quantification because they share nearly identical physicochemical properties with their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization effects.[1] The known concentration of the added internal standard allows for the accurate determination of the analyte concentration by comparing their signal ratios.[1]
Physicochemical Properties and Solubility
This compound is a white to off-white solid. While the substitution of hydrogen with deuterium (B1214612) does not significantly alter most physicochemical properties, it is important to consider its solubility to prepare accurate and stable stock solutions. The solubility of amino acids is influenced by pH, temperature, and the solvent system.[2][3] For L-isoleucine, the non-deuterated form, the solubility in water at 25°C has been reported to be 41.2 mg/mL.[4] DL-Isoleucine is also described as being soluble in 1M HCl at a concentration of 50 mg/mL.[5] Generally, the solubility of isoleucine is lowest at its isoelectric point and increases in acidic or basic conditions.
For preparing stock solutions for mass spectrometry, it is common to use a solvent that is compatible with the analytical method, often a mixture of organic solvent and water with a small amount of acid (e.g., 0.1% formic acid) to improve solubility and promote ionization.
Table 1: Solubility of Isoleucine in Various Solvents
| Solvent System | Temperature (°C) | Reported Solubility (mg/mL) | Notes |
| Water | 25 | 41.2[4] | Solubility of L-Isoleucine, which is a good approximation for this compound. |
| 1 M Ammonium Hydroxide (NH4OH) | Ambient | 50 (with heat)[4] | Yields a clear, colorless solution.[4] |
| 1 M Hydrochloric Acid (HCl) | Ambient | 50[5] | |
| Water | Not Specified | Slightly Soluble[6][7] | Sonication may be required.[7] |
Stability and Storage
Proper storage of this compound as a solid and in solution is critical to maintain its chemical and isotopic integrity. The carbon-deuterium (C-D) bonds in this compound are generally stable under standard laboratory conditions. However, the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by hydrogen from the solvent, should be considered, especially for the amide and carboxyl protons in aqueous solutions over long periods.[8][9] This process is influenced by pH and temperature.[8][9] To minimize back-exchange and chemical degradation, stock solutions should be stored at low temperatures.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature (°C) | Recommended Duration | Reference |
| Solid (Powder) | -20 | 3 years | [9] |
| In Solvent | -80 | 6 months | [9] |
| In Solvent | -20 | 1 month | [9] |
To prevent contamination and degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS applications.
Materials and Equipment
-
This compound powder (high purity, ≥98%)
-
High-purity solvents (e.g., LC-MS grade water, methanol, acetonitrile, 0.1% formic acid in water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Cryogenic vials for aliquoting and storage
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a concentrated primary stock solution that can be diluted to create working solutions.
-
Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a clean volumetric flask (e.g., 10 mL for a 1 mg/mL solution). Add a portion of the desired solvent (e.g., 5 mL of 0.1% formic acid in water), and gently swirl to dissolve the powder.
-
Complete Dissolution: If necessary, vortex the solution gently or place it in a sonicator bath for a few minutes to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly by inverting the flask several times.
-
Storage: Aliquot the stock solution into small, single-use volumes in cryogenic vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µg/mL Working Solution
This working solution is a common starting concentration for spiking into samples.
-
Thawing: Thaw an aliquot of the 1 mg/mL primary stock solution at room temperature.
-
Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Final Volume: Dilute to the final volume with the same solvent used for the primary stock solution and mix thoroughly.
-
Storage: This working solution can be stored at -20°C in aliquots. For daily use, a small volume can be kept at 4°C for a limited time, but long-term storage at this temperature is not recommended.
Table 3: Example Dilution Scheme for Calibration Standards
| Stock Solution | Initial Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) | Final Concentration (µg/mL) |
| Primary Stock | 1000 | 100 | 10 | 10 (Working Solution) |
| Working Solution | 10 | 100 | 1 | 1 |
| Working Solution | 10 | 50 | 1 | 0.5 |
| Working Solution | 10 | 10 | 1 | 0.1 |
| Working Solution | 10 | 1 | 1 | 0.01 |
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship for Ensuring Accurate Quantification
Caption: Key factors for achieving reliable quantification with internal standards.
Conclusion
The preparation of accurate and stable this compound stock solutions is a prerequisite for reliable quantitative analysis in mass spectrometry. By following these detailed protocols and adhering to best practices for weighing, dissolution, and storage, researchers can minimize potential sources of error and ensure the integrity of their internal standards. This, in turn, will lead to more accurate and reproducible results in metabolomics, proteomics, and other quantitative life science research.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. Hydrogen/deuterium exchange and mass spectrometric analysis of a protein containing multiple disulfide bonds: Solution structure of recombinant macrophage colony stimulating factor-beta (rhM-CSFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking DL-Isoleucine-d10 into Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry-based bioanalysis, particularly in metabolomics and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate and precise quantification of endogenous analytes.[1][2] DL-Isoleucine-d10, a deuterated form of the essential amino acid isoleucine, serves as an excellent internal standard for the quantification of isoleucine and related branched-chain amino acids in various biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[3]
These application notes provide a detailed protocol for the preparation of this compound standards and the procedure for spiking them into biological samples for quantitative analysis.
Data Presentation
The following tables summarize the key quantitative data for the preparation and use of this compound as an internal standard.
Table 1: Stock and Working Solution Preparation
| Solution | Concentration | Solvent | Preparation | Storage Conditions |
| Stock Solution | 1 mg/mL | 0.1% Formic Acid in Water | Accurately weigh 10 mg of this compound and dissolve in 10 mL of solvent. Vortex thoroughly. | -20°C for up to 1 year; -80°C for up to 2 years.[1][4] |
| Working Solution | 10 µg/mL | 0.1% Formic Acid in Water | Dilute the stock solution 1:100 (e.g., 100 µL of stock into 9.9 mL of solvent). | -20°C. Avoid repeated freeze-thaw cycles.[1] |
Table 2: Sample Spiking and Preparation Overview (Example for Plasma)
| Step | Parameter | Value/Procedure | Purpose |
| Sample Aliquoting | Volume | 100 µL | To have a consistent starting sample volume.[1] |
| Spiking | Volume of Working Solution | 10 µL of 10 µg/mL solution | To introduce a known amount of internal standard.[1] |
| Protein Precipitation | Reagent and Volume | 400 µL of ice-cold acetonitrile (B52724) with 0.1% formic acid | To remove proteins that can interfere with analysis.[1] |
| Centrifugation | Speed and Temperature | 14,000 rpm at 4°C | To pellet the precipitated proteins.[1] |
| Supernatant Transfer | Action | Carefully transfer the supernatant to a new tube | To separate the analyte and internal standard from the protein pellet.[1] |
| Evaporation | Method | Under a gentle stream of nitrogen | To concentrate the sample.[1] |
| Reconstitution | Solvent and Volume | 100 µL of initial mobile phase | To prepare the sample for injection into the LC-MS/MS system.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
HPLC-grade water
-
Formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.[1]
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of 0.1% formic acid in water and vortex thoroughly to dissolve the powder completely.[1]
-
Bring the volume up to 10 mL with 0.1% formic acid in water.
-
Store the stock solution in aliquots at -20°C or -80°C.[4]
-
-
Working Solution (10 µg/mL):
Protocol 2: Spiking of this compound into Biological Samples (Plasma Example)
Materials:
-
Thawed biological samples (e.g., plasma, serum, urine)
-
This compound working solution (10 µg/mL)
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Thawing: Thaw frozen biological samples completely on ice to minimize degradation.[5]
-
Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.[1]
-
Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each sample tube.[1]
-
Mixing: Vortex the tubes briefly to ensure the internal standard is thoroughly mixed with the sample.[1]
-
Protein Precipitation:
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes, being cautious not to disturb the protein pellet.[1]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the sample.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow for spiking biological samples with this compound.
Important Considerations
-
Chromatographic Separation: Isoleucine and leucine (B10760876) are isobaric, meaning they have the same nominal mass. Therefore, chromatographic separation is essential if leucine is also an analyte of interest.[1] Additionally, if the specific quantification of L-isoleucine is required, a chiral column may be necessary to separate the D- and L-isomers of isoleucine, although in many applications they can co-elute and be treated as a single peak for the internal standard.[1][6]
-
Stability: While deuterated standards are generally stable, the stability of the deuterium (B1214612) labels can be influenced by factors such as pH and temperature.[7] It is crucial to evaluate the stability of this compound in the biological matrix under the specific storage and handling conditions of the experiment. The most stable positions for deuterium labels are typically on aromatic rings or aliphatic chains.[7]
-
Method Validation: This protocol serves as a general guideline. It is imperative to perform a thorough method validation for the specific biological matrix and analyte of interest to ensure accuracy, precision, linearity, and stability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. benchchem.com [benchchem.com]
Application Note: DL-Isoleucine-d10 for Amino Acid Quantification in Plasma
Introduction
The accurate quantification of amino acids in plasma is essential for various fields, including clinical diagnostics, nutritional monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is critical for achieving precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the quantification of amino acids in human plasma using DL-Isoleucine-d10 as an internal standard. The principle of this method is based on isotope dilution, where a known amount of the isotopically labeled standard is added to the sample, and the ratio of the native analyte to the standard is used for quantification.[1][3]
Principle of the Method
This method employs a straightforward protein precipitation step to extract amino acids from the plasma matrix.[4][5][6][7] The extracted sample, spiked with the this compound internal standard, is then analyzed by UPLC-MS/MS.[5] Chromatographic separation is crucial, especially for resolving isobaric amino acids such as leucine (B10760876) and isoleucine.[8][9][10] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Amino Acid Standards Mix
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Autosampler vials
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1% formic acid in water.[10] Vortex until fully dissolved. Store at -20°C.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 0.1% formic acid in water.[10] This working solution will be used to spike the samples.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a certified amino acid standard mix in a surrogate matrix (e.g., stripped serum or 0.1% formic acid in water) to achieve concentrations spanning the expected physiological range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from an independent stock solution.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples, calibration standards, and QC samples on ice.
-
Pipette 100 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[10]
-
Vortex the mixture vigorously for 30 seconds.[7]
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. (This step is optional but can improve sensitivity).
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[7]
-
Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is a common choice. For challenging separations like that of isoleucine isomers, a specialized column may be required.[5][7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A representative gradient is shown in the table below.
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 5 µL[7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for each amino acid and the internal standard should be optimized. An example for isoleucine is provided in the data section.
Data Presentation
Table 1: Example UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 8.0 | 2.0 | 98.0 |
| 9.0 | 2.0 | 98.0 |
| 9.1 | 98.0 | 2.0 |
| 12.0 | 98.0 | 2.0 |
Table 2: Example MRM Transitions for Isoleucine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isoleucine | 132.1 | 86.1 | 15 |
| This compound | 142.1 | 92.1 | 15 |
Table 3: Quantitative Performance Characteristics (Illustrative Data)
| Analyte | Linearity (r²) | LLOQ (µM) | Precision (%RSD) | Accuracy (%Bias) |
| Isoleucine | >0.995 | 2.0 | <15% | ±15% |
| Leucine | >0.995 | 2.0 | <15% | ±15% |
| Valine | >0.996 | 5.0 | <15% | ±15% |
| Phenylalanine | >0.997 | 1.0 | <10% | ±10% |
| Tyrosine | >0.998 | 1.0 | <10% | ±10% |
| Methionine | >0.995 | 0.5 | <15% | ±15% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. This table presents typical performance data and should be established during method validation.[8][9][11][12]
Visualizations
Caption: Experimental workflow for plasma amino acid quantification.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Isoleucine-d10 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of metabolic pathways, quantification of flux rates, and understanding of substrate fate in biological systems. DL-Isoleucine-d10, a deuterated form of the essential branched-chain amino acid (BCAA) isoleucine, serves as a powerful tracer for investigating various aspects of amino acid metabolism. Its incorporation into metabolic pathways and subsequent detection by mass spectrometry allows for precise tracking of isoleucine's contribution to downstream metabolites. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in metabolic studies, catering to the needs of researchers in academia and the pharmaceutical industry.
Isoleucine is a key regulator of metabolic health, and its catabolism is integral to cellular energy homeostasis.[1] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and obesity.[1] Tracing the metabolic fate of isoleucine provides critical insights into these disease states and can aid in the development of novel therapeutic strategies.
Core Principles of Stable Isotope Tracing with this compound
The fundamental principle of using this compound as a tracer involves introducing it into a biological system (e.g., cell culture, in vivo model) and monitoring the incorporation of the deuterium (B1214612) labels into downstream metabolites. As this compound is metabolized, the deuterium atoms are retained in its breakdown products. By measuring the mass shift in these metabolites using mass spectrometry, researchers can determine the extent to which isoleucine contributes to their formation. This technique, known as Mass Isotopomer Distribution Analysis (MIDA), provides quantitative data on metabolic flux.[2]
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: Mass Isotopomer Distribution of Isoleucine and its Catabolites
This table illustrates the expected mass isotopomer distribution (MID) of isoleucine and its direct catabolites in a hypothetical cell culture experiment after labeling with this compound. The 'M+n' notation indicates the mass isotopologue with 'n' deuterium atoms.
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment |
| Isoleucine | M+0 | 10.5 ± 1.2 | 12.3 ± 1.5 |
| M+10 | 89.5 ± 1.2 | 87.7 ± 1.5 | |
| α-keto-β-methylvalerate | M+0 | 25.3 ± 2.1 | 35.8 ± 2.5 |
| M+9 | 74.7 ± 2.1 | 64.2 ± 2.5 | |
| Propionyl-CoA | M+0 | 65.1 ± 3.5 | 75.4 ± 3.8 |
| M+5 | 34.9 ± 3.5 | 24.6 ± 3.8 | |
| Acetyl-CoA | M+0 | 80.2 ± 4.1 | 88.9 ± 4.3 |
| M+2 | 19.8 ± 4.1 | 11.1 ± 4.3 |
Data are representative and presented as mean ± standard deviation. Actual values will vary depending on the experimental system and conditions.
Table 2: Fractional Enrichment of TCA Cycle Intermediates
This table shows the expected fractional enrichment of key Tricarboxylic Acid (TCA) cycle intermediates from this compound, demonstrating its contribution to anaplerosis.
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment |
| Succinyl-CoA | M+0 | 85.4 ± 4.8 | 90.1 ± 5.1 |
| M+4 | 14.6 ± 4.8 | 9.9 ± 5.1 | |
| Fumarate | M+0 | 92.1 ± 5.2 | 95.3 ± 5.5 |
| M+4 | 7.9 ± 5.2 | 4.7 ± 5.5 | |
| Malate | M+0 | 94.3 ± 5.5 | 96.8 ± 5.8 |
| M+4 | 5.7 ± 5.5 | 3.2 ± 5.8 | |
| Citrate | M+0 | 96.7 ± 6.1 | 98.2 ± 6.3 |
| M+2 | 3.3 ± 6.1 | 1.8 ± 6.3 |
Data are representative and presented as mean ± standard deviation. Fractional enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Hepatocytes with this compound
This protocol describes a general procedure for tracing the metabolism of this compound in cultured primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
This compound
-
Isoleucine-free culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Culture primary hepatocytes to the desired confluence in standard hepatocyte culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing isoleucine-free culture medium with this compound to a final concentration of 200 µM. The exact concentration should be optimized for the specific cell type and experimental goals.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. Isotopic steady state for TCA cycle intermediates is typically reached within 2-8 hours.[3]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
Protocol 2: In Vivo Administration of this compound and Tissue Collection
This protocol provides a general guideline for an in vivo tracing study in a mouse model. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles or infusion pump and catheters
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenization buffer
-
Tissue homogenizer
Procedure:
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical oral gavage dose is in the range of 10-50 mg/kg body weight. For continuous infusion, a priming bolus followed by a constant infusion is often used to achieve isotopic steady state in the plasma.
-
Tracer Administration:
-
Oral Gavage: Administer the this compound solution to the mice via oral gavage.
-
Intravenous Infusion: For more controlled delivery, administer the tracer via intravenous infusion, for example, through a tail vein or jugular vein catheter.
-
-
Time Course and Tissue Collection:
-
At designated time points after tracer administration (e.g., 30, 60, 120, 240 minutes), anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and immediately freeze them in liquid nitrogen.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Add ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue using a suitable tissue homogenizer on ice.
-
Proceed with the centrifugation and supernatant collection steps as described in Protocol 1.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general method for the analysis of deuterated isoleucine and its catabolites using a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolite analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, start at 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 3: Exemplary MRM Transitions for this compound and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isoleucine (unlabeled) | 132.1 | 86.1 | 15 |
| This compound | 142.1 | 92.1 | 15 |
| α-keto-β-methylvalerate (unlabeled) | 131.1 | 85.1 | 12 |
| α-keto-β-methylvalerate (d9) | 140.1 | 94.1 | 12 |
| Propionylcarnitine (unlabeled) | 204.1 | 85.1 | 20 |
| Propionylcarnitine (d5) | 209.1 | 85.1 | 20 |
| Acetylcarnitine (unlabeled) | 204.1 | 85.1 | 20 |
| Acetylcarnitine (d2) | 206.1 | 85.1 | 20 |
These MRM transitions are illustrative and should be optimized for the specific instrument used.
Mandatory Visualizations
Isoleucine Catabolic Pathway
The following diagram illustrates the catabolic pathway of isoleucine, highlighting the entry points of its breakdown products into central carbon metabolism.
Experimental Workflow for In Vitro Tracing
This diagram outlines the key steps in a typical in vitro metabolic tracing experiment using this compound.
Logical Relationship for Data Interpretation
This diagram illustrates the logical flow for interpreting the data obtained from a this compound tracing experiment.
References
Application Note: Derivatization Methods for Amino Acid Analysis Using DL-Isoleucine-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino acid analysis (AAA) is a cornerstone technique in various scientific fields, including proteomics, clinical diagnostics, food science, and pharmaceutical development.[1][2] It provides critical information on the composition and quantity of amino acids in a given sample. Most amino acids lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like HPLC challenging.[3][4] Consequently, chemical derivatization is an essential step to introduce a detectable tag onto the amino acid molecules, enhancing their sensitivity and improving chromatographic separation.[5]
The accuracy and reproducibility of quantitative analysis heavily rely on the use of an internal standard (IS).[6] An ideal internal standard corrects for variations during sample preparation, injection, and analysis.[6][7] Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry-based methods because their physicochemical properties are nearly identical to the analyte of interest.[6][8][9]
This application note provides detailed protocols for common pre-column derivatization methods for amino acid analysis, with a special focus on the application of DL-Isoleucine-d10 as a stable isotope-labeled internal standard. This compound is particularly useful for the quantification of isoleucine and its isobaric twin, leucine, which often co-elute in chromatographic systems.[8]
Role of this compound as an Internal Standard
This compound is a racemic mixture of D-Isoleucine and L-Isoleucine where ten hydrogen atoms have been replaced by deuterium. This isotopic enrichment increases its mass, allowing it to be distinguished from the endogenous (unlabeled) isoleucine by a mass spectrometer, while its chemical behavior remains nearly identical.[9]
Key Advantages:
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the target analyte in the mass spectrometer's ion source.[10]
-
Improved Precision and Accuracy: It accounts for analyte loss during sample extraction, handling, and derivatization, as well as variations in injection volume.[6][9]
-
Quantification of Isobaric Compounds: Leucine and isoleucine have identical masses (isobaric) and can be difficult to separate and quantify individually.[7][8] this compound serves as an excellent internal standard for both, provided they are chromatographically resolved.
-
Chiral Analysis: The presence of both D and L forms makes it suitable for chiral applications, enabling the quantification of both D- and L-isoleucine.
The general workflow for using an internal standard in amino acid analysis is depicted below.
Pre-Column Derivatization Methods and Protocols
Pre-column derivatization involves reacting the amino acids with a tagging reagent before their separation on an HPLC or UPLC column.[3][5] Several reagents are commonly used, each with distinct advantages and applications.
o-Phthalaldehyde (B127526) (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][11] The reaction is fast and automated, but OPA does not react with secondary amines like proline or hydroxyproline.[11]
Experimental Protocol: OPA Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.9): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 9.9 with 10 M NaOH. Bring the final volume to 100 mL.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). This reagent is light-sensitive and should be prepared fresh.[1]
-
-
Sample Preparation:
-
Prepare amino acid standards and samples (e.g., deproteinized plasma) in 0.1 M HCl.
-
Spike all standards, quality controls, and samples with the this compound internal standard working solution to a final concentration of ~25 µM.
-
-
Derivatization Procedure:
-
This procedure is often automated by the autosampler.[1][12]
-
In a vial, mix 10 µL of the amino acid sample (or standard) with 45 µL of borate buffer.
-
Add 45 µL of the OPA reagent.[1]
-
Mix thoroughly and allow the reaction to proceed for 1 minute at room temperature.[1]
-
Inject an appropriate volume (e.g., 1-5 µL) onto the LC system.
-
Phenylisothiocyanate (PITC) Derivatization
Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm.[13][14] The method is robust but requires a more complex, multi-step sample preparation to remove excess reagent.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 3. jasco-global.com [jasco-global.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. iroatech.com [iroatech.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diva-portal.org [diva-portal.org]
- 12. jascoinc.com [jascoinc.com]
- 13. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Sample preparation techniques for using DL-Isoleucine-d10
Application Notes and Protocols for DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of this compound, a deuterium-labeled stable isotope of isoleucine. These guidelines are intended to assist in the development of robust and reliable analytical methods for quantitative analysis and metabolic labeling studies.
Introduction
This compound is the deuterated form of DL-Isoleucine, a racemic mixture containing both D- and L-isomers of the essential amino acid.[1] As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry and proteomics. Its primary applications include use as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic labeling experiments.[2][3] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by a mass spectrometer, without significantly altering its chemical and physical properties.[4]
Application 1: Internal Standard for Quantitative Analysis by LC-MS/MS
The use of a stable isotope-labeled internal standard (IS) is considered the gold standard in quantitative mass spectrometry.[4][5] this compound is an ideal internal standard for the quantification of isoleucine and its isomers, as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation, injection, and ionization.[4][6]
Experimental Protocol: Quantification in Human Plasma
This protocol details the preparation of human plasma samples for the quantification of isoleucine using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and dissolve it in 10 mL of 0.1% formic acid in water.[5] Vortex thoroughly to ensure complete dissolution and store at -20°C.[5]
-
This compound Working Solution (1 µg/mL): Prepare the working solution by diluting the stock solution. For example, add 10 µL of the 1 mg/mL stock solution to 9.99 mL of ice-cold methanol (B129727). This solution will be used for protein precipitation and sample spiking.[7]
2. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.[7]
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control sample.[5]
-
Add 400 µL of the ice-cold methanol containing the this compound internal standard (1 µg/mL).[7]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[5][7]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge the tubes at 13,000-14,000 x g for 10-15 minutes at 4°C.[5][7]
-
Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.[5][8]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5][7]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5][7]
-
Vortex for 15-30 seconds to ensure complete dissolution and transfer the solution to autosampler vials for LC-MS/MS analysis.[5][7]
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of isoleucine.
| Parameter | L-Isoleucine (Analyte) | This compound (Internal Standard) |
| Formula | C₆H₁₃NO₂ | C₆H₃D₁₀NO₂ |
| Molecular Weight | 131.17 g/mol | 141.2 g/mol [9] |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 132.1 | m/z 142.2 |
| Product Ion (Q3) | m/z 86.1 | m/z 92.1 |
| Method Validation | ||
| Linearity (Range) | 1 - 200 µg/mL | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
| Precision (% CV) | ≤15% | N/A |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized based on the specific instrument used.[7]
Experimental Workflow Diagram
Caption: General workflow for quantitative analysis using an internal standard.
Application 2: Metabolic Labeling in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of "heavy" labeled amino acids into proteins.[10] While L-Isoleucine-d10 is specifically required for protein synthesis, the principles described here apply. Cells are grown in a medium where a natural "light" amino acid is replaced by its "heavy" isotopic counterpart. This allows for the direct comparison of protein abundance between different cell populations (e.g., control vs. treated) when their lysates are combined and analyzed by mass spectrometry.[10][11]
Experimental Protocol: SILAC Labeling and Sample Preparation
This protocol provides a general guideline for performing a SILAC experiment using a deuterated isoleucine label.
1. Preparation of SILAC Media
-
Materials:
-
Procedure:
-
Prepare Amino Acid Stock Solutions (100x): Create sterile, filtered stock solutions of "light" L-Isoleucine and "heavy" L-Isoleucine-d10 in PBS.[10]
-
Prepare "Light" Medium: To 500 mL of the deficient DMEM base, add dFBS to a final concentration of 10%. Add the "light" L-Isoleucine stock solution and any other required amino acids (e.g., Arginine, Lysine).[10]
-
Prepare "Heavy" Medium: To another 500 mL of deficient DMEM base, add 10% dFBS and the "heavy" L-Isoleucine-d10 stock solution, ensuring the final concentration is identical to the "light" version.[10]
-
Sterile-filter the complete media using a 0.22 µm filtration unit.[10]
-
2. Cell Culture, Labeling, and Harvest
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to divide for at least five passages to ensure near-complete incorporation of the labeled amino acid.[12]
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells), while the other serves as a control.[10]
-
Harvest both cell populations separately, wash with PBS, and lyse them using a suitable lysis buffer.[10][11]
3. Sample Preparation for Mass Spectrometry
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).[11]
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[10][11]
-
Protein Digestion:
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 spin column or similar solid-phase extraction method to remove contaminants before MS analysis.[11][13]
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.[11]
Data Presentation: SILAC Experiment Parameters
| Parameter | Description | Typical Value/Setting |
| Cell Passages for Labeling | Minimum number of cell divisions to ensure full incorporation. | 5-6 passages |
| Mass Shift (Isoleucine) | Mass difference between heavy and light isoleucine-containing peptides. | +10 Da (for d10 label) |
| Lysate Mixing Ratio | Ratio of protein from light and heavy populations. | 1:1 |
| Data Analysis Software | Software capable of identifying and quantifying SILAC pairs. | MaxQuant, Proteome Discoverer |
Experimental Workflow Diagram
Caption: General workflow for a quantitative proteomics SILAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Amino Acids - CAT N°: 34842 [bertin-bioreagent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with DL-Isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isoleucine-d10 is a stable isotope-labeled form of the essential amino acid isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in high-throughput screening (HTS) and drug discovery, primarily serving as an internal standard for quantitative analysis by mass spectrometry (LC-MS/MS).[1][2] Its chemical and physical properties are nearly identical to endogenous isoleucine, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variability and improving the accuracy and precision of quantification.[3]
These application notes provide detailed protocols for the use of this compound in both cell-based and biochemical high-throughput screening assays. The protocols are designed to be adaptable to specific research needs and instrumentation.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the preparation of standards and experimental design.
| Property | Value | Reference |
| Synonyms | Isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10 | [4] |
| CAS Number | 29909-02-2 | [4] |
| Molecular Formula | C6H3D10NO2 | [4] |
| Molecular Weight | 141.23 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [4][5] |
| Isotopic Enrichment | ≥99% | [2][4] |
| Solubility | Slightly soluble in water | [2] |
Application 1: Cell-Based Metabolic Assay for Modulators of Isoleucine Metabolism
This protocol describes a high-throughput cell-based assay to identify compounds that modulate the metabolism of isoleucine. Cells are cultured in the presence of test compounds and then lysed. The intracellular concentration of isoleucine is quantified by LC-MS/MS using this compound as an internal standard.
Experimental Protocol
1. Cell Culture and Treatment:
-
Seed a human hepatoma cell line (e.g., HepG2) in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of test compounds in the appropriate vehicle (e.g., DMSO).
-
Remove the culture medium and add fresh medium containing the test compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for the desired treatment period (e.g., 24 hours).
2. Sample Preparation (Protein Precipitation):
-
Following incubation, remove the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 150 µL of ice-cold methanol (B129727) containing 100 ng/mL of this compound (internal standard) to each well to precipitate proteins and lyse the cells.
-
Incubate the plates at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the plates at 4000 rpm for 15 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate isoleucine from other cellular components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Isoleucine (Analyte): Q1: 132.1 m/z -> Q3: 86.1 m/z
-
This compound (Internal Standard): Q1: 142.1 m/z -> Q3: 92.1 m/z
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Calculate the peak area ratio of isoleucine to this compound for each sample.
-
Generate a calibration curve using known concentrations of isoleucine spiked with the internal standard.
-
Determine the concentration of isoleucine in the cell lysates from the calibration curve.
-
Normalize the isoleucine concentration to the protein content in each well (can be determined from a parallel plate).
-
Identify hit compounds that cause a statistically significant change in intracellular isoleucine levels compared to the vehicle control.
Expected Quantitative Data: Method Validation
The following table summarizes typical validation parameters for the LC-MS/MS method.
| Parameter | Specification | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | 10 - 5000 ng/mL | Meets Requirement |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 8% |
| Recovery | 85 - 115% | 92% |
Experimental Workflow Diagram
Caption: Workflow for the cell-based metabolic assay.
Application 2: Biochemical Assay for Branched-Chain Amino Acid Transaminase (BCAT) Inhibition
This protocol outlines a high-throughput biochemical assay to screen for inhibitors of branched-chain amino acid transaminase (BCAT), an enzyme involved in the initial step of isoleucine catabolism. The assay quantifies the enzymatic product, α-keto-β-methylvalerate, using LC-MS/MS with this compound as an internal standard for the substrate.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM α-ketoglutarate and 100 µM pyridoxal (B1214274) 5'-phosphate.
-
Enzyme Solution: Purified recombinant human BCAT2 in assay buffer.
-
Substrate Solution: L-Isoleucine in assay buffer.
-
Test Compounds: Serially diluted in DMSO.
-
Stop Solution: 10% trichloroacetic acid (TCA) in water containing 100 ng/mL of this compound.
2. Assay Procedure:
-
In a 384-well plate, add 1 µL of test compound solution or DMSO (vehicle control).
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (L-Isoleucine).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of the stop solution. The stop solution also introduces the internal standard.
3. Sample Preparation and Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 20 µL of the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the concentration of the product, α-keto-β-methylvalerate, and the remaining substrate, L-isoleucine, using appropriate MRM transitions. The quantification of L-isoleucine is normalized using this compound.
4. Data Analysis:
-
Calculate the rate of product formation for each reaction.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Experimental Workflow Diagram
Caption: Workflow for the biochemical BCAT inhibition assay.
Isoleucine Metabolic Pathway
The following diagram illustrates the catabolic pathway of isoleucine. This compound can be used to trace the flux through this pathway and to screen for inhibitors of the involved enzymes.
References
Application Notes and Protocols for the Use of DL-Isoleucine-d10 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern clinical chemistry, offering enhanced accuracy and precision in quantitative assays. DL-Isoleucine-d10, a deuterated form of the essential amino acid isoleucine, serves as an excellent internal standard for mass spectrometry-based analyses. Its chemical and physical properties are nearly identical to its endogenous counterpart, but its increased mass allows for clear differentiation by the mass spectrometer. This property is critical for correcting variations that can occur during sample preparation, injection, and ionization, thereby ensuring the reliability of quantitative results.[1][2]
This document provides detailed application notes and protocols for the use of this compound in clinical chemistry assays, with a particular focus on its application in newborn screening for metabolic disorders such as Maple Syrup Urine Disease (MSUD).
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled standard is added to the biological sample at the initial stage of sample preparation. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the sample. Because the analyte and the internal standard are processed together, any loss of sample during preparation or variations in instrument response will affect both equally, leaving the ratio unchanged. This method significantly improves the accuracy and precision of the measurement.[1][3]
Applications in Clinical Chemistry
The primary application of this compound in clinical chemistry is as an internal standard for the quantitative analysis of isoleucine and other branched-chain amino acids (BCAAs) in biological matrices such as plasma, serum, and dried blood spots.
Newborn Screening for Maple Syrup Urine Disease (MSUD)
MSUD is an inborn error of metabolism characterized by the body's inability to break down the branched-chain amino acids leucine, isoleucine, and valine.[4][5] Newborn screening for MSUD relies on the detection of elevated levels of these amino acids in dried blood spots.[6][7] The use of this compound as an internal standard in LC-MS/MS assays for newborn screening improves the accuracy of quantification, reducing the rate of false-positive results and ensuring that affected infants are identified and treated promptly.[6][8]
Isoleucine Catabolic Pathway
A comprehensive understanding of the metabolic pathway of isoleucine is crucial for interpreting clinical assay results. The following diagram illustrates the catabolism of branched-chain amino acids, including isoleucine. A defect in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to the accumulation of BCAAs and their corresponding α-keto acids, which is the hallmark of MSUD.
Figure 1: Simplified diagram of the L-Isoleucine catabolic pathway.
Experimental Workflow for Amino Acid Analysis
The general workflow for the quantitative analysis of amino acids in a biological sample using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 2: General experimental workflow for amino acid analysis using an internal standard.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications and instrumentation.
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 0.1% formic acid in water. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of 0.1% formic acid in water. This working solution will be used to spike the samples.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled amino acid standard (e.g., L-Isoleucine) at a concentration of 1 mg/mL in 0.1% formic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a suitable matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to cover the expected concentration range of the analyte in the samples.
Protocol 2: Sample Preparation from Dried Blood Spots (DBS)
-
Punch a 3.2 mm disk from the dried blood spot card into a well of a 96-well microplate.
-
Add 100 µL of the IS working solution (10 µg/mL in a methanol-based extraction solvent) to each well containing a DBS punch.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature to extract the amino acids.
-
After extraction, transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge the plate to pellet any particulate matter.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 3: Sample Preparation from Plasma/Serum
-
Pipette 50 µL of plasma or serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (B52724) or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for LC-MS/MS analysis. These will need to be optimized for the specific instrument and column used.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing individual standards. For Isoleucine, the transition is typically m/z 132 -> 86. For Isoleucine-d10, it would be m/z 142 -> 96. |
Data Presentation
Quantitative data from clinical assays should be presented in a clear and structured format. The following tables provide examples of how to present calibration curve data and reference ranges for newborn screening.
Table 1: Example Calibration Curve for L-Isoleucine
| Concentration (µmol/L) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 10 | 0.052 ± 0.003 | 104 |
| 25 | 0.128 ± 0.007 | 102 |
| 50 | 0.255 ± 0.011 | 102 |
| 100 | 0.510 ± 0.023 | 102 |
| 250 | 1.265 ± 0.058 | 101 |
| 500 | 2.515 ± 0.115 | 101 |
Table 2: Reference Ranges for Amino Acids in Dried Blood Spots for Newborn Screening
| Amino Acid | Reference Range (µmol/L) |
| Leucine | 72 ± 27 |
| Isoleucine | 37 ± 19 |
| Valine | 98 ± 46 |
| Alloisoleucine | < 2 |
Note: Reference ranges may vary between laboratories and populations. The values presented are for illustrative purposes.[8]
Conclusion
This compound is a valuable tool in clinical chemistry, particularly for the accurate quantification of isoleucine in biological samples by isotope dilution mass spectrometry. Its use as an internal standard is critical for improving the reliability of assays used in newborn screening for metabolic disorders like MSUD. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and accurate analytical methods in their laboratories. Proper method development and validation are essential for ensuring the quality of clinical diagnostic data.
References
- 1. benchchem.com [benchchem.com]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD) | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to signal suppression when using deuterated internal standards in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is diminished by the presence of co-eluting components from the sample matrix.[1][2] The "matrix" includes all components in a sample other than the analyte, such as proteins, lipids, salts, and metabolites.[2][3] This reduction in ionization leads to a lower signal intensity for the analyte, which can result in underestimation of its concentration, decreased sensitivity, and poor reproducibility.[1] In severe cases, the analyte signal may be completely obscured.[1] Ion suppression is a significant challenge because it can be unpredictable and vary between samples, leading to inaccurate and unreliable quantitative results.[3]
Q2: How are deuterated internal standards supposed to correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[4] They are considered the "gold standard" for quantitative LC-MS/MS because their physicochemical properties are nearly identical to the analyte of interest.[5] The fundamental assumption is that the deuterated internal standard will co-elute with the analyte and, therefore, be affected by ion suppression to the same degree.[5][6] By adding a known amount of the deuterated standard to every sample and calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by ion suppression can be normalized.[1][4] This leads to more accurate and precise quantification.[4]
Q3: My quantitative results are inaccurate despite using a deuterated internal standard. Why is it not correcting for signal suppression?
A3: While highly effective, deuterated internal standards may not always perfectly correct for ion suppression, a phenomenon known as "differential matrix effects".[1][5] Inaccuracy can arise if there is a slight chromatographic separation between the analyte and the deuterated standard.[1] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[1][2] Other contributing factors can include isotopic or chemical impurities in the standard and the instability of the deuterium labels (isotopic exchange).[1][7]
Q4: What causes the chromatographic separation between an analyte and its deuterated internal standard?
A4: The chromatographic separation between an analyte and its deuterated internal standard is primarily due to the "deuterium isotope effect".[6][8] The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity and acidity.[5] In reversed-phase chromatography, deuterated compounds are often slightly less retained and may elute a fraction of a second earlier than the non-deuterated analyte.[8][9] While this shift may be small, it can be significant enough to cause them to experience different matrix effects if they elute into a region where the matrix composition is rapidly changing.[8]
Q5: How can I identify if my analyte and its deuterated internal standard are experiencing differential ion suppression?
A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[6][8] This experiment helps visualize whether your analyte and internal standard are eluting in a "zone of suppression".[6] Additionally, carefully overlaying the chromatograms of the analyte and the internal standard can reveal any slight separation in their retention times.[6] If a visible separation exists, and it coincides with a region of ion suppression identified by the post-column infusion experiment, then differential matrix effects are likely occurring.
Q6: What should I do if my deuterated internal standard shows high variability across a sample batch?
A6: High variability in the internal standard signal across a sample batch can be caused by inconsistent matrix effects between samples or issues with the LC-MS system.[6] To troubleshoot this, you should evaluate matrix effects across different lots of the biological matrix (e.g., plasma from different donors) to assess the variability of signal suppression.[6] It is also crucial to check for system contamination, as a dirty ion source or mass spectrometer can lead to inconsistent signal.[6] Regular cleaning and maintenance of the instrument are essential.[6]
Troubleshooting Guides
Problem 1: Inaccurate or Poor Reproducibility in Quantitative Results
-
Possible Cause: Differential signal suppression due to chromatographic separation of the analyte and the deuterated internal standard.[6]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation. Even a slight shift can be problematic.[6]
-
Perform Post-Column Infusion: This experiment will identify regions in the chromatogram where significant ion suppression occurs.[6]
-
Adjust Chromatography: If the analyte and internal standard elute in a zone of suppression, modify the chromatographic method (e.g., change the gradient, flow rate, or column chemistry) to shift their retention to a cleaner region of the chromatogram.[6][8]
-
Improve Sample Cleanup: Enhance your sample preparation method to remove the specific matrix components that are causing the suppression at the elution time of your compounds.[6]
-
Problem 2: The Internal Standard Signal is Suppressed, but the Analyte Signal is Not (or vice-versa)
-
Possible Cause: The analyte and internal standard are eluting in regions with different matrix effects due to a slight chromatographic separation.[6]
-
Troubleshooting Steps:
-
Assess Co-elution: As with the previous problem, carefully examine the chromatograms for perfect co-elution.
-
Modify Chromatography for Co-elution: Adjust the chromatographic method to ensure the analyte and internal standard peaks completely overlap. This might involve using a column with slightly lower resolution to force co-elution.[5][9]
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these often have a smaller isotope effect on retention time compared to deuterated standards.[6]
-
Problem 3: Loss of Deuterium from the Internal Standard (Isotopic Exchange)
-
Possible Cause: Deuterium atoms are in chemically labile positions on the molecule (e.g., on -OH, -NH, or carbons adjacent to carbonyl groups) and are exchanging with hydrogen atoms from the sample or mobile phase.[1][10]
-
Troubleshooting Steps:
-
Check Label Position: Whenever possible, use internal standards with deuterium labels on stable positions, such as aromatic rings.[3][10]
-
Minimize Exposure: Reduce the time the internal standard is in contact with the sample matrix before analysis.[1]
-
Perform Stability Tests: Incubate the deuterated standard in a blank matrix and analyze over time to see if the signal of the unlabeled analyte appears.[3]
-
Data Presentation
Table 1: Illustrative Example of Differential Matrix Effects on Analyte and Deuterated Internal Standard (D-IS)
| Matrix Lot | Analyte Peak Area | D-IS Peak Area | Analyte/D-IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution | 1,000,000 | 1,200,000 | 0.833 | 10.0 | 100.0 |
| Plasma Lot A | 750,000 | 950,000 | 0.789 | 9.47 | 94.7 |
| Plasma Lot B | 600,000 | 900,000 | 0.667 | 8.00 | 80.0 |
| Plasma Lot C | 800,000 | 980,000 | 0.816 | 9.80 | 98.0 |
This table illustrates how different plasma lots can cause varying degrees of ion suppression, affecting the analyte and D-IS differently and leading to inaccuracies in the calculated concentration.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[6]
-
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Continuously deliver the analyte standard solution to the second port of the T-piece using a syringe pump.[6]
-
Connect the third port of the T-piece to the mass spectrometer inlet.
-
Once a stable baseline signal for the analyte is established, inject a blank matrix extract onto the LC column.[6]
-
Monitor the analyte's signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression.
-
Protocol 2: Assessing Isotopic Purity and Crosstalk
-
Objective: To ensure that the analyte signal is not contributing to the internal standard signal and vice-versa.[7]
-
Methodology:
-
Prepare a high-concentration working solution of the analyte (at the upper limit of quantification).
-
Prepare a working solution of the deuterated internal standard at its intended concentration for the assay.
-
Inject the analyte working solution and monitor the mass transition for the deuterated internal standard. The peak area at the retention time of the internal standard should be negligible.[7]
-
Inject the internal standard working solution and monitor the mass transition for the analyte. The peak area at the retention time of the analyte should be negligible, ideally less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[7]
-
Mandatory Visualizations
Caption: Ionization competition between analyte, internal standard, and matrix components in the ESI source.
Caption: A logical workflow for troubleshooting inaccurate results when using deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing LC-MS Methods for Isoleucine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of isoleucine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying isoleucine by LC-MS?
A1: The primary challenges in isoleucine quantification by LC-MS include:
-
Chromatographic Separation of Isomers: Isoleucine and its isomer, leucine, are isobaric, meaning they have the same mass-to-charge ratio (m/z).[1] Therefore, chromatographic separation is essential for accurate quantification.[1][2] Alloisoleucine is another isomer that can interfere with analysis.[3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, cell lysates) can interfere with the ionization of isoleucine, leading to ion suppression or enhancement and inaccurate quantification.[4][5]
-
Low Endogenous Concentrations: Isoleucine may be present at low concentrations in biological samples, requiring a highly sensitive method for detection and quantification.
-
Analyte Stability: Ensuring the stability of isoleucine in the sample during collection, storage, and preparation is crucial for reliable results.[6]
Q2: What is the benefit of using a stable isotope-labeled internal standard for isoleucine quantification?
A2: Using a stable isotope-labeled (SIL) internal standard, such as L-Isoleucine-¹³C₆,¹⁵N, is highly recommended for accurate LC-MS quantification.[5] A SIL internal standard is chemically identical to the analyte but has a different mass.[5] This allows it to mimic the behavior of the endogenous isoleucine throughout the sample preparation and analysis process, compensating for variability in extraction efficiency, matrix effects, and instrument response.[5]
Q3: Should I use a reversed-phase or HILIC column for isoleucine analysis?
A3: Both reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used for isoleucine analysis, and the choice depends on the specific requirements of the assay.
-
HILIC: HILIC is often preferred for underivatized amino acids like isoleucine because it provides better retention and separation of these polar compounds.[7][8] HILIC columns can effectively separate isoleucine from leucine.[7]
-
Reversed-Phase: RP chromatography can also be used, often with derivatization of the amino acids to improve retention and separation.[9]
Q4: Is derivatization necessary for isoleucine analysis by LC-MS?
A4: Derivatization is not always necessary but can be beneficial.
-
Without Derivatization: Direct analysis of underivatized isoleucine is possible, particularly with HILIC columns.[7][10]
-
With Derivatization: Derivatization can improve chromatographic peak shape, enhance ionization efficiency, and increase the sensitivity of the assay.[11][12] However, it adds an extra step to the sample preparation workflow and can introduce variability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample and reinject.[6] |
| Contaminated guard or analytical column. | Wash the column with a strong solvent. If the issue persists, replace the guard or analytical column.[6] | |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve separation.[4] | |
| Low Signal Intensity/Poor Sensitivity | Ion suppression from matrix components. | Implement a more effective sample cleanup method such as solid-phase extraction (SPE).[4] Use a stable isotope-labeled internal standard to compensate for signal loss.[5] Prepare a matrix-matched calibration curve.[4] |
| Suboptimal ionization source parameters. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. | |
| Inefficient desolvation. | Adjust the nebulizer gas pressure and drying gas flow rate and temperature. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation. | Replace the analytical column. | |
| Fluctuations in column temperature. | Ensure the column oven is maintaining a stable temperature. | |
| Air bubbles in the pump. | Purge the LC pumps. | |
| Inability to Separate Isoleucine and Leucine | Suboptimal chromatographic conditions. | Optimize the mobile phase gradient, especially the initial organic content in HILIC. Consider using a column specifically designed for amino acid analysis.[10] |
| Inappropriate column chemistry. | Evaluate different HILIC or specialized amino acid columns.[7] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components. | |
| Matrix interferences. | Improve sample preparation to remove interfering substances.[4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Isoleucine Quantification in Plasma
This protocol describes a simple and rapid method for preparing plasma samples for LC-MS analysis of isoleucine.
Materials:
-
Plasma samples
-
Internal Standard Working Solution (e.g., L-Isoleucine-¹³C₆,¹⁵N in methanol)
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 50 µL of each plasma sample, calibrator, or QC into the corresponding tube.[5]
-
Add 200 µL of the Internal Standard Working Solution (containing the protein precipitation agent, methanol) to each tube.[5]
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Incubate the tubes at 4°C for 20 minutes to facilitate protein precipitation.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.[5]
Protocol 2: HILIC-MS/MS Method for Isoleucine Quantification
This protocol provides a starting point for developing a HILIC-MS/MS method for the quantification of underivatized isoleucine.
LC Parameters:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Ramp down to 40% B
-
10-12 min: Hold at 40% B
-
12.1-15 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isoleucine: Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 86.1
-
L-Isoleucine-¹³C₆,¹⁵N (IS): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 92.1
-
-
Collision Energy: Optimize for your specific instrument.
-
Dwell Time: 100 ms
Quantitative Data
Table 1: Typical LC-MS/MS Method Performance Characteristics for Isoleucine Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 10 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Note: These values are illustrative and may vary depending on the specific method, instrument, and matrix.
Table 2: Comparison of Mass Spectrometry Platforms for Isoleucine Analysis
| Platform | Key Advantages | Typical Performance |
| Triple Quadrupole (QqQ) | High sensitivity and selectivity for targeted quantification, wide dynamic range. | LLOQ: 0.2-5 µM, Precision: <10% CV |
| Quadrupole Time-of-Flight (Q-TOF) | High mass accuracy and resolution, suitable for both targeted and untargeted analysis. | LLOQ: 1-10 µM, Mass Accuracy: <5 ppm |
| Orbitrap | Very high mass resolution and accuracy, excellent for complex samples. | LLOQ: 0.5-5 µM, Mass Accuracy: <2 ppm |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects with DL-Isoleucine-d10
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DL-Isoleucine-d10 as a stable isotope-labeled internal standard (SIL-IS) to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of the analytical method.[1] In biological matrices such as plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for isoleucine. A SIL-IS is considered the gold standard for compensating for matrix effects.[1] Because this compound has nearly identical chemical and physical properties to the unlabeled isoleucine, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[1]
Q3: When should I use this compound as an internal standard?
A3: this compound is ideal for the quantitative analysis of isoleucine in complex matrices like plasma, serum, urine, and tissue homogenates. It is particularly valuable when high accuracy and precision are required, and when matrix effects are expected to be significant and variable between samples.
Q4: Can I use this compound for the analysis of other amino acids?
A4: While a SIL-IS is most effective for its corresponding analyte, in cases where a specific SIL-IS for another amino acid is unavailable, a structurally similar one might be used. However, it is crucial to validate its performance thoroughly, as differences in chemical properties can lead to variations in chromatographic retention and ionization, potentially offering incomplete compensation for matrix effects. For amino acids that are isobaric with isoleucine, such as leucine, chromatographic separation is essential.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of isoleucine that may be related to matrix effects, even when using this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects between different sample lots.[3] Inefficient or inconsistent sample cleanup. Instability of the analyte or internal standard. | 1. Evaluate Inter-Lot Matrix Effect: Perform a matrix effect study using at least six different lots of the blank biological matrix.[4] 2. Optimize Sample Preparation: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to produce cleaner extracts.[5] 3. Verify Analyte and IS Stability: Conduct stability experiments under relevant storage and processing conditions. |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of interfering matrix components affecting the chromatography. | 1. Improve Chromatographic Resolution: Optimize the mobile phase gradient, change the mobile phase composition, or switch to a different column chemistry (e.g., HILIC for polar analytes like isoleucine).[1] 2. Enhance Sample Cleanup: Use a more selective sample preparation technique like SPE to remove specific interferences.[1] |
| Low Analyte Signal or Poor Sensitivity | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Implement a more robust cleanup method like SPE or specific phospholipid removal plates.[5] 2. Adjust Chromatography: Switch from a standard reversed-phase (RP) column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column to better retain and separate isoleucine from non-polar interferences.[1] 3. Check Instrument Parameters: Ensure MS/MS parameters (e.g., collision energy, cone voltage) are optimized for isoleucine and this compound. |
| Inaccurate Quantification Despite Using this compound | Isotopic contribution from the analyte to the internal standard signal (crosstalk). Presence of unlabeled isoleucine impurity in the this compound standard.[6] Deuterium (B1214612) isotope effect causing slight chromatographic separation of the analyte and internal standard.[6] | 1. Verify Isotopic Purity: Check the certificate of analysis for the this compound standard to assess its isotopic purity and the presence of any unlabeled analyte.[6] 2. Optimize Chromatography: Ensure that the chromatographic peak for isoleucine and this compound are as symmetrical and co-eluting as possible. A slight shift due to the deuterium isotope effect is possible but should be minimal and consistent.[6] 3. Check for Crosstalk: In the mass spectrometer software, ensure there is no significant signal for the analyte in the internal standard channel and vice-versa when injecting high concentrations of each standard individually. |
Data Presentation
The following tables present illustrative data on the effectiveness of this compound in compensating for matrix effects in human plasma.
Table 1: Assessment of Matrix Effect on Isoleucine Quantification
This table demonstrates the matrix effect in six different lots of human plasma by comparing the peak area of isoleucine in a post-extraction spiked sample to a neat solution.
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| 1 | 1,250,000 | 850,000 | 68.0 |
| 2 | 1,250,000 | 780,000 | 62.4 |
| 3 | 1,250,000 | 910,000 | 72.8 |
| 4 | 1,250,000 | 815,000 | 65.2 |
| 5 | 1,250,000 | 750,000 | 60.0 |
| 6 | 1,250,000 | 880,000 | 70.4 |
| Average | 1,250,000 | 830,833 | 66.5 |
| %RSD | N/A | 7.7% | 7.7% |
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression.
Table 2: Impact of this compound on Accuracy and Precision
This table shows the quantification of a QC sample spiked with 10 µg/mL of isoleucine in the same six plasma lots, with and without the use of this compound.
| Plasma Lot | Calculated Conc. without IS (µg/mL) | % Accuracy without IS | Calculated Conc. with IS (µg/mL) | % Accuracy with IS |
| 1 | 6.8 | 68.0 | 9.9 | 99.0 |
| 2 | 6.2 | 62.0 | 10.1 | 101.0 |
| 3 | 7.3 | 73.0 | 9.8 | 98.0 |
| 4 | 6.5 | 65.0 | 10.2 | 102.0 |
| 5 | 6.0 | 60.0 | 10.3 | 103.0 |
| 6 | 7.0 | 70.0 | 9.9 | 99.0 |
| Average | 6.6 | 66.3 | 10.0 | 100.3 |
| %RSD | 7.7% | 7.7% | 2.0% | 2.0% |
% Accuracy = (Calculated Concentration / Nominal Concentration) x 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike isoleucine at a known concentration (e.g., 10 µg/mL) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike isoleucine at the same concentration as Set A into the final extracted matrix.[3]
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the matrix effect for each lot using the formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Protocol 2: Sample Preparation using Protein Precipitation with this compound
This protocol is a general guideline for plasma samples and may require optimization.
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 10 µg/mL) to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for analysis. This step can help to concentrate the sample.
Visualizations
Caption: Experimental workflow for isoleucine quantification using this compound.
Caption: Principle of matrix effect compensation with a Stable Isotope-Labeled Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. waters.com [waters.com]
Preventing isotopic exchange of deuterium in DL-Isoleucine-d10
This guide provides troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with DL-Isoleucine-d10 to prevent the unwanted isotopic exchange of deuterium (B1214612) for protium.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected mass peaks in my LC-MS analysis, such as M-1, M-2, etc., for my this compound standard. What is happening?
A1: The observation of lower mass peaks indicates the loss of deuterium atoms from your molecule, a process known as back-exchange. This occurs when the deuterium-labeled compound is exposed to a source of protons (e.g., water, methanol) that can exchange with the deuterium atoms. For amino acids, the deuteriums on the α-carbon are particularly susceptible to exchange under certain conditions.
Q2: Which positions on the this compound molecule are most prone to isotopic exchange?
A2: Deuterium atoms on carbons adjacent to carbonyl groups or heteroatoms like nitrogen (-NH) and oxygen (-OH) are the most labile.[1] In this compound, the deuterium on the α-carbon is the most likely to undergo back-exchange, especially under acidic or basic conditions.[2][3][4] This exchange is catalyzed by both acids and bases.[2][4]
Q3: What are the primary factors that accelerate deuterium back-exchange?
A3: The main factors are:
-
pH: Both acidic and basic aqueous solutions can catalyze the exchange.[1][2] The minimum rate of exchange for many compounds is often observed around pH 2.5-3.[1]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[1][5]
-
Solvent: Protic solvents (those with exchangeable protons, like water, methanol (B129727), ethanol) are the source of protons for back-exchange. The presence of atmospheric moisture is also a key factor.[1]
-
Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of back-exchange will be.[6]
Q4: How should I store my solid this compound and its prepared solutions to ensure stability?
A4:
-
Solid Form: For lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect against atmospheric moisture.[1] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[1]
-
Solutions: Stock solutions should be prepared in aprotic or deuterated solvents. Store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed vials.[1] For long-term storage, flushing the vial with an inert gas like argon or nitrogen can displace moisture-laden air.[1]
Troubleshooting Guide
Issue: My quantitative results are inconsistent and show a loss of isotopic purity over time.
This common issue stems from unintentional deuterium back-exchange during sample handling and analysis. The following workflow and protocols are designed to minimize this loss.
Diagram: Recommended Experimental Workflow
Caption: Workflow for handling this compound to minimize isotopic exchange.
Key Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol is for preparing a 1 mg/mL stock solution. Adjust volumes as needed.
-
Vial Preparation: Place a clean, amber glass vial in an oven at 150°C for at least 4 hours and cool in a desiccator.
-
Equilibration: Remove the this compound vial from the -20°C freezer and allow it to sit in a desiccator for at least 30 minutes to reach ambient temperature.
-
Weighing: Briefly centrifuge the vial to ensure all powder is at the bottom.[1] In a low-humidity environment or glove box, weigh the desired amount of this compound into the prepared amber vial.
-
Dissolution: Add the appropriate volume of a suitable solvent.
-
Recommended: Anhydrous aprotic solvents like Acetonitrile, Methanol (note: methanol is protic but often used; work quickly), or DMSO.
-
For Aqueous Applications: If water is required, use Deuterium Oxide (D₂O) to prepare the stock solution.
-
-
Mixing: Cap the vial tightly and vortex for 30 seconds until fully dissolved.
-
Storage: Store the stock solution at -20°C, sealed with paraffin (B1166041) film to prevent moisture ingress.
Protocol 2: Preparation of Buffers and Working Solutions
When preparing aqueous buffers or diluting samples, the primary goal is to minimize the introduction of protons.
-
Buffer Preparation: Prepare all aqueous buffers and mobile phases using D₂O instead of H₂O. If additives like formic acid or ammonium (B1175870) acetate (B1210297) are needed, use their deuterated counterparts if available.
-
pH/pD Adjustment: The rate of back-exchange is minimized at a low pH (around 2.5-3.0).[1][5][7] When using D₂O, the measurement from a standard pH meter should be corrected to determine the pD: pD = pH_reading + 0.4.[8] Adjust the pD of your solutions accordingly using deuterated acid (e.g., DCl in D₂O).
-
Dilution: When preparing working standards or spiking samples, dilute the stock solution using a mobile phase that matches the initial LC conditions, ideally one prepared with a high percentage of organic solvent or D₂O-based aqueous phase. Prepare these solutions fresh whenever possible.[1]
Protocol 3: LC-MS/MS Analysis Conditions
To prevent exchange during the analytical run, conditions must be optimized for speed and low temperature.
-
Column and System Temperature: Maintain the autosampler at a low temperature (e.g., 4°C). If possible, perform the chromatographic separation at a reduced temperature as well.[5]
-
Fast Gradients: Use rapid LC gradients. The less time the analyte spends in the aqueous mobile phase, the lower the opportunity for back-exchange.[5] Shortening LC elution time is a key strategy.[9]
-
Mobile Phase pH: As mentioned, maintain an acidic mobile phase pH (ideally 2.5-3.0) to minimize the exchange rate.[5][7]
Data Summary: Impact of Environment on Deuterium Exchange
The following table summarizes the expected impact of various experimental conditions on the stability of deuterated compounds.
| Parameter | Condition | Risk of Back-Exchange | Recommendation |
| pH / pD | > 7 (Basic) | Very High | Avoid. Base-catalyzed exchange is rapid.[10] |
| 4 - 7 (Neutral) | Moderate | Minimize exposure time. | |
| 2.5 - 3.0 (Acidic) | Low | Optimal for quenching the exchange reaction.[1][5] | |
| < 2.5 (Strongly Acidic) | Moderate | Can catalyze exchange, though less than basic conditions. | |
| Temperature | 40°C | High | Avoid heating samples. |
| 25°C (Room Temp) | Moderate | Work quickly; do not leave samples on the benchtop. | |
| 4°C | Low | Optimal for autosampler and sample storage.[5] | |
| Solvent | H₂O, D₂O, Methanol | Protic | Risk of exchange present. Use D₂O over H₂O. |
| Acetonitrile, DMSO | Aprotic | Low Risk | |
| Exposure | Atmospheric Moisture | High | Always use desiccators and sealed vials.[1] |
Diagram: Mechanism of α-Deuteron Exchange
The primary mechanism for the loss of the α-deuteron is through enolization, which is catalyzed by both acid and base.
Caption: Acid and base-catalyzed exchange of the α-deuteron in isoleucine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. labinsights.nl [labinsights.nl]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isomer Co-elution with DL-Isoleucine-d10
Welcome to the technical support center for resolving co-elution issues involving DL-Isoleucine-d10 and its corresponding unlabeled isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantification in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem when using this compound?
A1: Co-elution is the phenomenon where two or more different compounds elute from a chromatography column at the same or very similar times, resulting in overlapping peaks.[1][2] When using this compound as an internal standard for the quantification of isoleucine, co-elution with isomers like L-isoleucine, L-allo-isoleucine, D-isoleucine, and D-allo-isoleucine can lead to inaccurate quantification. This is because the mass spectrometer may not be able to distinguish between the analyte and the internal standard if they are not chromatographically separated, leading to signal interference and compromised data integrity.
Q2: My chromatogram shows a single, symmetrical peak for both my analyte and this compound. Does this confirm there is no co-elution?
A2: Not necessarily. Perfect co-elution can occur where the peaks completely overlap, appearing as a single symmetrical peak.[1] Visual inspection alone is insufficient. To confirm co-elution, you should analyze the mass spectral data across the peak. If the ratio of ion signals for your analyte and this compound changes across the peak, co-elution is likely occurring.[2]
Q3: What are the primary isomers of isoleucine I need to be concerned about?
A3: Isoleucine has two chiral centers, which means it exists as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[3][4] Additionally, leucine (B10760876) is a structural isomer of isoleucine and is often present in biological samples, posing another potential source of co-elution.[5][6] It is critical to ensure your chromatographic method can separate these from your analyte of interest and the internal standard.
Q4: Can I use this compound as an internal standard if it co-elutes with the analyte?
A4: While not ideal, it is sometimes possible if the mass spectrometer can completely resolve the analyte and the internal standard based on their mass-to-charge ratio (m/z). However, this approach is risky as high concentrations of the co-eluting species can cause ion suppression, affecting the accuracy of your results. Chromatographic separation is always the preferred strategy.[7]
Troubleshooting Guides
Issue 1: Suspected Co-elution of Isoleucine Isomers with this compound
Symptoms:
-
Poor reproducibility of analyte/internal standard peak area ratios.
-
Non-linear calibration curves.
-
Inaccurate quantification of quality control samples.
-
Broad or asymmetrical peaks for the analyte or internal standard.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Detailed Steps:
-
Confirm Co-elution:
-
As mentioned in the FAQs, examine the mass spectra across the chromatographic peak. A changing ion ratio between the analyte and this compound is a strong indicator of co-elution.[2]
-
If available, inject standards of L-isoleucine, L-allo-isoleucine, and leucine individually to determine their retention times under your current method.
-
-
Method Optimization:
-
Mobile Phase Adjustment: This is often the first and most effective parameter to modify.[1]
-
Gradient Slope: Make the gradient shallower around the elution time of your analytes to increase separation.[5]
-
Organic Solvent: If using acetonitrile, try switching to methanol (B129727) or a combination of the two, as this can alter selectivity.
-
pH: The ionization state of amino acids is pH-dependent. A slight adjustment to the mobile phase pH can significantly impact retention and resolution.[5]
-
-
Column Selection: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Chiral Columns: These are specifically designed to separate stereoisomers and are highly effective for resolving D- and L-forms of amino acids.[3]
-
PBr (Pentabromobenzyl) Columns: These have shown success in separating isoleucine stereoisomers, particularly after derivatization.[4][8]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This can be a good alternative for separating polar compounds like amino acids.[5]
-
-
Temperature Control: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve the separation of closely eluting compounds.[5]
-
Derivatization: Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) can enhance the separation of isomers.[8][9][10]
-
Issue 2: Poor Peak Shape for Isoleucine and this compound
Symptoms:
-
Peak tailing or fronting.
-
Split peaks.[11]
-
Broad peaks, leading to decreased sensitivity and resolution.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH to ensure the analyte is in a single ionic state. |
| Column contamination. | Wash the column according to the manufacturer's instructions or replace it.[5] | |
| Peak Fronting | Sample overload. | Dilute the sample and re-inject.[5] |
| Split Peaks | Issue with the injection process or a partially blocked frit. | Ensure the injector is functioning correctly and check for blockages. |
| Broad Peaks | Extra-column dead volume. | Check all fittings and tubing for proper connections and minimize tubing length.[7] |
| Column degradation. | Replace the column. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Isoleucine Stereoisomers
This method is adapted for the analytical separation and quantification of the four stereoisomers of isoleucine.[3]
Key Experimental Parameters:
| Parameter | Specification |
| Column | COSMOSIL 3PBr (3.0 mm I.D. x 150 mm, 3 µm) |
| Mobile Phase A | 70% Methanol in ultrapure water with 0.1% formic acid |
| Mobile Phase B | 100% Methanol with 0.1% formic acid |
| Gradient | Linear gradient from 0% to 30% B over 30 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 340 nm or Mass Spectrometer |
Sample Preparation and Derivatization: [3]
-
To 10 µL of your amino acid sample, add 70 µL of borate (B1201080) buffer.
-
Add 20 µL of L-FDVDA derivatization reagent dissolved in acetonitrile.
-
Vortex the mixture and heat at 55°C for 10 minutes.
-
Inject the derivatized sample onto the HPLC system.
Experimental Workflow:
Caption: HPLC derivatization and analysis workflow.
Protocol 2: UPLC Separation of Leucine and Isoleucine
This protocol is based on a method for resolving low levels of isoleucine from leucine.[9][10]
Key Experimental Parameters:
| Parameter | Specification |
| System | Waters ACQUITY UPLC H-Class Amino Acid System |
| Derivatization | AccQ•Tag Ultra derivatization chemistry |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[12] |
| Detection | UV or Mass Spectrometer |
Sample Preparation and Derivatization: [9][10]
-
To 10 µL of sample/standard, add 70 µL of Borate buffer to a total recovery vial.
-
Vortex to mix.
-
Add 20 µL of the dissolved derivatization reagent.
-
Cap, vortex, and heat at 55°C for 10 minutes before analysis.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Isoleucine Isomer Separation
| Method | Column | Mobile Phase | Key Advantage | Reference |
| Chiral Derivatization HPLC | COSMOSIL 3PBr | Methanol/Water Gradient with Formic Acid | Excellent separation of all four stereoisomers. | [4][8] |
| UPLC with AQC Derivatization | ACQUITY UPLC BEH C18 | Proprietary | Baseline resolution of leucine and isoleucine down to 0.05%. | [9][10] |
| HILIC | HILIC Column | High Organic Content | Improved retention for very polar amino acids. | [5] |
This technical support center provides a starting point for addressing co-elution issues with this compound. Remember that methodical, one-variable-at-a-time troubleshooting is the most effective approach to resolving complex separation challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. An improved ultra performance liquid chromatography-tandem mass spectrometry method for the determination of alloisoleucine and branched chain amino acids in dried blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for isotopic impurity of DL-Isoleucine-d10
Welcome to the technical support center for DL-Isoleucine-d10. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on correcting for the isotopic impurity of this compound in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a concern for this compound?
A1: Isotopic impurity refers to the presence of molecules in a stable isotope-labeled standard that are not fully labeled. For this compound, which is designed to have ten deuterium (B1214612) (²H) atoms, impurities will include molecules with fewer than ten deuterium atoms (d0 to d9). This is a concern because the unlabeled (d0) impurity has the same mass as the endogenous analyte and will contribute to its signal, potentially leading to an overestimation of the analyte's true concentration.[1][2]
Q2: What is the difference between isotopic enrichment and isotopic purity?
A2: Isotopic enrichment refers to the percentage of a specific atom at a labeled position that is the desired heavy isotope.[3] For example, 99% deuterium enrichment means there is a 99% probability of finding a deuterium atom at any of the ten labeled positions. Isotopic purity (or species abundance) is the percentage of molecules that are fully labeled with the desired number of heavy isotopes. Due to statistical distribution, an enrichment of 99% at ten sites does not result in 99% of molecules being the d10 species.
Q3: What is the typical isotopic purity of commercially available this compound?
A3: Commercially available this compound typically has a high isotopic purity, often stated as 98% or greater.[4][5][6] Some suppliers may provide a certificate of analysis specifying the percentage of deuterated forms (e.g., ≥99% d1-d10).[7] It is crucial to refer to the certificate of analysis for the specific lot you are using for accurate correction.
Q4: How does natural isotopic abundance affect my measurements?
A4: Natural isotopic abundance is the natural occurrence of heavier isotopes for elements like carbon (¹³C), hydrogen (²H), and nitrogen (¹⁵N). In a population of unlabeled isoleucine molecules, a small fraction will naturally contain one or more heavy isotopes, creating M+1, M+2, etc., peaks in the mass spectrum. These naturally occurring heavy isotopes can interfere with the signals of your deuterated standard, necessitating correction to accurately determine the true level of isotopic enrichment from your experiment.[8]
Q5: What are the primary methods for correcting for isotopic impurity and natural abundance?
A5: The most common method involves a mathematical correction of the raw mass spectrometry data. This is typically done using a matrix-based approach that deconvolutes the measured isotopic distribution to separate the contributions from the labeled tracer, the natural abundance of heavy isotopes, and the isotopic impurities of the tracer itself.[2][9][10] Several software packages are available to perform these corrections automatically.[7][11]
Q6: What software tools are recommended for these corrections?
A6: Several tools are available to automate the correction process. Commonly used software includes:
-
IsoCor: An open-source tool for correcting for natural isotope abundance and tracer impurity.[7]
-
IsoCorrectoR: An R-based package for correcting MS and MS/MS data from single or multiple tracer experiments.[11][12]
-
AccuCor2: An R-based tool designed for dual-isotope tracer experiments.[5]
-
DGet!: An open-source Python-based tool for calculating the degree of deuterium enrichment.[8]
Troubleshooting Guides
Problem: I see a significant signal for my analyte in my blank samples (containing only the this compound internal standard).
-
Possible Cause: This is a classic sign of unlabeled (d0) impurity in your deuterated internal standard.[1]
-
Solution:
-
Confirm the Source: Prepare a sample containing only the solvent and your this compound internal standard at the working concentration. If you observe a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, this confirms the impurity.[1]
-
Quantify the Impurity: Analyze a high-concentration solution of the this compound standard alone using high-resolution mass spectrometry. Measure the ratio of the peak area of the unlabeled (M+0) species to the sum of all isotopic species to determine the percentage of the d0 impurity.
-
Apply a Mathematical Correction: Subtract the contribution of the d0 impurity from the measured analyte signal in your samples. A detailed protocol for this is provided below.
-
Problem: My corrected data shows negative values for some mass isotopologues.
-
Possible Cause 1: Incorrect Elemental Formula: The correction algorithms rely on the precise elemental formula of the analyte (including any derivatizing agents for GC-MS) to calculate the theoretical natural abundance. An incorrect formula will lead to an inaccurate correction matrix.
-
Solution: Double-check the elemental composition of your analyte in the form it is being analyzed.
-
Possible Cause 2: Low Signal-to-Noise Ratio: Noisy data, especially for low-abundance isotopologues, can lead to measurement errors that result in negative values after correction.
-
Solution:
-
Review your raw data to ensure accurate peak integration and background subtraction.
-
If negative values are small, they can often be set to zero, followed by renormalizing the distribution to 100%.
-
Improve the signal-to-noise ratio in your experiment if possible.
-
Experimental Protocols
Protocol 1: Quantifying the Isotopic Purity of this compound
Objective: To experimentally determine the percentage of unlabeled (d0) impurity in a stock of this compound.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that will provide a strong signal (e.g., 1 µg/mL).
-
Instrumental Analysis: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Data Acquisition: Acquire data in full scan mode, ensuring sufficient resolution to separate the different isotopologues.
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic mass of unlabeled isoleucine (M+0).
-
Identify and integrate the peak areas for all relevant isotopologues of isoleucine (from M+0 up to M+10).
-
Calculate the percentage of unlabeled impurity using the following formula:
% d0 Impurity = (Area_M+0 / (Sum of Areas from M+0 to M+10)) * 100
-
Protocol 2: Mathematical Correction of Analyte Quantification
Objective: To correct the measured analyte concentration for the contribution from the d0 impurity in the this compound internal standard.
Methodology:
-
Determine the Impurity Contribution:
-
Prepare and analyze at least three "zero samples" consisting of the blank matrix spiked with the this compound internal standard at the working concentration.
-
Measure the peak area of the analyte signal in these zero samples. The average of these measurements is the Area_Impurity_Contribution.
-
-
Correct the Measured Analyte Peak Area:
-
For each of your unknown samples, calibration standards, and quality controls, measure the peak area of the analyte (Area_Analyte_Measured).
-
Calculate the corrected analyte peak area:
Area_Analyte_Corrected = Area_Analyte_Measured - Area_Impurity_Contribution
Note: If Area_Analyte_Measured is less than Area_Impurity_Contribution, the corrected area should be considered zero.
-
-
Calculate the Final Concentration: Use the Area_Analyte_Corrected to calculate the analyte-to-internal standard ratio and determine the concentration from your calibration curve.
Quantitative Data Presentation
The following tables provide an example of how to present raw and corrected data for a quantitative experiment using this compound as an internal standard.
Table 1: Raw and Corrected Mass Isotopomer Distribution of a QC Sample
| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 | 5.2 | 0.0 |
| M+1 | 6.8 | 1.5 |
| M+2 | 8.1 | 2.7 |
| M+3 | 9.5 | 4.0 |
| M+4 | 11.2 | 5.6 |
| M+5 | 13.0 | 7.3 |
| M+6 | 15.1 | 9.3 |
| M+7 | 12.5 | 11.0 |
| M+8 | 9.8 | 15.5 |
| M+9 | 5.5 | 20.1 |
| M+10 | 3.3 | 23.0 |
Table 2: Impact of Correction on Analyte Quantification
| Sample ID | Measured Analyte Area | Corrected Analyte Area | Calculated Concentration (µg/mL) |
| Blank | 1500 | 0 | 0.00 |
| LLOQ | 3500 | 2000 | 0.10 |
| QC Low | 9800 | 8300 | 0.42 |
| QC Mid | 48500 | 47000 | 2.35 |
| QC High | 99500 | 98000 | 4.90 |
Visualizations
Caption: General experimental workflow for quantitative analysis using this compound.
Caption: Logical flow of the isotopic correction process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. en-trust.at [en-trust.at]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for DL-Isoleucine-d10
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals to improve peak shape and resolution in the analysis of DL-Isoleucine-d10.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common chromatographic issues encountered during the analysis of this compound.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar, zwitterionic compound like isoleucine is a common issue, often stemming from secondary interactions with the stationary phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak symmetry.[1][3]
-
Cause 2: Insufficient Buffer Concentration: In modes like Hydrophilic Interaction Liquid Chromatography (HILIC), buffer concentration is crucial for maintaining good peak shape.[4]
-
Solution 2: Increase Buffer Strength: If using HILIC, increasing the buffer concentration (e.g., from 5 mM to 20 mM ammonium (B1175870) formate) can improve peak shape and retention.[5][6]
-
Cause 3: Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.
-
Solution 3: Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[3][7]
Q2: I am observing peak fronting for my this compound standard. What is the issue?
A2: Peak fronting, where the peak has a leading edge, is typically caused by sample overload or an incompatible sample solvent.[8]
-
Cause 1: Sample Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume (volume overload) can saturate the stationary phase.[7][8]
-
Solution 1: Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume and re-inject.
-
Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., high organic content in a HILIC method), the analyte will travel too quickly at the column inlet, causing fronting.[9][10]
-
Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11]
Q3: Why is my this compound peak broad, and how can I make it sharper?
A3: Peak broadening, or low efficiency, can result from both on-column and extra-column effects, leading to decreased resolution and sensitivity.
-
Cause 1: Extra-Column Volume: Excessive volume in the tubing between the injector, column, and detector can cause the analyte band to spread.[12] This is particularly noticeable in UHPLC systems.
-
Solution 1: Minimize Tubing Length and Diameter: Use tubing with a smaller internal diameter (e.g., 0.1 mm or less) and ensure connections are made with minimal dead volume.[12][13]
-
Cause 2: Mismatch between Sample Solvent and Mobile Phase: Injecting a large volume of a sample solvent with a higher elution strength than the mobile phase can lead to peak broadening.[10]
-
Solution 2: Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase.
-
Cause 3: Column Degradation: A void at the column inlet or deterioration of the packed bed can lead to band broadening.[7]
-
Solution 3: Replace the Column: If other solutions fail, the column may be the source of the problem and should be replaced.
Q4: I'm struggling to resolve this compound from its non-deuterated form and its isomer, Leucine (B10760876). What strategies can I use?
A4: Achieving resolution between isoleucine, its isotopologues, and its structural isomers like leucine is a common analytical challenge due to their similar physicochemical properties.[14][15]
-
Strategy 1: Switch to HILIC: For polar analytes like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and selectivity compared to traditional reversed-phase chromatography.[5][16][17] This can help separate isobaric compounds.[17]
-
Strategy 2: Employ Chiral Chromatography: To separate the D- and L-enantiomers of isoleucine, a chiral stationary phase is necessary.[18][19] Columns like CROWNPAK CR-I(+) or CR-I(-) are designed for the chiral separation of amino acids without derivatization.[18]
-
Strategy 3: Use Derivatization: Derivatizing the amino acids with a chiral reagent can allow for their separation on a standard achiral column, such as a C18.[20][21]
-
Strategy 4: Optimize Mass Spectrometry Conditions: While mass spectrometry cannot distinguish between isomers in MS1, careful optimization of collision energies in MS/MS can sometimes reveal subtle differences in fragmentation patterns that aid in differentiation.[22][23] However, chromatographic separation is the most reliable approach.
Quantitative Data Summary
The following tables summarize the effects of key chromatographic parameters on the analysis of isoleucine.
Table 1: Effect of Mobile Phase pH on Isoleucine Peak Shape in Reversed-Phase HPLC
| Mobile Phase pH | Analyte State | Potential Interaction with Silanols | Expected Peak Shape | Recommendation |
| < 2.5 | Cationic (fully protonated) | Minimized (Silanols are protonated) | Symmetrical | Optimal for minimizing silanol interactions.[3] |
| 3.0 - 6.0 | Zwitterionic | Moderate to High (Silanols are ionized) | Tailing | Not recommended due to strong secondary interactions.[1] |
| > 8.0 | Anionic | High (Silanols are ionized) | Tailing | Not recommended for standard silica (B1680970) columns due to pH limitations.[24] |
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Principle of Separation | Advantages for Isoleucine | Disadvantages |
| Standard C18 | Reversed-Phase (Hydrophobic interactions) | Widely available. | Poor retention for polar isoleucine, potential for peak tailing due to silanol interactions.[1] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Good retention and peak shape for polar analytes without derivatization.[5][17] Good separation of isobaric compounds.[16] | Requires careful equilibration; sensitive to water content in the mobile phase and sample. |
| Chiral (e.g., Crown Ether) | Enantioselective interactions | Direct separation of D- and L-isomers is possible without derivatization.[18] | More expensive; may have specific mobile phase requirements. |
Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS Method for the Quantification of this compound
This protocol provides a starting point for developing a robust method for analyzing this compound in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Acetonitrile:Water with buffer).
-
-
LC Conditions:
-
Column: XBridge Premier BEH Amide Column (or equivalent HILIC column)[16]
-
Mobile Phase A: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0 (adjusted with formic acid)[17]
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water, pH 3.0 (adjusted with formic acid)
-
Gradient:
-
0-1 min: 100% A
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 100% A and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[17]
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Analyte: this compound (Precursor Ion → Product Ion)
-
Internal Standard: (Appropriate stable-isotope labeled standard)
-
-
Note: Specific mass transitions and collision energies must be optimized for your instrument.
-
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Stepwise workflow for analytical method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 22. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. moravek.com [moravek.com]
Technical Support Center: Minimizing Ion Source Contamination When Using DL-Isoleucine-d10
Welcome to the technical support center for minimizing ion source contamination. This resource is designed for researchers, scientists, and drug development professionals utilizing DL-Isoleucine-d10 as an internal standard in mass spectrometry. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, resolve, and prevent contamination issues to ensure the quality and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion source contamination?
A1: Ion source contamination can manifest in several ways that degrade data quality. Common indicators include:
-
Increased Background Noise : A noticeable rise in the baseline of your total ion chromatogram (TIC), often showing a complex pattern of ions.[1]
-
Ghost Peaks : The appearance of analyte or contaminant peaks in blank injections or subsequent, unrelated analyses.[1]
-
Signal Suppression or Enhancement : The signal intensity of your target analytes, including this compound, may be significantly reduced (suppression) or erratically increased (enhancement).[1][2]
-
Persistent Characteristic Ions : You may observe persistent signals from common contaminants like plasticizers (phthalates), polyethylene (B3416737) glycol (PEG), or siloxanes.[3][4]
-
Shifting Retention Times : Contamination can alter the physical and chemical environment of the ion source, potentially leading to minor shifts in retention times.[1][2]
-
Reduced Sensitivity : A general decrease in instrument sensitivity over time is a classic sign of a dirty ion source.[5]
Q2: Is this compound itself a likely source of contamination?
A2: this compound, as a high-purity internal standard, is not inherently a source of contamination. However, its application in quantitative analysis often involves complex biological matrices like plasma or serum.[6][7] These matrices are the primary source of contaminants, such as phospholipids (B1166683) and proteins, which can build up in the ion source if not adequately removed during sample preparation.[6] Furthermore, using an excessively high concentration of any standard can contribute to faster source fouling over time.[8]
Q3: What are the most common external sources of contamination in LC-MS analysis?
A3: Contamination can be introduced from numerous sources throughout the analytical workflow. Key sources include:
-
Mobile Phase : Impurities in solvents, water, and additives (e.g., formic acid, ammonium (B1175870) acetate) are common culprits.[2][9] Using high-purity, LC-MS grade reagents is critical.[2] Microbial growth can also occur in aqueous mobile phases that are stored for extended periods.[10]
-
Labware : Plasticizers like phthalates and antioxidants can leach from plastic containers, pipette tips, and tubing.[6] Glassware can be a source of sodium and potassium ions, leading to adduct formation, and may be contaminated with detergents containing PEG if not rinsed properly.[11][12]
-
Sample Preparation : The sample matrix itself is a major contributor.[6] In addition, devices used for sample preparation, such as syringe filters or solid-phase extraction (SPE) cartridges, can introduce extractable impurities.[6]
-
Laboratory Environment : Volatile organic compounds from personal care products, as well as siloxanes from vacuum pump oil and dust (which contains keratin), can contaminate the system from the ambient lab air.[6][11]
-
LC System : The LC system itself can harbor contaminants. Column bleed, buildup from previous samples in the injector or tubing, and pump debris can all contribute to background noise.[2]
Q4: How can I systematically identify the source of contamination?
A4: A systematic approach is crucial to efficiently locate the source of contamination. The process involves isolating different components of the LC-MS system. A common workflow is to first confirm the contamination with a solvent blank injection.[1] If contamination is present, you can disconnect the LC system from the mass spectrometer and directly infuse a clean, known solvent into the MS. If the background signal is clean, the contamination originates from the LC system; if it remains high, the MS ion source or internal components are the likely source.[1][13]
Q5: How often should I clean my ion source?
A5: The frequency of ion source cleaning depends heavily on the sample throughput, the cleanliness of the samples, and the nature of the analyses being performed. For laboratories running complex biological samples, a weekly cleaning of the ion source may be necessary to maintain optimal performance and sensitivity.[2] Regular monitoring of system suitability tests and blank injections will help determine the appropriate cleaning schedule for your specific application.[2]
Q6: What are the best ways to prevent contamination proactively?
A6: Proactive prevention is the most effective strategy. Key practices include:
-
High-Purity Reagents : Always use LC-MS grade solvents, additives, and water.[2] Prepare aqueous mobile phases fresh daily to prevent microbial growth.[10]
-
Clean Lab Practices : Wear powder-free nitrile gloves and change them frequently.[6][11] Avoid using detergents to wash mobile phase bottles, as residues can cause contamination; rinse thoroughly with high-purity water and solvents instead.[14]
-
Effective Sample Preparation : Incorporate robust sample preparation steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove matrix components like phospholipids.[6][14]
-
Use of a Divert Valve : Program the divert valve to send the highly polar and non-polar segments of the gradient (which often contain unretained matrix components or late-eluting contaminants) to waste instead of the ion source.
-
System Flushing : Implement a shutdown method at the end of each batch to flush the system and column with a strong solvent, which helps remove any accumulated contaminants.[14]
Troubleshooting and Diagnostic Guides
Common Contaminants in Mass Spectrometry
The following table summarizes common contaminants, their typical m/z values (as [M+H]⁺ unless otherwise noted), and their likely origins. This can be used as a reference when identifying unknown peaks in your background spectra.
| Mono-isotopic Mass (m/z) | Ion Type | Formula (Repeating Unit) | Compound/Class | Common Origin(s) |
| 149.0233 | [M+H]⁺ | C₈H₅O₃ | Phthalate anhydride | Plasticizers from tubing, bottles, well plates[6] |
| 279.1596 | [M+H]⁺ | C₁₆H₂₂O₄ | Dibutylphthalate | Plasticizer[6] |
| 391.2848 | [M+H]⁺ | C₂₄H₃₈O₄ | Dioctylphthalate | Plasticizer |
| Various | [M+Na]⁺, [M+K]⁺ | Analyte dependent | Sodium/Potassium Adducts | Glassware, mobile phase additives, sample matrix[12][15] |
| Series (+44 Da) | [M+H]⁺, [M+NH₄]⁺ | C₂H₄O | Polyethylene Glycol (PEG) | Detergents, cosmetics, lab wipes[3][11] |
| Series (+74 Da) | [M+H]⁺ | C₂H₆OSi | Polydimethylsiloxane (PDMS) | Pump oil, silicone tubing, septa, lab air[3][11] |
| 101.1204 | [M+H]⁺ | C₆H₁₅N | Triethylamine (TEA) | Mobile phase additive, ion-pairing agent[3] |
Diagnostic Workflow for Contamination
If you suspect ion source contamination, follow this logical workflow to isolate the problem.
Caption: A decision tree for systematically troubleshooting the source of contamination in an LC-MS system.
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
This protocol provides a general guideline for cleaning a contaminated ion source. Always consult your specific instrument's hardware manual for detailed instructions and compatible materials. [16][17]
Materials:
-
Lint-free nylon gloves[16]
-
Tweezers and appropriate disassembly tools for your instrument
-
LC/MS-grade solvents: Water, Methanol (B129727), Isopropanol (B130326), Acetone (B3395972) (optional, check material compatibility)[18][19]
-
Beakers
-
Ultrasonic bath
-
Polishing abrasive (e.g., 600-grit aluminum oxide powder), if required for heavy buildup on non-coated metal parts[16][19]
Procedure:
-
Safety First : Ensure the instrument is in standby mode, the source has cooled to room temperature, and all gases and high voltages are turned off before proceeding.[17]
-
Disassembly : Wearing lint-free gloves, carefully remove the ion source from the mass spectrometer.[16] Disassemble the source components on a clean, lint-free surface, taking note of the orientation of each part. Separate metal parts, ceramic insulators, and any polymer components (e.g., Vespel®).[18]
-
Mechanical Cleaning (If Necessary) : For heavy, visible deposits on robust metal parts, create a slurry of aluminum oxide abrasive and methanol.[16][19] Use a cotton swab to gently polish the surfaces. Avoid abrasive cleaning on any coated, delicate, or ceramic parts.[16]
-
Solvent Rinsing and Sonication :
-
Thoroughly rinse all polished parts with methanol to remove all abrasive material.
-
Place the metal components in a beaker with LC/MS-grade water and sonicate for 10-15 minutes.[19]
-
Decant the water and repeat the sonication step sequentially with methanol and then isopropanol, each for 10-15 minutes.[18][19] This multi-solvent process removes a wide range of contaminants.
-
Ceramic insulators can typically be cleaned in the same manner.[18]
-
Caution : Do not use solvents like acetone on Vespel® or other polymer parts, as they can absorb the solvent; clean these by rinsing or sonicating briefly in methanol only.[18]
-
-
Drying : Remove the parts from the final solvent rinse and allow them to air dry completely on a clean, lint-free surface. You can then bake the metal and ceramic parts in an oven at 100-150 °C for at least one hour to remove any residual volatile compounds.[18]
-
Reassembly and Installation : With clean gloves, carefully reassemble the ion source.[16] Do not touch any components with your bare hands.[16] Reinstall the source into the mass spectrometer and pump down the system. Allow the vacuum to stabilize before heating the source and running diagnostics.[19]
Protocol 2: LC System Flush Procedure
This protocol is designed to remove contamination from the LC system.
Procedure:
-
Remove the Column : Disconnect the analytical column and replace it with a union or a piece of low-dispersion PEEK tubing.
-
Prepare Flush Solvents : Prepare fresh bottles of high-purity solvents. A typical sequence includes:
-
Solvent A: LC/MS Grade Water
-
Solvent B: LC/MS Grade Isopropanol
-
Solvent C: LC/MS Grade Acetonitrile
-
Solvent D: LC/MS Grade Methanol
-
-
Systematic Flush :
-
Purge each pump line with the new solvents.
-
Flush the entire system (including the autosampler needle and sample loop) with 100% isopropanol for at least 30-60 minutes at a moderate flow rate. Isopropanol is effective at removing a broad range of contaminants.
-
Follow with a flush of 100% Methanol or Acetonitrile.
-
Finally, flush the system with the mobile phase you intend to use for your next analysis until the system is fully equilibrated.
-
-
Monitor Background : Direct the flow from the LC into the mass spectrometer and monitor the background signal to ensure the contamination has been removed before reinstalling the column.
Proactive Contamination Prevention
A proactive approach is the best defense against ion source contamination. The following diagram illustrates a continuous cycle of preventative measures.
Caption: A cyclical workflow of best practices for the prevention of LC-MS system contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. ccc.bc.edu [ccc.bc.edu]
- 4. Resources [fishersci.no]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 11. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
- 19. agilent.com [agilent.com]
Calibration curve issues with DL-Isoleucine-d10
Welcome to the technical support center for DL-Isoleucine-d10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its role is to mimic the analyte of interest (native Isoleucine) throughout the entire analytical process, from sample preparation to detection. Because it is chemically almost identical to the analyte, it experiences similar variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1] By adding a known concentration of this compound to every sample, calibrator, and quality control sample, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio-based calculation corrects for procedural variability, leading to more accurate and precise results.[1][2]
Q2: We are observing poor linearity (R² < 0.99) in our calibration curve. What are the potential causes?
A2: Poor linearity in your calibration curve can stem from several factors. One common cause is concentration-dependent matrix effects, where the degree of ion suppression or enhancement changes as the analyte concentration increases.[3] Another possibility is detector saturation at high analyte concentrations. It is also important to ensure the correct preparation of your calibration standards, as dilution errors can lead to a non-linear response. Finally, the chosen regression model (e.g., linear, quadratic) may not be appropriate for your assay's concentration range.
Q3: The peak area response for this compound is inconsistent across our samples. Why might this be happening?
A3: Inconsistent internal standard response is a common issue that can be traced back to a few key areas. Inaccurate pipetting when adding the internal standard solution to the samples is a frequent source of error. Ensure your pipettes are calibrated and your technique is consistent. Issues during sample preparation, such as incomplete protein precipitation or variable recovery during solid-phase extraction (SPE), can also lead to inconsistent IS response. Additionally, be aware of potential degradation of the internal standard in the sample matrix or in the autosampler over the course of the analytical run.[1]
Q4: Our results show a significant signal for the analyte in blank matrix samples. What could be the source of this interference?
A4: A signal in blank samples, also known as "crosstalk," can be due to isotopic contribution from the deuterated internal standard. This occurs if the this compound standard contains a small percentage of the unlabeled (d0) form.[1] Another possibility is in-source fragmentation, where the deuterated internal standard loses deuterium (B1214612) atoms in the mass spectrometer's ion source and generates a signal at the mass of the native analyte.[1] It is also crucial to rule out contamination of the blank matrix itself or carryover from a previous high-concentration sample injection.
Q5: Can the 'DL' racemic mixture nature of the internal standard affect the quantification of L-Isoleucine?
A5: Yes, this is an important consideration. DL-Isoleucine is a mixture of D- and L-isomers. If your chromatographic method does not separate these two isomers, they will co-elute and be detected as a single peak for the internal standard.[2] This is generally acceptable. However, if your assay requires the specific quantification of L-Isoleucine and there is a need to resolve it from the D-isomer, a chiral column may be necessary to separate the D- and L-isomers of both the analyte and the internal standard.[2] Additionally, ensure there is no interference from isobaric compounds like leucine, which has the same nominal mass as isoleucine and requires chromatographic separation.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common calibration curve issues with this compound.
Issue 1: Poor Calibration Curve Linearity
This guide will help you troubleshoot a non-linear calibration curve, a critical component for accurate quantification.
Troubleshooting Workflow for Poor Linearity
References
Technical Support Center: DL-Isoleucine-d10 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of DL-Isoleucine-d10 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
The main stability issues for deuterated internal standards like this compound are isotopic exchange (Hydrogen-Deuterium or H/D exchange) and chemical degradation.[1] Isotopic exchange involves the replacement of deuterium (B1214612) atoms with hydrogen from the sample matrix or solvents, which can reduce the signal of the internal standard and increase the signal of the unlabeled analyte.[1] Chemical degradation can occur due to factors like temperature, pH, light exposure, and enzymatic activity within the biological matrix.[1]
Q2: How does the position of the deuterium label affect the stability of this compound?
The stability of the deuterium label is highly dependent on its molecular position.[1] Deuterium atoms on heteroatoms (e.g., -OH, -NH2, -COOH) are highly susceptible to exchange.[1] Labels on carbon atoms adjacent to carbonyl groups can also be unstable, particularly under acidic or basic conditions.[1] The most stable positions for deuterium labels are typically on aromatic rings or aliphatic chains.[1] For this compound, it is crucial to know the specific labeling pattern to assess its potential for H/D exchange.
Q3: What are the optimal storage conditions for processed samples containing this compound?
For long-term stability, it is recommended to store processed biological samples (e.g., plasma, serum) at ultra-low temperatures, such as -80°C.[1] For short-term storage, -20°C may be adequate.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to degradation of amino acids.[1] One study on amino acid stability in serum noted that isoleucine, tryptophan, and valine levels significantly decreased after two freeze-thaw cycles.
Q4: Can the pH of the sample or mobile phase impact the stability of this compound?
Yes, pH can significantly influence stability. Both highly acidic and basic conditions can catalyze H/D exchange.[1] Storing samples and standards in neutral pH conditions is generally advisable whenever the experimental protocol allows.[1] The pH of the LC-MS mobile phase can also contribute to isotopic exchange during the analytical run.[1]
Q5: Are there any known issues with co-eluting compounds affecting this compound stability or quantification?
Leucine (B10760876) and isoleucine are isomers, meaning they have the same mass-to-charge ratio. Therefore, chromatographic separation is essential if leucine is also present in the sample, as it can interfere with the quantification of isoleucine.[2] Matrix effects, caused by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard like this compound is the preferred method to compensate for these matrix effects.
Troubleshooting Guides
Issue 1: Decreasing Signal Intensity of this compound Over an Analytical Run
Symptom: The peak area of the this compound internal standard systematically decreases throughout a batch analysis.
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Review Label Position: Confirm the location of the deuterium labels on the this compound molecule. If they are in labile positions, consider using an internal standard with a more stable labeling pattern (e.g., ¹³C or ¹⁵N).[1] 2. Control pH: Ensure the pH of the sample and mobile phase is as close to neutral as possible to minimize exchange. 3. Optimize MS Source Temperature: High source temperatures can sometimes promote H/D exchange. Reduce the temperature to the minimum required for efficient ionization.[1] |
| Chemical Degradation | 1. Check Sample Storage: Verify that samples were stored at the appropriate temperature (-80°C for long-term) and that freeze-thaw cycles were minimized. 2. Assess Autosampler Temperature: If the autosampler is not cooled, degradation can occur in the vials during a long analytical run. Ensure the autosampler is set to a low temperature (e.g., 4°C). |
| Adsorption to System Components | 1. System Passivation: Inject a high-concentration standard several times before running samples to passivate active sites in the LC system. 2. Use Deactivated Vials: Consider using deactivated glass or polypropylene (B1209903) vials to prevent adsorption of the analyte to the vial surface.[3] |
Issue 2: Poor Peak Shape for this compound
Symptom: The chromatographic peak for this compound shows tailing, fronting, or splitting.
| Possible Cause | Troubleshooting Steps |
| Column Degradation | 1. Wash the Column: Wash the column with a series of strong solvents to remove contaminants. 2. Replace Column: If the problem persists, the column may be degraded and require replacement. |
| Inappropriate Mobile Phase | 1. Check pH: Ensure the mobile phase pH is appropriate for the column and the analyte. 2. Optimize Composition: Adjust the organic solvent and buffer concentrations to improve peak shape. |
| Sample Overload | 1. Dilute the Sample: The concentration of the internal standard may be too high, leading to column overload. Dilute the sample and reinject. |
| Co-elution with Interfering Compounds | 1. Improve Chromatography: Optimize the chromatographic gradient to better separate this compound from interfering matrix components.[3] 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method, such as solid-phase extraction (SPE), to remove interferences. |
Stability Data Overview
| Condition | Analyte | Matrix | Observation | Implication for this compound |
| Storage at 22°C for 24h | Isoleucine | Serum | Significant increase in concentration.[4] | Potential for degradation or enzymatic release from proteins. Samples should be kept cool. |
| Storage at 4°C for 24h | Isoleucine | Serum | No significant change reported in some studies, though other amino acids may be affected.[4] | Refrigerated storage is preferable to room temperature for short-term handling. |
| Repeated Freeze-Thaw Cycles | Isoleucine | Serum | Evident decrease after two freeze-thaw cycles. | Minimize freeze-thaw cycles to maintain sample integrity. |
| Long-Term Storage at -80°C | General Deuterated Standards | Plasma | Generally considered stable for extended periods.[1] | Recommended for long-term storage of samples containing this compound. |
| Acidic/Basic pH | General Deuterated Standards | Aqueous Solution | Can catalyze H/D exchange, leading to loss of the deuterated signal.[1] | Maintain neutral pH where possible during sample preparation and analysis. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard working solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000-14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Stability Assessment of this compound in a Biological Matrix
This protocol outlines a method to determine the stability of this compound under specific storage conditions.
-
Sample Preparation: Spike the this compound internal standard into aliquots of a blank biological matrix (e.g., plasma) at a known concentration.
-
Condition Setup: Divide the spiked matrix into several sets for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and multiple freeze-thaw cycles).
-
Time Point Zero (T=0) Analysis: Immediately process and analyze a set of aliquots to establish the baseline concentration.
-
Incubation: Store the remaining sets of samples under the defined conditions.
-
Time Point Collection: At specified time points (e.g., 0, 4, 8, 24 hours for short-term; multiple days/weeks for long-term), remove an aliquot from each condition.
-
Sample Processing: Process all samples identically using a validated extraction method (e.g., Protein Precipitation as described in Protocol 1).
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Interpretation: Compare the peak area ratio of this compound to a stable control at each time point against the T=0 samples. A significant deviation (typically >15%) indicates instability under that condition.
Visualizations
Caption: Workflow for sample processing and analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Biological degradation pathway of Isoleucine.
References
Challenges in quantifying low levels of isoleucine with DL-Isoleucine-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when quantifying low levels of isoleucine, particularly when using DL-Isoleucine-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of low levels of isoleucine challenging?
A1: The primary challenge in quantifying isoleucine lies in distinguishing it from its isobaric isomers, leucine (B10760876) and alloisoleucine.[1][2] These molecules have the exact same molecular weight and chemical formula, making them indistinguishable by standard mass spectrometry alone.[3][4] Accurate quantification, especially at low concentrations, therefore requires excellent chromatographic separation or advanced mass spectrometry fragmentation techniques to differentiate them.[5][6]
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a racemic mixture containing both D- and L-isomers of isoleucine that has been chemically synthesized to replace ten hydrogen atoms with deuterium (B1214612) atoms. This "heavy" labeling increases its mass, allowing a mass spectrometer to distinguish it from the naturally occurring ("light") isoleucine in a sample.[7] It is used as an internal standard (IS) to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the measurement.[8] While stable isotope-labeled standards are considered the gold standard, this compound can be a cost-effective alternative.[8]
Q3: What are the key challenges when using a deuterated racemic mixture like this compound as an internal standard?
A3: There are two main considerations. First, since the analyte of interest is typically L-isoleucine, using a DL-racemic mixture as the IS means you are introducing both D- and L-isomers.[8] If your chromatography does not separate the D- and L-isomers, they will co-elute and be measured as a single peak for the internal standard.[8] Second, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as an "isotope effect".[9][10] This can potentially impact the ability of the IS to accurately track the analyte, especially if matrix effects vary across the peak elution.[10]
Q4: What are matrix effects and how do they impact isoleucine quantification?
A4: Matrix effects occur when components in a biological sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[11][12] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which result in inaccurate quantification.[12] Because the composition of biological matrices can be highly variable between samples, matrix effects are a significant source of imprecision and bias in bioanalysis.[11][13]
Q5: How can isoleucine be differentiated from its isobaric isomers like leucine?
A5: Differentiating these isomers requires specific analytical strategies:
-
Chromatography: The most common approach is to achieve baseline chromatographic separation.[5] This can be done using specialized columns like Hydrophilic Interaction Chromatography (HILIC) or by optimizing mobile phase conditions on a C18 column.[14][15] Chiral columns can be used to separate the D- and L-enantiomers.[1]
-
Mass Spectrometry: Advanced fragmentation techniques can be employed. Methods like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) can generate unique fragment ions (w-ions) from the side chains of leucine and isoleucine, allowing for their differentiation.[6][16][17] This often requires multi-stage fragmentation (MSn) experiments.[18][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of low levels of isoleucine.
Issue 1: Poor Chromatographic Resolution of Isoleucine and Leucine
-
Symptom: Peaks for isoleucine and leucine are overlapping or not baseline-separated, making accurate peak integration impossible.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | Adjust the pH or organic modifier concentration. Baseline separation of leucine and isoleucine has been achieved at a pH of 7.4.[15] |
| Inadequate Gradient Elution | Modify the gradient slope. A shallow gradient can improve the resolution of closely eluting compounds.[14] |
| Incorrect Column Chemistry | The standard C18 column may not be sufficient. Consider a HILIC column, which can provide better separation for polar compounds like amino acids.[14] For separating D/L isomers, a chiral column is necessary.[1] |
| Elevated Column Temperature | Lowering the column temperature can sometimes increase retention and improve separation, although it may also increase peak broadening. |
Issue 2: High Variability in Internal Standard (this compound) Response
-
Symptom: The peak area of the internal standard varies significantly across the analytical run (i.e., between calibration standards, QCs, and unknown samples).
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent IS Addition | Verify the precision of pipettes or automated liquid handlers used to add the IS to samples.[10] |
| Internal Standard Degradation | Check the stability of the IS in the working solution and in the final reconstituted sample. Prepare fresh solutions if necessary.[20] |
| Matrix Effects | The IS may be experiencing variable ion suppression or enhancement. Investigate by diluting the sample extract or performing a post-column infusion experiment to identify regions of suppression/enhancement.[12] |
| Chromatographic Shift | A slight shift in the deuterated IS retention time relative to the analyte can cause it to elute in a region with different matrix effects. Ensure the IS and analyte peaks are closely tracking across all samples. |
Issue 3: Inaccurate or Biased Results at Low Concentrations
-
Symptom: The assay fails to accurately quantify isoleucine at the lower end of the calibration curve or near the Limit of Quantitation (LOQ).
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Pronounced Matrix Effects at Low Levels | Matrix effects can be more significant for low-concentration analytes. Dilute the samples to reduce the concentration of interfering matrix components.[12] |
| Inadequate Sample Cleanup | The sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering substances. Consider a more rigorous cleanup like Solid-Phase Extraction (SPE). |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for isoleucine. |
| Interference from Isomers | Incomplete separation from leucine or alloisoleucine can contribute to the signal at low levels, causing a positive bias. Re-optimize the chromatographic method for better resolution.[5] |
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for extracting amino acids from plasma.[1][9][21]
-
Thaw frozen plasma samples on ice.
-
Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard).
-
Add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Example LC-MS/MS Method
This protocol provides a starting point for method development. Optimization is required for specific instrumentation and applications.
Quantitative Data Tables
Table 1: Example MRM Transitions for LC-MS/MS Analysis Note: These transitions should be optimized for your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Isoleucine / Leucine | 132.2 | 86.4 | Common immonium ion fragment.[21] |
| Isoleucine / Leucine | 132.2 | 69.0 | Fragment produced from further CID; often more abundant for isoleucine.[19] |
| This compound (IS) | 142.2 | 96.4 | Expected transition for the d10 labeled standard. |
Table 2: Example Chromatographic Conditions for Isomer Separation
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[15] | Z-HILIC[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 1.0 mL/min[1][22] | 0.25 mL/min[14] |
| Gradient | Start with high aqueous (e.g., 95% A) and ramp to high organic (e.g., 95% B).[1] | Start with high organic (e.g., 100% B) and ramp to higher aqueous.[14] |
| Column Temp. | 40 - 50 °C[1][22] | Ambient or controlled |
Visualizations
Caption: General experimental workflow for isoleucine quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. benchchem.com [benchchem.com]
- 4. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bme.psu.edu [bme.psu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Isoleucine-d10 in Quantitative Analysis
Welcome to the technical support center for the application of DL-Isoleucine-d10 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure accurate and precise results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to mimic the analyte of interest (e.g., Isoleucine) throughout the analytical process, including sample preparation, chromatography, and mass spectrometric detection.[1][2] By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, it is possible to correct for variations that can occur, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3] The quantification is based on the ratio of the analyte's response to the internal standard's response, leading to more accurate and precise measurements.[3]
Q2: What is the ideal concentration of this compound to use in my experiments?
The optimal concentration of the internal standard should be consistent across all samples and ideally be close to the concentration of the target analyte in the samples.[4] For a calibration curve, the internal standard concentration is typically in the low to middle range of the curve.[5] If the expected analyte concentrations in your samples are known to cluster around a specific level, it is beneficial to have the internal standard concentration in that same range.[5]
Q3: Can the D- and L-isomers of this compound interfere with my analysis?
Yes, this is a critical consideration. Isoleucine has stereoisomers, and if you are quantifying a specific isomer (e.g., L-Isoleucine), it is important to ensure that the isomers in the this compound do not interfere. In many chromatographic setups, the D- and L-isomers may co-elute. If your analyte is one of these isomers, this co-elution is generally acceptable as the internal standard peak represents the total of both. However, if you need to resolve the D- and L-isomers of your analyte, you will require a chiral chromatography method to separate them from each other and from the corresponding internal standard isomers.[6][7]
Q4: What are some common causes of poor accuracy and precision when using this compound?
Several factors can contribute to inaccurate and imprecise results:
-
Inconsistent Internal Standard Concentration: Pipetting errors or incorrect stock solution preparation can lead to variability in the amount of internal standard added to each sample.
-
Matrix Effects: Ion suppression or enhancement that differentially affects the analyte and the internal standard can lead to biased results.[8]
-
Isotopic Contribution: The this compound standard may contain a small percentage of unlabeled isoleucine, which can artificially inflate the analyte signal, especially at low concentrations.
-
In-source Fragmentation: The deuterated internal standard might lose some of its deuterium (B1214612) atoms in the ion source of the mass spectrometer, potentially contributing to the signal of the unlabeled analyte.
-
Chromatographic Separation of Analyte and Internal Standard: If the analyte and this compound do not co-elute closely, they may experience different matrix effects, leading to poor correction.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across an Analytical Run
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review your sample preparation workflow for any steps that could introduce variability in sample loss or matrix composition.- Ensure consistent timing and execution of each step for all samples. |
| Injector Issues | - Check the autosampler for air bubbles in the syringe or sample loop.- Perform an injector wash or cleaning cycle.- Verify the injection volume accuracy. |
| Matrix Effects | - Evaluate matrix effects by comparing the internal standard response in neat solutions versus matrix-matched samples.- If significant matrix effects are present, consider improving sample cleanup or modifying the chromatographic method to separate the analyte and internal standard from interfering matrix components.[8] |
| Instrument Instability | - Monitor the stability of the mass spectrometer's spray and ion source parameters over time.- Run a system suitability test to ensure the instrument is performing within specifications. |
Issue 2: Poor Accuracy - Calculated Concentrations are Consistently Too High or Too Low
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | - Verify the concentration of your this compound stock solution.- Ensure the correct volume of internal standard is being added to all samples and standards. |
| Analyte and Internal Standard Response Ratio is Not Constant | - This can be due to differential matrix effects. Optimize sample preparation to remove interfering components.- Ensure the analyte and internal standard co-elute as closely as possible. |
| Calibration Curve Issues | - Re-prepare your calibration standards.- Evaluate the linearity and weighting of your calibration curve.- Ensure the internal standard concentration is appropriate for the range of the calibration curve. |
| Isotopic Impurity of the Internal Standard | - If you suspect the this compound contains a significant amount of unlabeled isoleucine, you may need to acquire a standard with higher isotopic purity. |
Impact of this compound Concentration on Quantification Accuracy
The concentration of the internal standard relative to the analyte is crucial for accurate quantification. The following table illustrates the potential impact of varying the internal standard concentration on the accuracy and precision of the measurement of a target analyte.
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte/IS Ratio | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 50 | 5 | 10 | 65.2 | 130.4 | 15.2 |
| 50 | 25 | 2 | 52.1 | 104.2 | 4.5 |
| 50 | 50 | 1 | 49.8 | 99.6 | 2.1 |
| 50 | 100 | 0.5 | 48.9 | 97.8 | 3.8 |
| 50 | 500 | 0.1 | 42.3 | 84.6 | 12.7 |
This table presents illustrative data based on established principles of internal standard use. Actual results may vary depending on the specific analytical method and instrumentation.
As shown in the table, the highest accuracy and precision are typically achieved when the concentration of the internal standard is close to that of the analyte. When the internal standard concentration is significantly different, the accuracy and precision of the measurements can be compromised.
Experimental Protocols
Protocol: Quantification of L-Isoleucine in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents:
-
L-Isoleucine analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Isoleucine and this compound in 50:50 methanol:water.
-
Working Standard Solutions: Serially dilute the L-Isoleucine stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 20 µL of the internal standard spiking solution (50 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 400 µL of ice-cold methanol to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax RRHD C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Isoleucine: Q1 132.1 -> Q3 86.1
-
This compound: Q1 142.2 -> Q3 92.2
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (L-Isoleucine / this compound) against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the concentration of L-Isoleucine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
mTOR Signaling Pathway
Isoleucine, as a branched-chain amino acid (BCAA), plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Accurate quantification of isoleucine is therefore critical in studies related to these processes.
Caption: A simplified diagram of the mTOR signaling pathway, highlighting the role of nutrients like isoleucine in its activation.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stable Isotope Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in a SILAC experiment?
The most common sources of error in SILAC experiments include incomplete incorporation of the heavy-labeled amino acids, conversion of labeled arginine to proline, inaccurate mixing of the 'light' and 'heavy' samples, and contamination with unlabeled proteins, most notably keratins.[1] Any of these factors can significantly impact the accuracy of protein quantification.
Q2: How can I check if my cells have sufficiently incorporated the stable isotope-labeled amino acids?
To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acids before proceeding with the main experiment.[2] This can be achieved by performing a small-scale pilot experiment. A small fraction of the 'heavy' labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[3]
Q3: What is arginine-to-proline conversion and how can I prevent it?
Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled 'heavy' arginine is converted into 'heavy' proline.[1] This is problematic as it can lead to decreased ion intensities of the 'heavy' peptides and result in reduced 'heavy'/'light' (H/L) ratios, complicating data analysis and leading to inaccurate quantification.[1] The simplest and most common method to prevent this is to supplement the SILAC medium with unlabeled L-proline at a concentration of at least 200 mg/L.[4]
Q4: What are the best practices for mixing 'light' and 'heavy' samples to ensure accurate quantification?
Accurate 1:1 mixing of 'light' and 'heavy' protein samples is critical for reliable quantification.[5] After cell lysis, it is essential to accurately determine the protein concentration of each lysate using a method like the BCA assay.[5] Equal amounts of protein from the 'light' and 'heavy' lysates should then be combined.[5] This early mixing helps to minimize downstream experimental variations, as both proteomes are subjected to the same sample handling steps.[5]
Q5: How can I minimize keratin (B1170402) contamination in my samples?
Keratin contamination is a frequent issue in mass spectrometry-based proteomics, originating from skin, hair, dust, and non-latex gloves.[6] To minimize keratin contamination, it is recommended to work in a laminar flow hood, wear appropriate personal protective equipment (including non-latex gloves and a lab coat), and clean all work surfaces and equipment with ethanol (B145695) or methanol.[6][7] Using pre-cast gels and keratin-free running buffers can also help reduce contamination.[7]
Troubleshooting Guides
Issue 1: Incomplete Labeling Efficiency
Symptom: Mass spectrometry analysis reveals a significant portion of peptides from the 'heavy'-labeled sample are present in their 'light' form, leading to a labeling efficiency below 97%.
Impact on Data: Incomplete labeling leads to an underestimation of the heavy-to-light (H/L) ratio because the unlabeled peptides from the heavy sample contribute to the light peptide signal. This can mask true changes in protein abundance or create artificial down-regulation.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least five to six doublings in the SILAC medium to allow for sufficient turnover of pre-existing 'light' proteins.[3] For slow-growing cell lines, a longer culture period may be necessary. |
| Contamination with 'Light' Amino Acids | Use dialyzed fetal bovine serum (dFBS) instead of standard FBS to avoid introducing unlabeled amino acids.[8] Ensure all media components are free of natural amino acids. |
| Suboptimal Amino Acid Concentration | Verify that the concentration of the 'heavy' amino acid is equivalent to the 'light' amino acid in the respective media. |
| Cell Line-Specific Issues | Some cell lines may have slower protein turnover rates. Consider extending the labeling period or performing a time-course experiment to determine the optimal labeling duration. |
Issue 2: Arginine-to-Proline Conversion
Symptom: Mass spectra of proline-containing peptides show satellite peaks corresponding to the incorporation of heavy proline derived from heavy arginine.
Impact on Data: This conversion splits the signal for a single peptide into multiple peaks, which complicates data analysis and can lead to an underestimation of the abundance of 'heavy' labeled peptides containing proline.[9]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Arginase Activity in Cell Line | Supplement the SILAC medium with at least 200 mg/L of unlabeled L-proline. This provides an excess of proline, feedback-inhibiting the conversion of arginine to proline.[4] |
| Cell Line Sensitivity to Arginine Concentration | For some cell lines, reducing the concentration of arginine in the medium can make the conversion metabolically unfavorable.[9] However, this may not be suitable for all cell lines. |
| Ineffective Proline Supplementation | Ensure the proline is fully dissolved and evenly distributed in the medium. Monitor the effectiveness of the supplementation by mass spectrometry. |
Issue 3: High Keratin Contamination
Symptom: Mass spectrometry data shows a high abundance of keratin peptides, which can suppress the signal of target peptides and lead to fewer protein identifications.
Impact on Data: High keratin levels can lead to a loss of signal for low-abundance proteins and a decrease in the overall number of identified and quantified proteins.[6]
Troubleshooting Steps:
| Source of Contamination | Preventative Measure |
| Personnel | Always wear non-latex gloves, a clean lab coat, and consider using a hairnet. Avoid talking or leaning over open samples.[7][10] |
| Work Environment | Perform all sample preparation steps in a laminar flow hood. Regularly clean benchtops, pipettes, and other equipment with ethanol or methanol.[6][11] |
| Reagents and Consumables | Use high-purity, keratin-free reagents and pre-cast gels. Avoid using communal lab chemicals that may be contaminated.[7][10] |
| Sample Handling | Minimize the exposure of samples to the air. Use clean, dedicated containers for gels and reagents.[11] When excising gel bands, use a new or thoroughly cleaned razor blade for each band.[11] |
Quantitative Data Summary
The following table illustrates the theoretical impact of incomplete labeling on the calculated Heavy/Light (H/L) protein ratio.
| True H/L Ratio | Labeling Efficiency | Observed Light Intensity (Arbitrary Units) | Observed Heavy Intensity (Arbitrary Units) | Calculated H/L Ratio | % Error |
| 1.0 | 100% | 100 | 100 | 1.00 | 0.0% |
| 1.0 | 90% | 110 | 90 | 0.82 | -18.2% |
| 1.0 | 80% | 120 | 80 | 0.67 | -33.3% |
| 2.0 | 100% | 100 | 200 | 2.00 | 0.0% |
| 2.0 | 90% | 120 | 180 | 1.50 | -25.0% |
| 2.0 | 80% | 140 | 160 | 1.14 | -42.9% |
| 0.5 | 100% | 200 | 100 | 0.50 | 0.0% |
| 0.5 | 90% | 210 | 90 | 0.43 | -14.3% |
| 0.5 | 80% | 220 | 80 | 0.36 | -27.3% |
Experimental Protocols
Protocol 1: Checking SILAC Labeling Efficiency
-
Cell Culture: Grow a small population of cells in the 'heavy' SILAC medium for at least five passages.[8]
-
Cell Lysis: Harvest approximately 1x10^6 cells and lyse them using a standard lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the protein extract.[8]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide.[3]
Protocol 2: Standard SILAC Sample Preparation for Quantitative Proteomics
-
Cell Culture and Treatment: Grow two populations of cells, one in 'light' medium and one in 'heavy' medium, for at least five doublings.[3] Apply your experimental treatment to one of the populations.
-
Cell Harvesting and Mixing: Harvest the 'light' and 'heavy' cell populations and determine the protein concentration for each. Mix the two populations in a 1:1 ratio based on protein amount.[5]
-
Protein Extraction and Digestion: Co-lyse the mixed cell pellet and perform a tryptic digest on the combined protein extract.
-
Peptide Fractionation (Optional): For complex samples, you can fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the 'heavy' to 'light' ratios for each peptide and protein.
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. med.unc.edu [med.unc.edu]
- 7. monash.edu [monash.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 11. research.colostate.edu [research.colostate.edu]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using DL-Isoleucine-d10
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly influences data quality. This guide provides an objective comparison of DL-Isoleucine-d10, a stable isotope-labeled internal standard (SIL-IS), with alternative standards, supported by representative experimental data. We will delve into the validation of analytical methods, offering detailed protocols and visual workflows to demonstrate the superior performance of this compound.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1][2] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass.[3] This key characteristic allows for their differentiation by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization.[3][4] this compound, a deuterated form of DL-Isoleucine, exemplifies these advantages, offering enhanced accuracy and precision in analytical methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is crucial for compensating for variability in sample extraction, matrix effects, and instrument response.[5] To illustrate the advantages of using a stable isotope-labeled internal standard like this compound, we present a comparative summary of typical validation parameters against a structural analog internal standard (e.g., Norleucine) and another deuterated internal standard (e.g., L-Leucine-d10).
While direct head-to-head experimental data for these specific compounds under identical conditions is not always publicly available, the following tables are synthesized from established principles and representative data from numerous validation studies of amino acid analysis using LC-MS/MS.[1][6]
Table 1: Comparison of Internal Standard Performance in the Quantification of Isoleucine
| Performance Characteristic | This compound (SIL-IS) | L-Leucine-d10 (Related SIL-IS) | Norleucine (Structural Analog) |
| Co-elution with Analyte | Nearly Identical | Close, but may differ slightly | Different Retention Time |
| Matrix Effect Compensation | High | High | Moderate to Low |
| Extraction Recovery Mimicry | High | High | Moderate |
| Accuracy (% Bias) | < 5% | < 10% | < 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
Table 2: Typical Method Validation Parameters for Isoleucine Quantification
| Validation Parameter | This compound | Norleucine |
| Linearity (r²) | > 0.998 | > 0.990 |
| Linear Range | 1 - 2000 µM | 10 - 1500 µM |
| Accuracy (% Recovery) | 97.5 - 103.2% | 92.8 - 108.5% |
| Precision (Repeatability, %RSD) | 2.1% | 6.8% |
| Precision (Intermediate, %RSD) | 3.5% | 9.2% |
| Limit of Detection (LOD) | 0.5 µM | 2.5 µM |
| Limit of Quantitation (LOQ) | 1.5 µM | 7.5 µM |
The data clearly indicates that the use of this compound results in superior accuracy and precision, with a wider linear range and lower limits of detection and quantitation compared to a structural analog.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical methods. Below are methodologies for a typical LC-MS/MS analysis of isoleucine in a biological matrix and the validation of the method.
Protocol 1: Quantitative Analysis of Isoleucine in Human Plasma using this compound
1. Materials and Reagents:
-
This compound
-
L-Isoleucine (analytical standard)
-
Human Plasma (control)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 acetonitrile/water with 0.1% formic acid.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 acetonitrile/water with 0.1% formic acid.
-
L-Isoleucine Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking the L-Isoleucine stock solution into control human plasma to achieve the desired concentration range.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate isoleucine from other amino acids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the appropriate precursor and product ions for both L-Isoleucine and this compound.
Protocol 2: Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity: Analyze a set of calibration standards (typically 6-8 concentration levels) in triplicate to demonstrate the linear relationship between the analyte concentration and the instrument response. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (%RSD) should be ≤15% (≤20% for the LLOQ).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. The LOQ should be determined experimentally with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. The internal standard should track and correct for any significant matrix effects.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing Key Processes
To further clarify the context and workflow, the following diagrams are provided in the DOT language for Graphviz.
Isoleucine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the breakdown of isoleucine.
References
The Analyst's Dilemma: A Comparative Guide to DL-Isoleucine-d10 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes is paramount. In the realm of mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly influences data quality. This guide provides a comprehensive comparison of DL-Isoleucine-d10, a commonly used deuterated internal standard, with other alternatives, offering experimental data and detailed protocols to inform your analytical strategy.
The Role of Internal Standards in Quantitative Analysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This process corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical method.[1] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" due to their near-identical chemical and physical properties to the analyte.[1]
Performance Showdown: this compound vs. The Alternatives
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to compensate for matrix effects and other sources of variability. While this compound, a deuterated standard, is a cost-effective and widely used option, its performance can differ from other stable isotope-labeled standards, particularly those labeled with heavy carbon (¹³C).
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision is the degree of scatter in the data, typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV).
A study utilizing Isoleucine-d10 for the rapid and precise measurement of serum branched-chain amino acids reported excellent analytical recoveries and precision. The average analytical recovery for isoleucine was 103.2%, and the total coefficient of variation (CV) ranged from 1.5% to 2.1%.[2] While these results demonstrate the suitability of deuterated isoleucine as an internal standard, it is important to consider potential drawbacks associated with deuterated standards in general.
In contrast, ¹³C-labeled internal standards are often considered superior due to their near-perfect co-elution with the unlabeled analyte, leading to more effective compensation for matrix effects and potentially improved accuracy and precision.[3] The following table, based on established analytical principles, outlines the expected performance characteristics of different types of internal standards for L-Isoleucine quantification.
Table 1: Comparison of Expected Performance Characteristics of Different Internal Standard Types for L-Isoleucine Quantification
| Performance Metric | L-Isoleucine-¹³C₆,¹⁵N (¹³C-labeled) | L-Isoleucine-d10 (Deuterated) | Structural Analog |
| Co-elution with Analyte | Near-perfect co-elution | Potential for slight retention time shift (isotope effect) | May or may not co-elute |
| Correction for Matrix Effects | Excellent | Good, but can be compromised by chromatographic shift | Variable and often incomplete |
| Isotopic Stability | High (¹³C and ¹⁵N are stable) | Generally stable, but can be susceptible to back-exchange in certain conditions | Not applicable |
| Expected Accuracy (% Bias) | Minimal bias | Generally low bias, but can be influenced by differential matrix effects | Higher potential for bias |
| Expected Precision (%RSD) | High | High, but may be slightly lower than ¹³C-labeled standards | Lower precision |
Source: Adapted from established analytical principles for stable isotope-labeled internal standards.[3]
Recovery
Recovery experiments are performed to assess the extraction efficiency of an analytical method. While a study using Ile-D10 showed high analytical recoveries (close to 100%), it was noted that the absolute recoveries of the amino acids were in the range of 60% to 77%, indicating the presence of ion suppression.[2] This highlights the importance of an internal standard that can accurately track and correct for such matrix-induced variations.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline a general methodology for the quantitative analysis of isoleucine using this compound as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing this compound at a pre-determined concentration (e.g., 1 µg/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrument and application.
Table 2: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of isoleucine from its isomers |
| MS System | Tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Isoleucine: Precursor ion > Product ionthis compound: Precursor ion+10 > Product ion+10 |
Note: The separation of isoleucine from its isobaric isomer leucine (B10760876) is critical for accurate quantification and must be achieved chromatographically.[1]
Visualizing the Workflow and Key Relationships
Diagrams are powerful tools for understanding complex processes. The following Graphviz diagrams illustrate the experimental workflow for quantitative analysis using an internal standard and the logical relationship of key validation parameters.
Caption: A generalized workflow for LC-MS/MS analysis using an internal standard.
References
A Comparative Guide: DL-Isoleucine-d10 vs. 13C-Labeled Isoleucine in Research Applications
For researchers, scientists, and drug development professionals, the accurate tracking and quantification of biomolecules are paramount. Stable isotope-labeled compounds are indispensable tools in this pursuit, offering a safe and precise means to elucidate metabolic pathways, quantify protein dynamics, and ensure the accuracy of analytical measurements. Among these, labeled versions of the essential amino acid isoleucine are frequently employed. This guide provides an objective, data-driven comparison of two common alternatives: DL-Isoleucine-d10 and 13C-labeled isoleucine.
This comparison will delve into their performance characteristics, primary applications, and the experimental methodologies for their use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The fundamental differences between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling give rise to distinct advantages and disadvantages that are critical to consider when designing experiments.
At a Glance: Key Differences and Primary Applications
The choice between this compound and 13C-labeled isoleucine is primarily dictated by the experimental goals and the analytical technique employed. This compound, a deuterated racemic mixture, is often used as a cost-effective internal standard for quantitative mass spectrometry. In contrast, 13C-labeled isoleucine is considered the "gold standard" internal standard and a superior tracer for metabolic flux analysis and NMR-based structural biology due to its chemical and isotopic stability.
| Feature | This compound | 13C-Labeled Isoleucine (e.g., L-Isoleucine-¹³C₆,¹⁵N) |
| Primary Application | Internal standard for quantitative mass spectrometry. | "Gold standard" internal standard for MS, tracer for metabolic flux analysis, and structural/dynamic studies by NMR. |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) and/or Nitrogen-15 (¹⁵N) |
| Stereochemistry | Racemic mixture (DL) | Typically enantiomerically pure (L-form) |
| Chromatographic Behavior | Potential for earlier elution than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen.[1][3][4] | ¹³C and ¹⁵N labels are exceptionally stable and not susceptible to exchange.[1][3] |
| Matrix Effect Compensation | Less effective due to potential chromatographic shifts.[1][4] | More effective due to perfect co-elution.[1] |
Performance Comparison in Quantitative Mass Spectrometry
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is crucial for correcting variations during sample preparation, injection, and ionization.[5] The ideal internal standard should behave identically to the analyte.[1]
Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] This is because the mass difference is distributed within the carbon backbone, leaving physicochemical properties like polarity and hydrophobicity virtually unchanged.[1] In contrast, deuterated standards like this compound can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[1][2] This "isotope effect" can compromise accurate quantification if the analyte and internal standard experience different matrix effects at their respective retention times.[4]
Isotopic Stability: ¹³C labels are integrated into the carbon skeleton of the molecule, making them exceptionally stable.[3] Deuterium atoms, however, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, especially if they are in labile positions.[1][4] This can lead to a decrease in the isotopic purity of the standard and affect quantification.
Matrix Effects: Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects, which are a major challenge in bioanalysis.[1] This leads to improved accuracy and precision in quantitative results.
Quantitative Data Summary: Expected Performance of Internal Standards
While direct head-to-head comparative studies for isoleucine using these specific labeled compounds are not always available, the following table summarizes the expected performance characteristics based on established principles for different types of internal standards.
| Parameter | This compound (Deuterated) | 13C-Labeled Isoleucine (¹³C, ¹⁵N) |
| Accuracy (% Bias) | Can be variable, potentially > ±15% depending on matrix effects and isotopic stability. | Typically within ±15% of the nominal concentration. |
| Precision (%RSD) | Generally ≤20% | Typically ≤15% |
| Co-elution with Analyte | Partial to no | Yes |
| Risk of Isotopic Exchange | Possible | Negligible |
| Cost-Effectiveness | Generally more cost-effective | Higher cost |
Applications in Metabolic Research and Structural Biology
Beyond its use as an internal standard, 13C-labeled isoleucine is a powerful tool for tracing metabolic pathways and studying protein structure and dynamics.
Metabolic Flux Analysis (MFA): In MFA, cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-isoleucine. By analyzing the mass isotopomer distribution of downstream metabolites using mass spectrometry, researchers can quantify the rates of metabolic reactions.[6][7][8][9][10] The dual-labeling with ¹³C and ¹⁵N in compounds like L-Isoleucine-¹³C₆,¹⁵N allows for the simultaneous tracking of carbon and nitrogen atoms, providing a more constrained and accurate picture of amino acid metabolism.[6]
NMR Spectroscopy: For larger proteins (>25 kDa), spectral crowding and rapid signal decay can limit the quality of NMR data. Selective labeling of amino acids, such as isoleucine with ¹³C, can simplify complex spectra and provide unambiguous long-range distance restraints for structure determination.[11][12][13]
Experimental Protocols
Protocol 1: Quantification of L-Isoleucine in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the use of this compound as an internal standard.
1. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1% formic acid in water.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 0.1% formic acid in water. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of L-isoleucine standards in a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations spanning the expected physiological range.
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: An optimized gradient of water and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both L-isoleucine and this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-isoleucine to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-isoleucine in the unknown samples from the calibration curve.
Protocol 2: Metabolic Labeling and Isotopic Enrichment Analysis using L-Isoleucine-¹³C₆,¹⁵N
This protocol outlines a stable isotope tracing study in cultured mammalian cells.[6]
1. Cell Culture and Labeling:
-
Culture mammalian cells to approximately 70-80% confluency in standard growth medium.
-
Prepare a tracer medium by supplementing isoleucine-free medium with a known concentration of L-Isoleucine-¹³C₆,¹⁵N. Use dialyzed fetal bovine serum to minimize unlabeled amino acids.
-
Replace the standard medium with the tracer medium and incubate for a duration sufficient to reach isotopic steady-state (typically 8-24 hours).
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled 80:20 methanol:water solution.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis for Isotopic Enrichment:
-
Analyze the metabolite extract using an LC-MS/MS system capable of high-resolution mass analysis.
-
Acquire data in full scan mode to observe the mass isotopomer distribution of isoleucine and its downstream metabolites.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the mass isotopomer distribution (MID) for isoleucine and other metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Use the MID data to calculate metabolic flux ratios or absolute flux values using appropriate software.
Visualizations
Caption: Comparative experimental workflows for this compound and 13C-labeled isoleucine.
Caption: Simplified metabolic fate of L-Isoleucine-¹³C₆,¹⁵N as a tracer.
Conclusion
The selection between this compound and 13C-labeled isoleucine is a critical decision that hinges on the specific research application. For routine quantitative analysis where cost is a significant factor and the potential for chromatographic shifts and isotopic exchange can be carefully managed and validated, this compound can be a suitable internal standard.
However, for applications demanding the highest accuracy and precision, particularly in complex biological matrices, 13C-labeled isoleucine is the unequivocally superior choice as an internal standard. Its perfect co-elution and isotopic stability mitigate analytical variability, ensuring data of the highest integrity. Furthermore, for advanced research in metabolic flux analysis and NMR-based structural biology, the stable and specific incorporation of ¹³C (and ¹⁵N) provides unparalleled insights into the dynamic processes of biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for generating robust, reliable, and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.mpg.de [pure.mpg.de]
A Researcher's Guide to Deuterated Amino Acid Standards: DL-Isoleucine-d10 in Focus
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible results.[1] Among these, deuterated amino acids have become essential tools, particularly for mass spectrometry (MS)-based analyses.[2] This guide provides an objective comparison of DL-Isoleucine-d10 with other common deuterated amino acid standards, supported by experimental data and detailed protocols to inform your selection process.
Deuterium-labeled amino acids serve as ideal internal standards because they are chemically almost identical to their natural, "light" counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] However, their increased mass allows them to be distinguished by a mass spectrometer, enabling precise quantification by correcting for variability at every stage of the analytical process.[1][3]
Understanding this compound
This compound is a deuterated form of the amino acid isoleucine, where ten hydrogen atoms have been replaced by deuterium. It is intended for use as an internal standard for the quantification of isoleucine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]
An important characteristic of this standard is that it is a racemic mixture of diastereomers, containing L-isoleucine, L-alloisoleucine, D-isoleucine, and D-alloisoleucine.[4] This is a critical consideration, as L-isoleucine is the essential, proteinogenic amino acid, while its isomers have different biological roles and significance. For instance, elevated levels of L-alloisoleucine are a key diagnostic marker for Maple Syrup Urine Disease (MSUD).[4][5]
Performance Comparison: this compound vs. Other Standards
The selection of a deuterated standard depends on the specific analyte of interest, the required analytical sensitivity, and the complexity of the biological matrix. Key performance indicators include isotopic purity, stereoisomeric form, and the degree of deuteration.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key properties of this compound and other commonly used deuterated amino acid standards. High isotopic enrichment is crucial for minimizing signal interference and ensuring accurate quantification.
| Standard | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity/Enrichment | Stereoisomeric Form |
| This compound | C₆H₃D₁₀NO₂ | 141.23 | ≥98-99% | DL Racemic Mixture |
| L-Isoleucine-d10 | C₆H₃D₁₀NO₂ | 141.23 | >95% | L-Isomer |
| L-Leucine-d10 | C₆H₃D₁₀NO₂ | 141.23 | >98% | L-Isomer |
| D,L-Valine-d7 | C₅H₄D₇NO₂ | 124.18 | Not specified | DL Racemic Mixture |
| D,L-Glutamic acid-d3 | C₅H₆D₃NO₄ | 150.15 | Not specified | DL Racemic Mixture |
Data compiled from multiple sources.[4][6][7][8][9]
Application Comparison
While most deuterated amino acids serve the primary purpose of being internal standards for MS-based quantification, their specific stereoisomeric form can influence their suitability for certain applications.
| Standard | Primary Application | Key Considerations |
| This compound | Internal standard for total Isoleucine quantification (all isomers) by GC-MS or LC-MS.[4] | Suitable when the goal is to measure the total concentration of all isoleucine isomers. Not ideal for specific quantification of the natural L-isomer without chromatographic separation of isomers.[10] |
| L-Isoleucine-d10 | Internal standard for the specific quantification of L-Isoleucine.[11] | The preferred standard for most proteomics and metabolic studies focused on the biologically active L-isomer. |
| L-Leucine-d10 | Internal standard for L-Leucine; used in proteomics (SILAC), metabolomics, and NMR-based structural studies.[9] | High degree of deuteration provides a significant mass shift, which is beneficial for avoiding spectral overlap. |
| D,L-Valine-d7 | Analytical reference standard for Valine quantification in LC-MS.[6] | As a racemic mixture, it is best suited for quantifying total valine unless isomers are separated chromatographically. |
| D,L-Glutamic acid-d3 | Standard for quantification of glutamic acid and glutamine by chromatographic methods with tandem mass spectrometry.[6] | Useful for tracing metabolic pathways involving glutamic acid. |
Experimental Protocols
The precise protocol will vary depending on the sample matrix and analytical instrumentation. However, a general workflow for using deuterated amino acid standards for quantification by LC-MS/MS is provided below.
Protocol: Quantification of Amino Acids in Plasma using a Deuterated Internal Standard
This protocol provides a general example for sample preparation and analysis.
-
Sample Preparation:
-
Internal Standard Spiking:
-
Prepare a stock solution of the deuterated amino acid standard (e.g., this compound) at a known concentration.
-
Prepare a working solution by diluting the stock. For instance, resuspend the final dried sample in 100 µL of an acetonitrile:deuterated standard mixture (80:20, v/v).[3] The goal is to add the internal standard at a concentration similar to the expected analyte concentration.
-
-
Protein Precipitation and Extraction:
-
Vortex the plasma-solvent mixture for 10 seconds, then shake for 5 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at high speed (e.g., 14,000 rcf) for 2 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant containing the metabolites and internal standard to a new tube.
-
-
Sample Concentration:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2 µL) of the reconstituted sample onto the LC-MS/MS system.[12]
-
Use a suitable chromatography column (e.g., HILIC for polar metabolites) to separate the amino acids.[3]
-
Optimize the mass spectrometer settings in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native amino acid (analyte) and the deuterated internal standard.[12]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the unlabeled amino acid and a fixed concentration of the internal standard.
-
Mandatory Visualization
Conclusion
The choice of a deuterated amino acid standard is a critical decision in the design of quantitative metabolic and proteomic experiments. This compound is an effective internal standard for the quantification of total isoleucine concentration. Its high degree of deuteration (d10) provides a substantial mass shift, minimizing the risk of isotopic overlap with the analyte.
However, researchers must be aware that it is a mixture of four stereoisomers.[4] For studies requiring the specific quantification of the biologically active L-Isoleucine, a stereoisomerically pure standard, such as L-Isoleucine-d10, is the more appropriate choice. Ultimately, the optimal standard depends entirely on the specific research question and the isomers of interest. Proper validation and understanding of the standards' composition are paramount for generating high-quality, reliable data.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. L-Isoleucine-d10 | CAS | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of DL-Isoleucine-d10 for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of DL-Isoleucine-d10, a deuterated stable isotope-labeled internal standard, with other common alternatives for the quantification of isoleucine. The information herein, supported by established analytical principles, aims to assist researchers in making informed decisions for their method development and validation strategies.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification because their physicochemical properties are nearly identical to the analyte of interest.[1] This ensures they co-elute and experience similar matrix effects, ionization suppression or enhancement, and extraction recovery, providing the most accurate correction for analytical variability.[2][3] this compound falls into this category, offering a cost-effective alternative to more heavily labeled standards.
Performance Comparison of Internal Standards for L-Isoleucine Quantification
| Parameter | This compound (Deuterated) | L-Isoleucine-¹³C₆,¹⁵N (¹³C, ¹⁵N-Labeled) | Norleucine (Structural Analog) | Key Considerations |
| Chemical & Physical Similarity | High | Very High | Moderate | ¹³C, ¹⁵N-labeled standards are considered the most ideal as they are chemically identical to the analyte.[2] |
| Co-elution with Analyte | Generally co-elutes, but potential for slight chromatographic shift ("isotopic effect"). | Co-elutes perfectly with the analyte. | Elutes at a different retention time. | Chromatographic separation is crucial, especially to resolve isoleucine from its isobaric isomer, leucine.[4] |
| Correction for Matrix Effects | Good to Excellent | Excellent | Moderate to Poor | Matrix effects can significantly impact ionization efficiency; co-elution is key for accurate correction.[5] |
| Correction for Extraction Recovery | Excellent | Excellent | Good | All internal standards can correct for physical losses during sample preparation. |
| Accuracy | High | Very High | Moderate | Accuracy is dependent on how well the internal standard mimics the analyte's behavior.[6] |
| Precision | High | Very High | Moderate | Stable isotope-labeled standards generally yield lower coefficients of variation (CV%).[6] |
| Cost-Effectiveness | High | Moderate | Very High | Structural analogs are typically the most affordable option.[1] |
| Risk of Cross-Contamination | Low risk of unlabeled analyte in the standard, but requires high isotopic purity (≥98%).[7] | Very low risk of unlabeled analyte in the standard. | No risk of isotopic contribution to the analyte signal. | The purity of the internal standard is critical for accurate quantification.[7] |
Experimental Protocols
A robust cross-validation study is essential to empirically determine the performance of different internal standards. Below is a detailed protocol for such a study, based on established bioanalytical method validation guidelines.[8]
Objective:
To compare the accuracy and precision of L-Isoleucine quantification in human plasma using three different internal standards: this compound, L-Isoleucine-¹³C₆,¹⁵N, and Norleucine.
Materials:
-
L-Isoleucine (analyte)
-
This compound (Test IS 1)
-
L-Isoleucine-¹³C₆,¹⁵N (Reference IS)
-
Norleucine (Test IS 2)
-
Control human plasma
-
Methanol, Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
Protein precipitation solution (e.g., 0.1% formic acid in acetonitrile)
Methodology:
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of L-Isoleucine, this compound, L-Isoleucine-¹³C₆,¹⁵N, and Norleucine in a suitable solvent (e.g., 0.1% formic acid in water).[1]
-
Prepare separate working solutions for each internal standard at a concentration that provides a robust signal in the mass spectrometer.[9]
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking known concentrations of L-Isoleucine into blank human plasma.
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the respective internal standard working solution (L-Isoleucine-¹³C₆,¹⁵N, this compound, or Norleucine).[9]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A gradient elution to ensure the separation of L-Isoleucine from its isomer, L-Leucine.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
5. Cross-Validation Experiment:
-
Prepare a set of at least 20 study samples (or spiked QC samples) spanning the calibration range.[2]
-
Process and analyze each sample in duplicate using the validated method with L-Isoleucine-¹³C₆,¹⁵N as the internal standard.[2]
-
On a different day, process and analyze the same set of samples in duplicate using the validated method with this compound as the internal standard.[2]
-
Repeat the process using Norleucine as the internal standard.[2]
6. Data Analysis:
-
Calculate the concentration of L-Isoleucine for each sample using each internal standard.
-
Compare the results obtained with the different internal standards. The percentage difference between the mean concentrations obtained with the alternative internal standards and the reference internal standard (L-Isoleucine-¹³C₆,¹⁵N) should ideally be within ±15%.[2]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: A typical experimental workflow for the cross-validation of different internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Amino Acid Analysis Using DL-Isoleucine-d10 as an Internal Standard: A Comparative Guide
Introduction
Quantitative amino acid analysis is a cornerstone of research in numerous fields, from the characterization of biopharmaceuticals to the nutritional assessment of foods and the diagnosis of metabolic disorders.[1] The accuracy and reproducibility of these analyses are paramount. The use of stable isotope-labeled (SIL) internal standards, such as DL-Isoleucine-d10, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving reliable quantification.[2][3] SIL internal standards are chemically and physically almost identical to the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4]
While no formal inter-laboratory proficiency testing program specifically for this compound has been published, this guide provides a synthesized comparison of expected performance characteristics based on established LC-MS/MS methodologies for amino acid analysis. The data presented is representative of the precision and accuracy that can be achieved by different laboratories employing validated bioanalytical methods.
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data from three hypothetical laboratories for the quantification of L-Isoleucine in human plasma using a deuterated internal standard. These values are based on typical performance characteristics of validated LC-MS/MS methods for amino acid analysis.[5][6]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound | L-Isoleucine-¹³C₆,¹⁵N | DL-Isoleucine-d7 |
| Calibration Range | 1 - 2500 µM | 5 - 2000 µM | 2 - 1500 µM |
| Limit of Quantification (LOQ) | 1 µM | 5 µM | 2 µM |
| Intra-Assay Precision (%CV) | ≤ 5.5% | ≤ 8.2% | ≤ 9.5% |
| Inter-Assay Precision (%CV) | ≤ 8.9% | ≤ 11.5% | ≤ 13.8% |
| Accuracy (% Recovery) | 94.5% - 105.2% | 91.8% - 108.3% | 89.5% - 110.5% |
Note: %CV (Percent Coefficient of Variation) is a measure of precision, defined as the ratio of the standard deviation to the mean.[7] Inter-assay precision of less than 15% and intra-assay precision of less than 10% are generally considered acceptable.[8] Accuracy is a measure of how close the experimental value is to the true value.
Experimental Protocols
A detailed methodology is crucial for ensuring the reproducibility of results across different laboratories.[4] The following is a representative protocol for the quantitative analysis of L-Isoleucine in plasma using this compound as an internal standard.
Materials and Reagents
-
L-Isoleucine certified reference material
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Isoleucine and this compound in 0.1% formic acid in water.
-
Working Standard Solutions: Serially dilute the L-Isoleucine stock solution to prepare calibration standards covering the desired concentration range (e.g., 1-2500 µM).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 µM).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the L-Isoleucine reference material.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (this compound) to each tube (except for double blanks).
-
Add 150 µL of ice-cold methanol to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 UPLC system or equivalent.[10]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm or similar.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Mass Spectrometer: SCIEX 4500 tandem mass spectrometer or equivalent.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Isoleucine: Precursor Ion (Q1): m/z 132.1; Product Ion (Q3): m/z 86.1
-
This compound: Precursor Ion (Q1): m/z 142.2; Product Ion (Q3): m/z 92.2
-
Data Analysis
-
Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the curve.
-
Determine the concentration of L-Isoleucine in the QC and unknown samples using the regression equation from the calibration curve.
Visualization of Experimental Workflow
The use of an internal standard is a critical step in the analytical workflow to ensure data quality. The following diagram illustrates the logical sequence for quantitative analysis using this principle.
References
- 1. Amino Acid Calibration by INTERNAL STANDARD METHOD - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iroatech.com [iroatech.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. salimetrics.com [salimetrics.com]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of DL-Isoleucine-d10 in Biological Matrices
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of DL-Isoleucine-d10, a deuterated stable isotope-labeled internal standard, with other alternatives for the quantification of isoleucine in various biological matrices. The information presented herein is supported by established analytical principles and data from relevant studies.
Introduction to Internal Standards in Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard (IS) should co-elute with the analyte and exhibit identical chemical and physical properties. This ensures that it experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery, thereby providing the most accurate correction for analytical variability. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. While this compound is a commonly used deuterated standard, alternatives such as ¹³C and ¹⁵N-labeled isoleucine are also available and their comparative performance is a key consideration.
Performance Comparison of Isoleucine Internal Standards
While direct head-to-head comparative studies for various isoleucine SIL-IS across different biological matrices are not always available in published literature, the following tables summarize the expected performance characteristics based on established principles of stable isotope dilution and data from analogous studies.
Key Performance Parameters:
-
Co-elution with Analyte: The degree to which the internal standard and analyte have the same retention time in a chromatographic system. Perfect co-elution is ideal for compensating for matrix effects.
-
Isotopic Stability: The stability of the heavy isotopes on the molecule. Deuterium can sometimes be prone to back-exchange with hydrogen, which can compromise accuracy.
-
Matrix Effect Compensation: The ability of the internal standard to effectively normalize the signal variability of the analyte caused by the sample matrix.
-
Extraction Recovery Mimicry: How well the internal standard's recovery through the sample preparation process matches that of the analyte.
Table 1: Performance in Plasma
| Internal Standard | Co-elution with Analyte | Isotopic Stability | Matrix Effect Compensation | Extraction Recovery Mimicry |
| This compound | Good to Excellent (slight retention time shift may occur) | Good (generally stable, but potential for back-exchange exists) | Good to Excellent | Excellent |
| L-Isoleucine-¹³C₆,¹⁵N | Excellent (near-perfect co-elution)[1] | Excellent (highly stable) | Excellent[1] | Excellent |
| Structural Analog (e.g., Norleucine) | Poor (different retention time) | Excellent | Poor to Moderate | Moderate |
Table 2: Performance in Urine
| Internal Standard | Co-elution with Analyte | Isotopic Stability | Matrix Effect Compensation | Extraction Recovery Mimicry |
| This compound | Good to Excellent | Good | Good to Excellent | Excellent |
| L-Isoleucine-¹³C₆,¹⁵N | Excellent[1] | Excellent | Excellent[1] | Excellent |
| Structural Analog (e.g., Norleucine) | Poor | Excellent | Poor to Moderate | Moderate |
Table 3: Performance in Tissue Homogenates
| Internal Standard | Co-elution with Analyte | Isotopic Stability | Matrix Effect Compensation | Extraction Recovery Mimicry |
| This compound | Good to Excellent | Good | Good to Excellent | Excellent |
| L-Isoleucine-¹³C₆,¹⁵N | Excellent[1] | Excellent | Excellent[1] | Excellent |
| Structural Analog (e.g., Norleucine) | Poor | Excellent | Poor to Moderate | Moderate |
Summary of Comparison:
L-Isoleucine-¹³C₆,¹⁵N is generally considered the superior internal standard due to its near-perfect co-elution with the analyte and higher isotopic stability, which leads to more effective compensation for matrix effects.[1] However, this compound is a widely used and often more cost-effective alternative that provides good to excellent performance in most applications. Structural analogs are the least preferred option due to their different chemical and physical properties, which can lead to inaccurate quantification.
Experimental Protocols
The following are detailed methodologies for the quantification of isoleucine in different biological matrices using a stable isotope-labeled internal standard like this compound.
Quantification of Isoleucine in Human Plasma
This protocol outlines a common method for analyzing isoleucine in plasma using protein precipitation followed by LC-MS/MS analysis.
a. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., this compound) at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial.
b. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or a mixed-mode column suitable for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for isoleucine and the internal standard.
Quantification of Isoleucine in Urine
This protocol describes a "dilute-and-shoot" method for urine analysis, which is often sufficient due to the lower protein content.
a. Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Dilute a portion of the supernatant (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
Vortex and transfer to an autosampler vial.
b. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential modifications to the gradient to optimize for the urine matrix.
Quantification of Isoleucine in Tissue Homogenates
This protocol involves homogenization of the tissue followed by protein precipitation.
a. Sample Preparation:
-
Accurately weigh a small piece of frozen tissue.
-
Add a suitable volume of homogenization buffer (e.g., PBS) and homogenize the tissue using a mechanical homogenizer.
-
Perform protein precipitation on an aliquot of the homogenate as described for plasma, adding the internal standard with the precipitation solvent.
-
Follow the subsequent steps of centrifugation, evaporation, and reconstitution as for plasma samples.
b. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be similar to those for plasma, but may require further optimization to handle the complexity of the tissue matrix.
Visualizations
Isoleucine and the mTOR Signaling Pathway
Isoleucine, as a branched-chain amino acid, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: The mTOR signaling pathway activated by Isoleucine.
Experimental Workflow for Isoleucine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of isoleucine in a biological matrix using an internal standard.
Caption: A generalized experimental workflow for isoleucine quantification.
References
A Comparative Guide to the Linearity and Range of Quantification with DL-Isoleucine-d10
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results. DL-Isoleucine-d10, a deuterated form of the essential amino acid isoleucine, serves as an excellent internal standard for the quantification of isoleucine and its isomers. This guide provides a comprehensive comparison of the expected analytical performance of this compound with alternative internal standards, supported by representative experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an appropriate internal standard is critical for correcting analytical variability. Stable isotope-labeled internal standards, such as this compound, are considered superior because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.
Table 1: Comparison of Quantitative Performance Data for Isoleucine Quantification
| Analytical Method | Analyte | Internal Standard | Linearity Range (µM) | LLOQ (µM) | ULOQ (µM) | R² |
| LC-MS/MS | L-Isoleucine | This compound | 0.5 - 500 | 0.5 | 500 | >0.995 |
| LC-MS/MS | L-Isoleucine | L-Norleucine (analog) | 1 - 250 | 1 | 250 | >0.990 |
| HPLC-UV | DL-Isoleucine | Not specified | 75 - 175 (µg/mL) | 75 (µg/mL) | 175 (µg/mL) | >0.99 |
| GC-MS | D-Isoleucine | Not specified | 0.1 - 50 | 0.15 | 50 | >0.99 |
Note: Data for this compound is representative of typical performance for deuterated amino acid internal standards in LC-MS/MS assays. Data for other methods are derived from existing literature on isoleucine quantification.
Table 2: Performance Comparison of Internal Standard Types for L-Isoleucine Quantification
| Feature | This compound (Deuterated) | L-Isoleucine-¹³C₆,¹⁵N (¹³C,¹⁵N-Labeled) | L-Norleucine (Structural Analog) |
| Chromatographic Co-elution | Nearly identical to analyte; minor isotopic effects possible. | Identical to analyte. | Different retention time. |
| Matrix Effect Compensation | Excellent, assuming co-elution. | The "gold standard"; considered the most accurate. | Prone to differential matrix effects, leading to potential inaccuracies. |
| Accuracy & Precision | High | Very High | Moderate to Low |
| Cost | Moderate | High | Low |
| Risk of Crosstalk | Low, dependent on mass resolution. | Very low due to larger mass shift. | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below is a representative protocol for the quantification of L-Isoleucine in human plasma using this compound as an internal standard by LC-MS/MS.
Protocol: Quantification of L-Isoleucine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
L-Isoleucine certified reference standard
-
This compound
-
LC-MS grade methanol (B129727), acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (EDTA or heparin-coated tubes)
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Isoleucine and this compound in 0.1% formic acid in water.
-
Working Standard Solutions: Serially dilute the L-Isoleucine stock solution to prepare calibration standards ranging from 0.5 to 500 µM.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM.
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control, add 10 µL of the this compound working solution.
-
Vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate isoleucine from its isomers (e.g., starting at 85% B, ramping to 60% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Isoleucine: Precursor Ion (m/z) 132.1 → Product Ion (m/z) 86.1
-
This compound: Precursor Ion (m/z) 142.2 → Product Ion (m/z) 92.2
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Isoleucine to this compound against the concentration of the calibration standards.
-
Use a linear regression model with 1/x² weighting to fit the calibration curve.
-
Determine the concentration of L-Isoleucine in the plasma samples from the calibration curve.
Mandatory Visualization
Experimental workflow for quantitative analysis.
Simplified mTOR signaling pathway.
A Comparative Guide to the Limit of Detection and Quantification for Isoleucine Utilizing DL-Isoleucine-d10 as an Internal Standard
This guide provides a comprehensive comparison of analytical performance for the quantification of isoleucine, with a focus on methods employing DL-Isoleucine-d10 as an internal standard. Designed for researchers, scientists, and drug development professionals, this document outlines the limits of detection (LOD) and quantification (LOQ) achievable with modern analytical techniques, supported by detailed experimental protocols.
Data Presentation: Quantitative Performance Metrics
The accurate quantification of amino acids like isoleucine is critical in various research fields, from metabolomics to clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose due to its high sensitivity and selectivity.[1][2]
Below is a summary of typical performance characteristics for isoleucine quantification using LC-MS/MS with a stable isotope-labeled internal standard.
| Parameter | Performance | Matrix | Method | Internal Standard | Citation |
| Limit of Detection (LOD) | 0.60 µM | Human Plasma | LC-MS/MS | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | [3][4] |
| Limit of Quantification (LOQ) | 2.0 µM | Human Plasma | LC-MS/MS | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | [3][4] |
| Lower Limit of Quantification (LLOQ) | ~1 µmol/L | Plasma/Serum | LC-MS/MS (with derivatization) | Stable Isotope Standards | [5] |
| Linearity Range | 2.0–1500 µM | Human Plasma | LC-MS/MS | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | [3][4] |
| Intra-assay Precision (%RSD) | 4–10% | Human Plasma | LC-MS/MS | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | [3] |
| Accuracy | 89–95% | Human Plasma | LC-MS/MS | Leucine(13C6;15N), Isoleucine(13C6;15N), Valine(13C5;15N) | [3] |
Note: The limits of detection and quantification can vary depending on the specific instrumentation, sample matrix, and overall method optimization.
Experimental Protocols
A robust and reliable analytical method is crucial for achieving low detection and quantification limits. The following is a typical experimental protocol for the quantification of isoleucine in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.
1. Materials and Reagents
-
Isoleucine standard
-
This compound (Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma
2. Standard and Internal Standard Preparation
-
Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve isoleucine in 0.1% formic acid in water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1% formic acid in water.[6]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution. Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the stock solution.[1]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the this compound working solution.
-
Add 400 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid to precipitate proteins.[1][6]
-
Centrifuge at high speed (e.g., 13,000-14,000 x g) for 10 minutes at 4°C.[1][6]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A mixed-mode or chiral column is often necessary to separate isoleucine from its isobaric isomer, leucine.[4][6] An Intrada Amino Acid column (50 x 3 mm, 3 µm) is a suitable option.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Injection Volume: 5 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Isoleucine Transition: m/z 132.2 → 86.4[4]
-
Isoleucine-d10 Transition: A specific transition for the deuterated standard would be monitored (e.g., m/z 142.2 → appropriate fragment ion).
-
5. Data Analysis and Quantification
-
Calibration curves are constructed by plotting the peak area ratio of the analyte (isoleucine) to the internal standard (this compound) against the concentration of the analyte.
-
A linear regression model is used to determine the concentration of isoleucine in the samples.[1]
Visualizations
To further clarify the experimental process and the logic behind using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for isoleucine quantification.
Caption: Logic of internal standard-based quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the isotopic effect of deuterium labeling on chromatography
For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards in quantitative bioanalysis is a widespread and invaluable practice.[1][2] However, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a subtle but significant chromatographic artifact: a shift in retention time compared to the non-labeled analogue.[1][3] This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), can have implications for data accuracy and method robustness.[4] This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data.
The Origin of the Chromatographic Deuterium Isotope Effect
The CDE arises from the minor physicochemical differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3] These seemingly small changes can influence the intermolecular interactions between the analyte and the stationary phase, leading to altered retention times.[3]
Comparison of Deuterium Labeling Effects Across Chromatographic Modes
The magnitude and direction of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed.[3] Below is a summary of the observed effects in reversed-phase, normal-phase, hydrophilic interaction, and gas chromatography.
Reversed-Phase Chromatography (RPC)
In RPC, which separates molecules based on their hydrophobicity, deuterated compounds generally elute earlier than their non-labeled counterparts.[3] This is often referred to as an "inverse isotope effect."[4] The earlier elution is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, which results in weaker van der Waals interactions with the non-polar stationary phase.[4][5]
Normal-Phase Chromatography (NPC)
In contrast to RPC, deuterated compounds in normal-phase chromatography, which separates molecules based on their polarity, tend to elute later than their non-labeled analogues.[3] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
In HILIC, the isotope effect can be variable. In some cases, deuterated peptides have been observed to be slightly more hydrophilic than their non-deuterated counterparts, which could lead to longer retention times. However, the effect can be minimal under certain conditions, such as acidic mobile phases.
Gas Chromatography (GC)
Similar to RPC, an "inverse isotope effect" is commonly observed in GC, where deuterated compounds typically elute earlier than their protiated counterparts, especially on non-polar stationary phases.[6][7][8] This is largely attributed to the vapor pressure isotope effect.[7] However, on polar stationary phases, a "normal" isotope effect (later elution of the deuterated compound) can occur.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the observed retention time differences between deuterated and non-deuterated compounds under different chromatographic conditions. A positive retention time difference (Δt_R) indicates that the deuterated compound elutes earlier than the non-deuterated compound.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound/Analyte | Number of Deuterium Atoms | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R, seconds) | Reference |
| Dimethyl-labeled E. coli tryptic digests (Light vs. Intermediate) | 2 | Not Specified | Acetonitrile/Water with 0.1% Formic Acid | 2.0 | [9] |
| Dimethyl-labeled E. coli tryptic digests (Light vs. Heavy) | 4 | Not Specified | Acetonitrile/Water with 0.1% Formic Acid | 2.9 | [9] |
| Metformin | 6 | Not Specified | Not Specified | 1.8 | [10] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound/Analyte | Number of Deuterium Atoms | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Olanzapine (B1677200) (OLZ) vs. OLZ-D3 | 3 | Nucleosil Silica | Acetonitrile/Methanol (B129727) with Ammonium Acetate | 0.34 | [11] |
| Des-methyl olanzapine (DES) vs. DES-D8 | 8 | Nucleosil Silica | Acetonitrile/Methanol with Ammonium Acetate | 0.73 | [11] |
Table 3: Gas Chromatography (GC)
| Compound/Analyte | Number of Deuterium Atoms | Stationary Phase | Isotope Effect (hdIEC = tR(H)/tR(D)) | Reference |
| Amino Acid Derivatives (various) | 3 | Optima 17 | 1.0009 - 1.0400 | [10] |
| Toluene-d5/d0 | 5 | SPB-5 | Baseline Separation | [7] |
| Octane-d18/d0 | 18 | SPB-5 | Baseline Separation | [7] |
| Ethylbenzene-d10/d0 | 10 | SPB-5 | Baseline Separation | [7] |
Experimental Protocols
To accurately assess the chromatographic deuterium isotope effect, a systematic approach is required. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.
Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard
Objective: To determine the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase LC-MS conditions.[4]
Materials:
-
Analyte and its corresponding deuterated internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4]
-
LC-MS/MS system
Procedure:
-
Standard Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient to achieve good peak shape and retention for the analyte (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 30 °C.[4]
-
-
Mass Spectrometry:
-
Data Acquisition and Analysis:
-
Inject the mixture of deuterated and non-deuterated standards into the chromatograph.[3]
-
Monitor the elution profile using a suitable detector.[3]
-
Record the retention times for both the deuterated and non-deuterated peaks.[3]
-
Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).[3]
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[3]
-
Mandatory Visualization
Caption: Experimental workflow for assessing the deuterium isotope effect on retention time.
Caption: Factors contributing to the deuterium isotope effect on chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Internal Standards for Isoleucine Quantification: DL-Isoleucine-d10 vs. Structural Analogs
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison of DL-Isoleucine-d10, a stable isotope-labeled internal standard (SIL-IS), with commonly used structural analogs for the quantification of isoleucine. The information presented, supported by established analytical principles, is intended for researchers, scientists, and drug development professionals seeking to develop robust and defensible bioanalytical methods.
The Critical Role of Internal Standards
Internal standards are essential in mass spectrometry-based quantification to correct for variability that can be introduced during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences similar matrix effects, ionization suppression or enhancement, and extraction recovery.[2] This normalization is crucial for obtaining high-quality data in complex biological matrices.[3]
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition.[4] This near-identical nature ensures co-elution with the analyte, providing the most accurate correction for analytical variability.[2] Structural analogs, while often more cost-effective, have different chemical and physical properties, which can lead to less reliable quantification.[5]
Performance Comparison: this compound vs. Structural Analogs
Table 1: Expected Performance Characteristics of this compound and a Structural Analog Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (e.g., Norleucine) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Due to its identical chemical structure, this compound co-elutes with the analyte, ensuring both experience the same matrix effects at the same time.[2] |
| Matrix Effect Compensation | High | Moderate to Low | The deuterated standard experiences nearly identical ion suppression or enhancement as the analyte, leading to more accurate correction. A structural analog will have different ionization characteristics.[1] |
| Accuracy (% Bias) | Low (e.g., < 5%) | Potentially High (e.g., > 15%) | Superior matrix effect compensation leads to significantly better accuracy.[6] |
| Precision (%RSD) | Low (e.g., < 10%) | Higher (e.g., > 15%) | Consistent correction for variability results in higher precision.[4] |
| Recovery Mimicry | High | Variable | The deuterated standard will have nearly identical extraction recovery to the analyte. A structural analog's recovery can differ significantly. |
| Risk of Inaccurate Quantification | Low | High | The differing physicochemical properties of a structural analog increase the risk of biased results.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation of any bioanalytical assay. Below is a generalized protocol for the cross-validation of internal standards for isoleucine quantification in a biological matrix like plasma.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standards: Prepare individual stock solutions of L-Isoleucine, this compound, and a structural analog (e.g., Norleucine) in a suitable solvent (e.g., 0.1% formic acid in water/methanol) to a concentration of 1 mg/mL.[5][7]
-
Working Solutions: Prepare separate working solutions for each internal standard by diluting the stock solutions to a concentration that provides a robust signal in the mass spectrometer (e.g., 10 µg/mL).[7]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking known concentrations of L-Isoleucine into a blank biological matrix. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.[8]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC into a microcentrifuge tube.[7]
-
Add 10 µL of the respective internal standard working solution to each tube (except for blank samples) and vortex briefly.[8]
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.[7]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.[7]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
LC-MS/MS Conditions
-
LC System: A UHPLC system with a C18 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is common.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally employed.[9]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-Isoleucine and each internal standard.[9]
-
L-Isoleucine: e.g., Q1: 132.1 -> Q3: 86.1
-
This compound: e.g., Q1: 142.2 -> Q3: 92.1
-
Norleucine (Structural Analog): e.g., Q1: 132.1 -> Q3: 86.1 (requires chromatographic separation from L-Isoleucine)[5]
-
Data Analysis and Cross-Validation
-
Process and analyze a set of at least 20 study samples in duplicate using the validated method with this compound as the internal standard.[5]
-
On a different day, process and analyze the same set of samples in duplicate using the validated method with the structural analog as the internal standard.[5]
-
Calculate the concentration of L-Isoleucine for each sample using each internal standard.
-
Compare the results. The percentage difference between the mean concentrations obtained with the structural analog and this compound should be within ±20% for at least 67% of the samples to be considered comparable.[5]
Mandatory Visualizations
Signaling Pathway
Branched-chain amino acids, including isoleucine, play a crucial role in activating the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[10][11]
Caption: Isoleucine activates the mTORC1 signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of internal standards in a bioanalytical method.
Caption: Workflow for internal standard cross-validation.
Conclusion
For the robust and defensible quantitative analysis of isoleucine, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.[5] Its near-identical physicochemical properties to the analyte ensure the most accurate compensation for analytical variability, leading to higher quality data.[4] While structural analogs present a more cost-effective option, they carry a higher risk of inaccurate quantification due to inherent differences in their chemical and physical behavior.[5] Careful validation is necessary to understand and mitigate the potential for chromatographic shifts and differential matrix effects when using any internal standard.[12][13] Ultimately, the choice of internal standard should be guided by the specific requirements of the study for accuracy, precision, and data reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BCAA (Branched-Chain Amino Acids) Inhibiting the Autophagy System via the Activation of mTORC1, Thereby Upregulating the Tumor Suppressor PDCD4 in Huh7 Hepatoma Cells [mdpi.com]
- 11. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
Evaluating the Cost-Effectiveness of DL-Isoleucine-d10 in Quantitative Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in mass spectrometry-based analyses. Among the available options for the essential amino acid isoleucine, DL-Isoleucine-d10 presents a potentially cost-effective alternative to more commonly used 13C and 15N-labeled counterparts. This guide provides an objective comparison of this compound with other stable isotope-labeled isoleucine standards, supported by a review of their performance characteristics and detailed experimental protocols.
Performance Comparison of Isoleucine Isotopic Standards
The choice of an internal standard is a critical step in developing robust quantitative assays. The ideal standard should co-elute with the analyte and exhibit identical chemical and physical properties to ensure accurate correction for variability during sample preparation, chromatography, and ionization. While stable isotope-labeled standards are considered the gold standard, the specific isotope can influence performance and cost.
Table 1: Comparison of Common Stable Isotope-Labeled Isoleucine Standards
| Feature | This compound | L-Isoleucine-¹³C₆ | L-Isoleucine-¹⁵N | L-Isoleucine-¹³C₆,¹⁵N |
| Isotopic Label | Deuterium (B1214612) (²H) | Carbon-13 | Nitrogen-15 | Carbon-13, Nitrogen-15 |
| Mass Shift (Da) | +10 | +6 | +1 | +7 |
| Chemical Identity | Racemic mixture (D/L) | L-isomer | L-isomer | L-isomer |
| Metabolic Incorporation | L-isomer incorporated | Incorporated | Incorporated | Incorporated |
| Potential for Isotope Effects | Higher | Lower | Lower | Lower |
| Chromatographic Co-elution | Potential for slight retention time shift | Generally co-elutes perfectly | Generally co-elutes perfectly | Generally co-elutes perfectly |
| Relative Cost | Lower | Higher | Higher | Highest |
Cost-Effectiveness Analysis
The primary advantage of this compound lies in its lower cost compared to 13C and 15N labeled standards. This can be a significant factor in large-scale studies or for laboratories with budget constraints. However, it is crucial to weigh the cost savings against potential analytical trade-offs. The presence of the D-isomer in this compound is generally not a concern for its use as an internal standard in the quantification of L-Isoleucine, as the D-isomer is not incorporated into proteins and can be chromatographically separated if necessary.[1][2] The most significant consideration with deuterium labeling is the potential for a slight shift in retention time compared to the unlabeled analyte, which needs to be carefully evaluated during method development.[3]
Experimental Protocols
Protocol 1: Quantification of L-Isoleucine in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a standard procedure for the quantitative analysis of L-Isoleucine in a biological matrix.
1. Materials and Reagents:
-
This compound
-
L-Isoleucine (for calibration curve)
-
Human plasma (or other biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water.
-
This compound Working Internal Standard (IS) Solution (10 µg/mL): Dilute the stock solution 1:100 with 0.1% formic acid in water.
-
L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Isoleucine and dissolve it in 1 mL of 0.1% formic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Isoleucine stock solution into a blank plasma matrix to achieve a concentration range that covers the expected analyte concentrations.
3. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working IS solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation of isoleucine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Isoleucine: Q1 (m/z) 132.1 -> Q3 (m/z) 86.1
-
This compound: Q1 (m/z) 142.2 -> Q3 (m/z) 92.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Isoleucine to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
L-Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, as a branched-chain amino acid, plays a crucial role in activating the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][4]
References
A Comparative Guide to Regulatory Expectations for Stable Isotope Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drugs and their metabolites in biological matrices is fundamental to regulatory approval. Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of high-quality quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This guide provides a comparative overview of the harmonized regulatory guidelines, a data-driven comparison of common stable isotope labels, and detailed experimental protocols for key validation experiments.
The Regulatory Landscape: Harmonization under ICH M10
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have aligned their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[3][4][5][6][7] This globally recognized standard provides a unified framework, ensuring that bioanalytical data is reliable and acceptable across different regions.
The primary role of an internal standard (IS) is to correct for variability throughout the analytical process.[4][8] A SIL-IS is the preferred choice as it shares nearly identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte during sample extraction, chromatography, and detection, thus correcting for variations in recovery and matrix effects.[4][7][9]
Comparison of Stable Isotope Labels: ¹³C vs. ²H (Deuterium)
While all SIL-ISs are not created equal, the choice of isotope can significantly impact assay performance.[1][10] Carbon-13 (¹³C) and Deuterium (B1214612) (²H) are the most common labels, each with distinct characteristics. Although deuterium-labeled standards are often more readily available, ¹³C-labeled standards are increasingly recognized for their superior performance.[1][11][12]
Table 1: Performance Comparison of ¹³C vs. ²H-Labeled Internal Standards
| Performance Parameter | ¹³C-Labeled Standards | ²H-Labeled (Deuterated) Standards | Regulatory Implication |
| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte due to negligible physicochemical changes.[1][11] | Often elute slightly earlier than the analyte ("isotope effect"), especially in high-resolution UPLC systems.[1][10] | Co-elution is critical for accurately compensating for matrix effects that can vary across a chromatographic peak.[9] |
| Correction for Matrix Effects | Excellent ability to correct for ion suppression or enhancement due to identical elution profiles and ionization behavior.[1] | The chromatographic shift can lead to differential matrix effects between the analyte and IS, compromising accuracy.[1] | ICH M10 requires a thorough evaluation of matrix effects from multiple sources.[2][7] |
| Isotopic Stability | Highly stable; the ¹³C label is not susceptible to back-exchange.[12] | Can be prone to hydrogen/deuterium back-exchange, especially if the label is on an exchangeable site (e.g., heteroatoms).[9][13] | The stability of the IS must be demonstrated; any instability can compromise the integrity of the entire study.[6][7] |
| Mass Difference | Provides a clean mass shift. A +3 Da or greater shift is recommended to avoid isotopic crosstalk.[13] | Multiple deuterium atoms are often needed for a sufficient mass shift, which can exacerbate the isotope effect.[9][11] | A suitable mass difference is necessary to prevent interference from the natural isotopic abundance of the analyte.[13] |
| Overall Performance | Considered the "gold standard" for robust, accurate, and reproducible quantification.[1] | Widely used but requires careful evaluation to ensure the isotope effect does not compromise data quality.[14][15] | Both are acceptable, but regulators expect justification for the choice of IS and proof of its suitability for the method. |
Summary of Key Validation Acceptance Criteria (ICH M10)
The internal standard is integral to demonstrating that a bioanalytical method is fit for its purpose.[4] The analyte-to-IS peak area ratio is the primary value used to determine concentration and assess method performance against regulatory acceptance criteria.
Table 2: ICH M10 Acceptance Criteria for Key Validation Parameters
| Validation Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
| Accuracy & Precision | To demonstrate the closeness of measured values to the nominal value and the degree of scatter. | 3 precision and accuracy batches with Quality Control (QC) samples at a minimum of 4 concentration levels.[16] | Mean concentration within ±15% of nominal for QCs; ±20% for the Lower Limit of Quantitation (LLOQ). Precision (%CV) not to exceed 15% for QCs and 20% for the LLOQ.[7] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | Evaluate matrix from at least 6 different sources/lots at low and high QC concentrations.[7][17] | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[2][7] |
| Stability | To ensure the analyte is stable under various storage and handling conditions.[4] | Evaluate freeze-thaw, bench-top, and long-term stability using low and high concentration QCs.[2][7] | Mean concentration of stability QCs should be within ±15% of their nominal concentration.[4][7] |
| Carry-over | To ensure that residual analyte from a high-concentration sample does not affect the subsequent sample. | Analyze a blank sample immediately following the highest calibration standard. | Carry-over in the blank sample should not be >20% of the LLOQ for the analyte and 5% for the internal standard.[7] |
| Dilution Integrity | To verify that samples can be diluted without impacting accuracy. | Dilute QC samples (above the high end of the calibration range) with blank matrix. | Accuracy and precision of the diluted QCs should be within ±15%.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for a successful bioanalytical method validation.[7]
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the potential for ion suppression or enhancement from different sources of biological matrix and to ensure the SIL-IS adequately compensates for it.
Methodology:
-
Source Matrix: Obtain at least six lots of blank biological matrix from individual donors.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare analyte and SIL-IS solutions in a clean reconstitution solvent at two concentrations (corresponding to Low QC and High QC).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. After the final extraction step, spike the extracts with the analyte and SIL-IS at Low and High QC concentrations.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS system.
-
Calculations:
-
Matrix Factor (MF): For each lot and concentration, calculate the MF for the analyte and the IS separately:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
-
Acceptance: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six lots. The %CV must be ≤15%.[2][7]
Protocol 2: Assessment of Analyte Stability
Objective: To ensure the analyte is stable in the biological matrix during the expected conditions of sample handling, storage, and analysis.
Methodology:
-
Prepare Samples: Spike a pool of blank matrix with the analyte to prepare QC samples at low and high concentrations (LQC and HQC).
-
Conduct Stability Tests:
-
Freeze-Thaw Stability: Store LQC and HQC samples at the intended storage temperature (e.g., -80°C) for 24 hours, then thaw unassisted at room temperature. Repeat for a minimum of three cycles.[2]
-
Bench-Top (Short-Term) Stability: Thaw LQC and HQC samples and keep them at room temperature for a duration that exceeds the expected sample handling and preparation time (e.g., 4-24 hours).[7]
-
Long-Term Stability: Store LQC and HQC samples at the intended storage temperature for a period equal to or longer than the time from sample collection to analysis in the study.[2][7]
-
-
Analysis: After the designated storage period for each test, process the stability samples along with a freshly prepared calibration curve and freshly prepared comparison QCs.
-
Acceptance: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[7]
Visualizing the Bioanalytical Workflow and Validation Logic
Diagrams can clarify complex processes and relationships within bioanalytical validation.
Caption: A generalized workflow for quantitative bioanalysis using a SIL-IS.
Caption: The analyte/IS ratio is central to assessing key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. nalam.ca [nalam.ca]
The Analytical Edge: A Comparative Guide to the Advantages of Racemic DL-Isoleucine-d10
In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. For researchers, scientists, and drug development professionals utilizing mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an objective comparison of the advantages of using a deuterated, racemic mixture like DL-Isoleucine-d10, evaluating its performance against other common alternatives and providing the experimental context for its application.
The Gold Standard: Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] this compound falls into this category, where ten hydrogen atoms in the isoleucine molecule have been replaced with their heavier, stable isotope, deuterium. This seemingly subtle modification provides a distinct analytical advantage.
The core principle is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation. Because its chemical and physical properties are nearly identical to the endogenous, non-labeled analyte (L-Isoleucine), it experiences the same processing variations, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[3] Since the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals is used for quantification. This ratiometric measurement corrects for experimental inconsistencies, leading to significantly more accurate and precise results.[3]
Racemic vs. Enantiopure: A Cost-Effective and Versatile Approach
This compound is a racemic mixture, containing equal parts of D-Isoleucine-d10 and L-Isoleucine-d10. While modern drug development often focuses on single enantiomers due to their potentially different pharmacological effects, the use of a racemic mixture as an internal standard offers distinct advantages in a research setting.[1]
One of the primary benefits is cost-effectiveness . The chemical synthesis of racemic mixtures is often simpler and less expensive than the production of enantiopure compounds.[3] For routine bioanalysis where the primary goal is the accurate quantification of the naturally occurring L-Isoleucine, a racemic deuterated standard provides the core benefits of isotope dilution without the higher cost of an enantiopure L-Isoleucine-d10.
Furthermore, the presence of the D-isomer does not typically interfere with the quantification of the L-isomer. In most standard reversed-phase chromatography, the D- and L-isomers will co-elute.[4] For the purpose of an internal standard where a single, combined peak for this compound is used, this is often inconsequential. Should the separation of D- and L-isomers be necessary for specific research questions, chiral chromatography columns can be employed.[5]
Performance Comparison: this compound vs. Alternatives
Table 1: Expected Performance Comparison of Internal Standards for L-Isoleucine Quantification
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Norleucine) | No Internal Standard |
| Accuracy (% Bias) | Typically ≤ ±5% | ±10-20% | Potentially > ±50% |
| Precision (%CV) | Typically ≤ 5% | 5-15% | Potentially > 20% |
| Matrix Effect Compensation | High (co-elutes with analyte) | Moderate to Low (different retention time and ionization) | None |
| Correction for Extraction Variability | High | Moderate | None |
| Cost | Moderate | Low | N/A |
| Regulatory Acceptance | High (Preferred) | Acceptable with justification | Not acceptable for regulated bioanalysis |
This table represents typical performance characteristics and is for illustrative purposes.
As the data indicates, the use of a deuterated internal standard like this compound is expected to yield the highest accuracy and precision, primarily due to its superior ability to compensate for matrix effects.[1][2]
Experimental Protocols
Protocol 1: Quantification of L-Isoleucine in Human Plasma using LC-MS/MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of L-Isoleucine in a biological matrix.
1. Materials and Reagents:
-
This compound
-
L-Isoleucine (analytical standard)
-
Human Plasma (control)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Solutions:
-
L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Isoleucine in 0.1% formic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the L-Isoleucine stock solution with control plasma to cover the desired concentration range.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1% formic acid in water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with 0.1% formic acid in water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for the separation of isoleucine from other amino acids.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Isoleucine: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z
-
This compound: e.g., Q1: 142.1 m/z -> Q3: 92.1 m/z
-
5. Data Analysis:
-
Quantify L-Isoleucine concentrations by calculating the peak area ratio of the analyte to the internal standard and plotting against the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
L-Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, the biologically active enantiomer present in the DL-Isoleucine mixture, is known to be an activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Isoleucine activation of the mTORC1 signaling pathway.
References
A Researcher's Guide to DL-Isoleucine-d10: A Comparative Analysis of Leading Vendors
For researchers, scientists, and professionals in drug development, the quality and purity of isotopically labeled compounds are paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of DL-Isoleucine-d10 from prominent vendors, offering a clear overview of product specifications, essential quality control protocols, and relevant metabolic pathways.
Vendor Product Comparison
Sourcing high-quality stable isotope-labeled amino acids is a critical first step in many research applications, from metabolic studies to quantitative proteomics. Below is a summary of product specifications for this compound from leading suppliers. It is important to note that while some vendors provide detailed batch-specific Certificates of Analysis (CoA), others offer more general product specifications.
| Parameter | Cayman Chemical | MedchemExpress | Cambridge Isotope Laboratories |
| Product Name | Isoleucine-d10 | This compound | L-Isoleucine (D10, 98%) |
| CAS Number | 29909-02-2 | 29909-02-2 | 35045-71-7 |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₃D₁₀NO₂ | C₆D₁₀H₃NO₂ |
| Formula Weight | 141.2 g/mol | 141.23 g/mol | 141.23 g/mol |
| Chemical Purity | ≥98% (mixture of isomers)[1] | 98.6% (HPLC, Batch specific CoA) | 98% (for L-isomer)[2][3] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d10)[4] | 99.0% (Batch specific CoA) | Not specified for DL-form |
| Stereoisomeric Form | Mixture of L, D, L-allo, and D-allo isomers[4] | DL-Isoleucine | L-Isoleucine |
Key Experimental Protocols for Quality Assessment
To ensure the identity, purity, and isotopic enrichment of this compound, a series of analytical experiments are essential. The following table outlines the methodologies for these critical tests.
| Experiment | Methodology |
| Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC) | Objective: To determine the chemical purity of the compound and identify any non-labeled or other impurities. Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector. Column: A reverse-phase C18 column is commonly used for amino acid analysis. Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher specificity. Analysis: The chemical purity is calculated based on the area percentage of the main peak corresponding to isoleucine in the chromatogram. |
| Isotopic Enrichment Analysis by Mass Spectrometry (MS) | Objective: To determine the percentage of molecules that are labeled with deuterium (B1214612). Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI). Sample Preparation: The sample is dissolved in a suitable solvent and infused directly or injected via an LC system. Data Acquisition: Mass spectra are acquired in full scan mode to observe the isotopic distribution of the molecular ion. Analysis: The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the fully deuterated (d10) and non-deuterated (d0) forms of isoleucine, after correcting for the natural isotopic abundance of other elements. |
| Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy | Objective: To confirm the chemical structure of the isoleucine molecule and the positions of the deuterium labels. Instrumentation: A high-field NMR spectrometer. Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Experiments: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of a fully deuterated compound, the proton signals should be absent or significantly reduced. The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the isoleucine structure. Analysis: The obtained spectra are compared with reference spectra of unlabeled isoleucine to confirm the structure and the successful incorporation of deuterium. |
Visualizing Experimental and Metabolic Pathways
To provide a clearer understanding of the application and analysis of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the metabolic fate of isoleucine.
References
Safety Operating Guide
Proper Disposal of DL-Isoleucine-d10: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Isoleucine-d10, a stable, non-radioactive, isotopically labeled amino acid. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it with the standard care applied to all laboratory chemicals. The following procedures are based on general laboratory safety principles and information from safety data sheets for similar compounds.
Essential Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and materials contaminated with it involves a systematic process of segregation, containment, and appropriate disposal routes.
1. Waste Identification and Segregation:
The first critical step is to correctly identify and segregate the waste. Do not mix this compound waste with general laboratory trash or other incompatible waste streams.
-
Solid Waste: This category includes:
-
Unused or expired this compound solid reagent.
-
Contaminated disposable materials such as weighing papers, pipette tips, and gloves.
-
-
Liquid Waste: This category includes:
-
Solutions containing dissolved this compound.
-
Rinsates from cleaning glassware that was in contact with this compound.
-
2. Waste Containment:
Proper containment is crucial to prevent accidental exposure and environmental contamination.
-
Solid Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for solid waste.
-
The label should prominently display "this compound Solid Waste".
-
-
Liquid Waste Container:
-
Use a designated, leak-proof, and clearly labeled container for liquid waste.
-
The label should read "this compound Liquid Waste" and specify the solvent used.
-
3. Final Disposal:
Consult your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for final disposal. Do not dispose of this compound down the drain or in regular trash.[1][2] The recommended final disposal method is typically incineration by a licensed waste disposal service.
Quantitative Data Summary
The following table summarizes key quantitative data for DL-Isoleucine, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| Melting Point/Range | 210 °C / 410 °F |
| Decomposition Temperature | 292 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling DL-Isoleucine-d10
For researchers, scientists, and professionals in drug development, ensuring the integrity of research materials and maintaining a safe laboratory environment are paramount. This guide provides essential safety and logistical information for the handling of DL-Isoleucine-d10, a stable isotope-labeled amino acid. By adhering to these procedures, you can ensure the accuracy of your experimental results and the safety of all laboratory personnel.
This compound is not classified as a hazardous substance; however, standard laboratory safety protocols should always be observed.[1] The primary concerns when handling stable isotope-labeled amino acids are to prevent contamination and ensure the compound's stability.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure and prevent contamination.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles.[3][4] |
| Hand Protection | Gloves | Disposable nitrile gloves. | Prevents skin contact and contamination of the sample.[3] |
| Body Protection | Lab Coat | A standard laboratory coat. | Protects clothing and skin from accidental spills.[3][5] |
Operational Plan: From Receipt to Use
Following a structured workflow is critical to maintaining the quality of this compound and ensuring reproducible experimental outcomes.
Detailed Experimental Protocols
Storage Conditions:
To maintain the chemical and isotopic purity of this compound, proper storage is crucial.[6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][6] | Slows down potential chemical degradation.[6] |
| Humidity | Store in a desiccated environment. | Moisture can lead to hydrolysis and degradation.[6] |
| Light | Protect from light by using opaque containers. | Light, especially UV, can cause photochemical degradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation of sensitive compounds. |
Weighing and Dissolving Protocol:
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation on the cold powder.[6]
-
Weighing: In a well-ventilated area or a chemical fume hood, use a calibrated analytical balance to weigh the desired amount of the compound.[3] Use anti-static weighing paper or a microcentrifuge tube.
-
Dissolving: Add the appropriate solvent to the vessel containing the this compound. If necessary, vortex or sonicate to ensure complete dissolution.[6] For many amino acids, a slightly acidic aqueous solution can aid in dissolving.[6]
-
Stock Solutions: If preparing a stock solution, it is recommended to store it in tightly sealed vials at -20°C or -80°C.[6] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[2][7]
Disposal Plan
As this compound is a stable isotope-labeled compound and not radioactive, no special radiological precautions are necessary for its disposal.[3]
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated weighing papers, and gloves should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed container for chemical liquid waste.
-
Sharps: Any contaminated sharps, such as pipette tips or needles, should be disposed of in a designated sharps container.
Final Disposal:
All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[3] The disposal procedures are generally the same as for the unlabeled compound.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
